molecular formula C18H39NO2 B081711 2-Aminooctadecane-1,3-diol CAS No. 13552-09-5

2-Aminooctadecane-1,3-diol

Número de catálogo: B081711
Número CAS: 13552-09-5
Peso molecular: 301.5 g/mol
Clave InChI: OTKJDMGTUTTYMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-aminooctadecane-1,3-diol is an aminodiol that is octadecane bearing two hydroxy substituents at positions 1 and 3 as well as an amino substituent at position 2. It is a sphingoid and an aminodiol.
This compound has been reported in Homo sapiens with data available.

Propiedades

IUPAC Name

2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860166
Record name 2-Aminooctadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-09-5, 3102-56-5
Record name 2-Amino-1,3-octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13552-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminooctadecane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminooctadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminooctadecane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

biological functions of sphinganine in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of Sphinganine in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphinganine, also known as dihydrosphingosine (d18:0), is a saturated sphingoid base that serves as a critical intermediate in the de novo biosynthesis of all sphingolipids in mammalian cells.[1][2] While often viewed primarily as a precursor to more complex sphingolipids like ceramides and sphingomyelin, sphinganine itself possesses distinct biological activities and its accumulation is associated with significant cellular outcomes, including apoptosis and cell cycle arrest.[3][4] This guide provides a comprehensive technical overview of sphinganine's metabolism, its core biological functions in cellular signaling, its role in disease, and the key experimental protocols used for its study.

Sphinganine Metabolism: The De Novo Synthesis Pathway

Sphinganine is exclusively synthesized via the de novo pathway, which begins in the endoplasmic reticulum (ER).[5][6] The pathway involves the condensation of L-serine and palmitoyl-CoA, followed by a series of enzymatic reactions.

  • 3-Ketosphinganine Synthesis: The pathway initiates with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming 3-ketosphinganine.[5][7]

  • Sphinganine Formation: 3-ketosphinganine is then rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDSR) to form sphinganine (dihydrosphingosine).[8]

  • Dihydroceramide Synthesis: Sphinganine is subsequently N-acylated by one of six ceramide synthases (CerS), each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramide.[6][7]

  • Ceramide Formation: Finally, dihydroceramide is desaturated by dihydroceramide desaturase (DEGS1) to form ceramide, the central hub of sphingolipid metabolism.[5]

This metabolic cascade is fundamental, as it generates the sphingoid backbone for a vast array of complex sphingolipids that are essential for membrane structure and cell signaling.[5][9]

Sphinganine_Metabolism De Novo Sphingolipid Biosynthesis in the ER ser L-Serine + Palmitoyl-CoA kds 3-Ketosphinganine ser->kds SPT spa Sphinganine (dihydrosphingosine) kds->spa KDSR dhcer Dihydroceramide spa->dhcer CerS (+ Fatty Acyl-CoA) cer Ceramide dhcer->cer DEGS1

Figure 1: De Novo synthesis pathway of sphingolipids.

Core Biological Functions of Sphinganine

Beyond its role as a metabolic intermediate, sphinganine's cellular concentration is tightly regulated. Its accumulation, often induced by pharmacological inhibition of ceramide synthase (e.g., by mycotoxins like Fumonisin B1), disrupts sphingolipid homeostasis and triggers distinct cellular responses.[4][10]

Regulation of Apoptosis and Cell Cycle Arrest

The balance between pro-apoptotic sphingolipids (ceramide, sphingosine, sphinganine) and pro-survival sphingolipids (sphingosine-1-phosphate, S1P) is often termed the "sphingolipid rheostat," which helps determine cell fate.[1][11]

  • Induction of Apoptosis: Accumulation of sphinganine is cytotoxic and promotes apoptosis.[4][10] This occurs because the blockage of its conversion to dihydroceramide leads to a buildup of a pro-apoptotic precursor.[4] While ceramide is a well-established apoptotic mediator, studies have shown that sphinganine can induce apoptosis independently, potentially through mechanisms involving mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS).[12]

  • Cell Cycle Arrest: Elevated levels of sphinganine, similar to its unsaturated counterpart sphingosine, have been associated with growth arrest.[3]

Sphingolipid_Rheostat The Sphingolipid Rheostat and Cell Fate cluster_lipids Bioactive Sphingolipids cluster_outcomes Cer Ceramide balance Cer->balance Sph Sphingosine Sph->balance Spa Sphinganine Spa->balance S1P Sphingosine-1-Phosphate (S1P) S1P->balance Apoptosis Apoptosis & Cell Cycle Arrest Survival Survival & Proliferation balance->Apoptosis High Ratio balance->Survival Low Ratio

Figure 2: Conceptual model of the sphingolipid rheostat.
Protein Interactions

Recent studies have begun to elucidate the direct interactions between sphinganine and cellular proteins, suggesting functions beyond its metabolic role.

  • Immune Signaling: Sphinganine has been shown to physically interact with the Toll-like receptor adaptor proteins MyD88 and TIRAP, promoting MyD88 recruitment in macrophages and initiating inflammatory responses.[13]

  • Protein Interactome: Advanced proteomic techniques using trifunctional sphinganine probes have enabled the mapping of its protein interactome in live cells.[14] These studies revealed that sphinganine and sphingosine interact with significantly different sets of proteins, highlighting their distinct roles in cellular processes.[14]

Role in Disease and as a Biomarker

Dysregulation of sphinganine levels is implicated in several pathological conditions.

  • Toxicity and Carcinogenicity: Exposure to fumonisins, mycotoxins that inhibit ceramide synthase, leads to sphinganine accumulation.[4] This accumulation is a key mechanism of fumonisin-induced toxicity and is linked to its carcinogenicity.[4]

  • Sphingolipidoses: While not the primary accumulating lipid in most sphingolipidoses, altered flux through the de novo pathway can impact sphinganine levels.[15][16] Certain mutations in SPT can lead to an elevation of de novo synthesis, contributing to the pathology of diseases like juvenile-onset amyotrophic lateral sclerosis (ALS).[15]

  • Biomarker: Elevated sphinganine in blood and urine serves as a reliable biomarker for exposure to fumonisins.[4] The ratio of sphinganine to sphingosine (Sa/So ratio) is often used as a diagnostic marker. Furthermore, abnormal sphingolipid levels, including sphinganine, are being investigated as potential biomarkers for a range of conditions, including metabolic diseases, cancer, and neurodegenerative disorders.[17][18][19]

Quantitative Data Summary

The precise quantification of sphinganine is critical for understanding its physiological and pathological roles.

ParameterValueCell/Sample TypeMethodReference
Endogenous Level ~6 pmol/mg proteinHEK cellsLC-MS/MS[20]
Detection Limit 21 fmolN/AHPLC-ESI-MS/MS[21]
Detection Limit 3.0 ngRat SerumHPLC-FLD[22]
Serum Concentration (Female Rat) 805 ng/mL (± 549)Rat SerumHPLC-FLD[22]
Serum Concentration (Male Rat) 75 ng/mL (± 40)Rat SerumHPLC-FLD[22]

Key Experimental Protocols

The analysis of sphinganine requires sensitive and specific analytical techniques due to its low abundance and similarity to other lipids.

Quantification of Sphinganine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphinganine and other sphingolipids.[1][21]

1. Sample Preparation & Lipid Extraction:

  • Harvest a known number of mammalian cells by scraping or trypsinization and wash twice with ice-cold PBS.[23]
  • Pellet the cells by centrifugation and discard the supernatant.[23]
  • Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system (e.g., Bligh-Dyer method).[21][23]
  • Spike the sample with a known amount of an isotope-labeled internal standard (e.g., d7-sphinganine) prior to extraction to correct for sample loss and matrix effects.[1]
  • Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.[23]
  • Carefully collect the lower organic phase containing the lipids.[23]
  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.[23]
  • Reconstitute the dried lipids in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform).[23]

2. LC-MS/MS Analysis:

  • Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).[21]
  • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[23]
  • Detect sphinganine and the internal standard using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[1]

3. Data Analysis:

  • Integrate the peak areas for the analyte (sphinganine) and the internal standard.[23]
  • Calculate the ratio of the sphinganine peak area to the internal standard peak area.[23]
  • Quantify the absolute amount of sphinganine by comparing this ratio to a standard curve generated with known amounts of synthetic sphinganine standards.[21][23]

// Node Definitions A[label="1. Cell Harvesting\n(Known cell number)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="2. Addition of\nInternal Standard\n(e.g., d7-Sphinganine)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Lipid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Phase Separation\n& Organic Phase Collection", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Solvent Evaporation\n& Reconstitution", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. HPLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. ESI-MS/MS Detection\n(Positive Ion Mode, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Peak Integration & Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Absolute Quantification\nof Sphinganine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I[color="#5F6368"]; }

Figure 3: LC-MS/MS workflow for sphinganine analysis.
Metabolic Labeling with Stable Isotopes

This protocol is used to trace the metabolic flux of sphinganine through the sphingolipid synthesis pathways.

  • Cell Culture and Labeling: Culture mammalian cells to the desired confluency.

  • Precursor Incubation: Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as deuterium-labeled sphinganine.[6] Incubate the cells for a defined period (e.g., 5 minutes to 8 hours) to allow for metabolic incorporation.[6]

  • Lipid Extraction: At the end of the incubation period, harvest the cells and perform a lipid extraction as described in Protocol 6.1.

  • LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS. Set the mass spectrometer to detect the mass shifts corresponding to the deuterium-labeled sphinganine and its downstream metabolites (e.g., labeled dihydroceramide, labeled ceramide, labeled sphingomyelin).[6]

  • Flux Analysis: Quantify the amount of label incorporated into each downstream lipid species over time to determine the rate and dynamics of sphingolipid metabolism.

Conclusion

Sphinganine is a pivotal molecule in mammalian cells, acting as the gateway for de novo sphingolipid synthesis. While its primary function is that of a biosynthetic precursor, its cellular accumulation disrupts the delicate sphingolipid balance, triggering pro-apoptotic and anti-proliferative signals. Its distinct protein interactions further suggest specific signaling roles that are only beginning to be understood. The ability to accurately quantify sphinganine has established its utility as a clinical biomarker for toxin exposure and holds promise for diagnosing and monitoring a variety of diseases. Future research focusing on its specific protein interactome and its role in subcellular compartments will undoubtedly uncover new layers of complexity in the regulation of cell fate by sphingolipids.

References

The Role of 2-Aminooctadecane-1,3-diol in Ceramide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of 2-aminooctadecane-1,3-diol, also known as sphinganine, as a crucial precursor for the synthesis of ceramides, a class of bioactive lipids integral to cellular signaling, membrane structure, and the pathogenesis of various diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the enzymatic conversion of this compound to ceramides, quantitative kinetic data, detailed experimental protocols for monitoring this process, and a visualization of the downstream signaling pathways.

Introduction: this compound as a Central Precursor in Sphingolipid Metabolism

This compound (sphinganine) is the foundational long-chain base in the de novo synthesis of sphingolipids. It serves as the direct precursor to dihydroceramides, which are subsequently desaturated to form ceramides. The N-acylation of sphinganine by a family of enzymes known as ceramide synthases (CerS) is a critical step in this pathway, determining the fatty acid chain length of the resulting ceramide and, consequently, its biological function. Understanding the kinetics and mechanisms of this conversion is paramount for investigating the roles of specific ceramide species in health and disease.

Ceramides are not merely structural components of cellular membranes; they are potent second messengers involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The specific biological outcome of ceramide signaling is often dictated by the acyl chain length of the ceramide molecule, which is determined by the substrate specificity of the six known mammalian ceramide synthases (CerS1-6).[3] Therefore, the utilization of this compound as a substrate by these enzymes is a key regulatory point in cellular fate.

Quantitative Data: Ceramide Synthase Kinetics with this compound

The efficiency of ceramide synthesis from this compound is governed by the kinetic parameters of the ceramide synthase enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, providing an indication of the enzyme's affinity for the substrate.

Enzyme FamilySubstrateKm (µM)NotesReference
Mammalian Ceramide Synthases (CerS)This compound (sphinganine)2 - 5Km values are similar across different CerS isoforms.[4]
Endogenous Ceramide SynthasesNBD-sphinganine3.61 ± 1.86Assayed with C24:1 CoA as the fatty acid substrate.[5]
Endogenous Ceramide Synthasessphinganine3.05 ± 0.81Assayed with C24:1 CoA as the fatty acid substrate.[5]

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay using Fluorescent Substrate

This protocol describes a method for measuring the activity of ceramide synthases in cell or tissue homogenates using a fluorescently labeled substrate, NBD-sphinganine.[5][6]

Materials:

  • Cell or tissue homogenate

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine Serum Albumin (BSA), defatted

  • Fumonisin B1 (CerS inhibitor, for control)

  • Chloroform/methanol (2:1, v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v)

  • Fluorescent imaging system

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, defatted BSA, and the desired fatty acyl-CoA.

  • Add the cell or tissue homogenate (e.g., 10-50 µg of protein) to the reaction mixture.

  • To initiate the reaction, add NBD-sphinganine to a final concentration of 10-20 µM. For inhibitor controls, pre-incubate the homogenate with Fumonisin B1.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding 1 ml of chloroform/methanol (2:1, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto a silica gel TLC plate.

  • Develop the TLC plate using the appropriate solvent system.

  • Visualize and quantify the fluorescent NBD-ceramide product using a fluorescent imaging system. The amount of product can be determined by comparing the fluorescence intensity to a standard curve of NBD-ceramide.

Quantification of Ceramide Species by LC-MS/MS

This protocol provides a general workflow for the quantification of ceramides synthesized from this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

Materials:

  • Lipid extract from cells or in vitro reactions

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system with a C8 or C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile phase B: Acetonitrile/isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Methanol for sample reconstitution

Procedure:

  • Lipid Extraction: Perform a lipid extraction from your sample (e.g., cell pellet or reaction mixture) using a method such as the Bligh-Dyer or Folch extraction, including an appropriate internal standard.

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a known volume of methanol or mobile phase.

  • LC Separation:

    • Inject the sample onto the LC system.

    • Use a gradient elution to separate the different ceramide species. An example gradient is as follows:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20-25 min: Return to 30% B and equilibrate.

    • The flow rate is typically 0.2-0.4 mL/min.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for each ceramide species and the internal standard. For example, for C18:0 ceramide, the transition would be m/z 566.6 → 264.4.

  • Quantification:

    • Generate a standard curve using known concentrations of ceramide standards.

    • Calculate the concentration of each ceramide species in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Ceramide Synthesis and Signaling Pathways

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA and proceeds through the formation of this compound (sphinganine).

de_novo_synthesis serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine This compound (Sphinganine) keto->sphinganine 3-KSR dhcer Dihydroceramide sphinganine->dhcer CerS (1-6) + Acyl-CoA cer Ceramide dhcer->cer DEGS1 complex Complex Sphingolipids cer->complex Golgi

Caption: De novo synthesis of ceramide from serine and palmitoyl-CoA.

Experimental Workflow for Ceramide Synthase Assay

This diagram illustrates the key steps in a typical in vitro ceramide synthase assay.

experimental_workflow start Prepare Cell/Tissue Homogenate reaction Incubate with This compound & Acyl-CoA start->reaction stop Stop Reaction & Lipid Extraction reaction->stop separation Separate Lipids (TLC or LC) stop->separation detection Detect & Quantify Ceramide (Fluorescence or MS) separation->detection end Data Analysis detection->end

Caption: Workflow for in vitro ceramide synthase activity measurement.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide accumulation, resulting from synthesis from this compound, can trigger the intrinsic apoptosis pathway.

apoptosis_pathway cluster_stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade stress Stress Stimuli (e.g., Chemotherapy, UV) cer_synth De Novo Synthesis (via this compound) stress->cer_synth cer Ceramide Accumulation cer_synth->cer bax Bax/Bak Activation cer->bax bcl2 Bcl-2/Bcl-xL cer->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf bcl2->bax cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Ceramide-induced intrinsic apoptosis signaling cascade.

Conclusion

This compound is a linchpin in the synthesis of ceramides, and its conversion by ceramide synthases represents a critical control point in sphingolipid metabolism. The ability to accurately measure the kinetics of this reaction and quantify the resulting ceramide species is essential for elucidating the roles of these bioactive lipids in cellular signaling and disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals aiming to investigate and target ceramide synthesis for therapeutic benefit. Further research into the specific regulation of ceramide synthase activity and the downstream effects of distinct ceramide species will undoubtedly open new avenues for the treatment of a wide range of pathologies.

References

The Enigmatic Precursor: A Deep Dive into the Discovery and History of Dihydrosphingosine Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosphingosine, also known as sphinganine, stands as a pivotal intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids first isolated from brain extracts in the 1870s by Johann L. W. Thudichum.[1] Thudichum, struck by their mysterious nature, named them after the mythological Sphinx.[1] For many years, dihydrosphingosine was considered merely a transient precursor to more complex and bioactive sphingolipids like ceramides and sphingosine-1-phosphate. However, emerging research has illuminated its own distinct biological activities and roles in cellular signaling, warranting a closer examination of its history, properties, and the experimental methodologies used to study it. This technical guide provides a comprehensive overview of dihydrosphingosine research, from its discovery to our current understanding of its functions, tailored for professionals in the scientific and pharmaceutical fields.

Discovery and History: Unraveling the Sphingolipid Backbone

The journey to understanding dihydrosphingosine is intrinsically linked to the broader history of sphingolipid research. While Thudichum laid the groundwork in the late 19th century, the precise chemical structures of these lipids remained elusive for decades. A significant breakthrough came in the 1940s through the pioneering work of Herbert E. Carter and his colleagues. Their research on the structure of sphingosine, the unsaturated counterpart of dihydrosphingosine, was a monumental step forward.[2][3] Carter's work not only elucidated the structure of sphingosine but also led to the characterization of dihydrosphingosine, revealing it as the saturated backbone of many sphingolipids.[3]

A Timeline of Key Milestones:

YearMilestoneKey Contributor(s)Significance
1870sDiscovery of a new class of lipids from brain extracts, later named sphingolipids.Johann L. W. ThudichumLaid the foundation for the entire field of sphingolipid research.[1]
1940sElucidation of the chemical structure of sphingosine and dihydrosphingosine.Herbert E. CarterProvided the fundamental chemical framework for understanding sphingolipid structure and metabolism.[2][3]
1950s-1960sDelineation of the de novo sphingolipid biosynthesis pathway, identifying dihydrosphingosine as a key intermediate.Various ResearchersEstablished the metabolic context in which dihydrosphingosine is produced and consumed.
1980s-1990sRecognition of sphingolipids as bioactive signaling molecules, shifting the focus from purely structural roles.Various ResearchersSparked interest in the potential biological activities of all sphingolipid species, including dihydrosphingosine.
2000s-PresentGrowing evidence for the direct biological effects of dihydrosphingosine and its phosphorylated derivative, dihydrosphingosine-1-phosphate, in various cellular processes and diseases.Various ResearchersEstablished dihydrosphingosine as a bioactive molecule in its own right, beyond its precursor function.[4]

Physicochemical Properties of Dihydrosphingosine

A thorough understanding of the physicochemical properties of dihydrosphingosine is essential for its extraction, purification, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₈H₃₉NO₂[5][6]
Molecular Weight 301.51 g/mol [5][6]
Physical Form Solid[5]
Color White[5]
Assay Purity ≥98%[5]
Melting Point Not definitively reported for dihydrosphingosine, but sphingosine has a melting point of 79-81 °C.
pKa (Strongest Acidic) 15.7
pKa (Strongest Basic) 10.75
Solubility Soluble in warm ethanol and DMSO.[5]

De Novo Biosynthesis of Dihydrosphingosine

Dihydrosphingosine is synthesized in the endoplasmic reticulum through the de novo sphingolipid biosynthesis pathway. This highly regulated process begins with the condensation of L-serine and palmitoyl-CoA.

de_novo_biosynthesis cluster_start serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_dhs 3-Ketodihydrosphingosine spt->keto_dhs kdsr 3-Ketodihydrosphingosine Reductase (KDSR) keto_dhs->kdsr dhs Dihydrosphingosine (Sphinganine) kdsr->dhs cers Ceramide Synthase (CerS) dhs->cers dhc Dihydroceramide cers->dhc degs1 Dihydroceramide Desaturase (DEGS1) dhc->degs1 cer Ceramide degs1->cer

De novo biosynthesis pathway of sphingolipids.

Experimental Protocols

Extraction of Dihydrosphingosine from Tissues

Accurate quantification of dihydrosphingosine requires efficient extraction from biological matrices. The Bligh and Dyer method is a commonly used protocol.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Centrifuge

Protocol:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Add 1 mL of ice-cold PBS and homogenize the tissue on ice.

  • Transfer the homogenate to a glass tube.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.

  • Vortex the mixture vigorously for 1 minute and incubate at room temperature for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol for LC-MS/MS).

lipid_extraction_workflow start Tissue Homogenization in PBS add_solvents Addition of Chloroform: Methanol (1:2) start->add_solvents vortex_incubate Vortex and Incubate add_solvents->vortex_incubate add_chloroform Addition of Chloroform vortex_incubate->add_chloroform add_nacl Addition of 0.9% NaCl add_chloroform->add_nacl centrifuge Centrifugation to Separate Phases add_nacl->centrifuge collect_lower Collect Lower Organic Phase centrifuge->collect_lower dry_extract Dry Extract under Nitrogen collect_lower->dry_extract resuspend Resuspend in Solvent for Analysis dry_extract->resuspend dhs_signaling dhs Dihydrosphingosine pkc Protein Kinase C (PKC) dhs->pkc Inhibits smad Smad Signaling dhs->smad Inhibits sphk Sphingosine Kinase (SPHK) dhs->sphk cellular_effects Cellular Effects (e.g., Proliferation, Apoptosis) pkc->cellular_effects tgfbr TGF-β Receptor tgfbr->smad tgfb TGF-β tgfb->tgfbr collagen Collagen Synthesis smad->collagen dhs1p Dihydrosphingosine-1-Phosphate (DHS1P) sphk->dhs1p s1pr S1P Receptors dhs1p->s1pr s1pr->cellular_effects

References

Stereoisomers of 2-Aminooctadecane-1,3-diol: A Technical Guide to Their Biological Relevance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-aminooctadecane-1,3-diol, also known as sphinganine or dihydrosphingosine, is a critical sphingoid base and a central intermediate in the de novo biosynthesis of all sphingolipids in mammals. The presence of two chiral centers at positions C-2 and C-3 gives rise to four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. These stereoisomers, while structurally similar, exhibit profound differences in their biological activities, metabolic fates, and potential as therapeutic agents. This technical guide provides an in-depth analysis of the stereoisomers of this compound, summarizing their biological relevance, outlining key experimental protocols for their study, and exploring their involvement in critical signaling pathways.

Introduction to the Stereoisomers of this compound

This compound is the saturated backbone of sphingolipids, a class of lipids crucial for membrane structure, signal transduction, and regulation of cell fate. The stereochemistry of this molecule dictates its interaction with enzymes and receptors, leading to distinct downstream cellular effects.

  • D-erythro-sphinganine ((2S,3R)-2-aminooctadecane-1,3-diol): This is the naturally occurring and most abundant stereoisomer in mammals. It serves as the direct precursor for the synthesis of dihydroceramides and subsequently ceramides, which are central to the sphingolipid metabolic network.[1]

  • L-threo-sphinganine ((2S,3S)-2-aminooctadecane-1,3-diol) (Safingol): This non-natural stereoisomer has garnered significant interest for its potent biological activities. It is known to be an inhibitor of protein kinase C (PKC) and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Safingol has been investigated in clinical trials as an anti-cancer agent.[2]

  • L-erythro-sphinganine ((2R,3S)-2-aminooctadecane-1,3-diol): This enantiomer of the natural D-erythro form is generally a poor substrate for the enzymes involved in sphingolipid metabolism, such as ceramide synthase.[3][4] Its biological roles are less well-defined but it can serve as a useful tool for studying the stereospecificity of sphingolipid-metabolizing enzymes.

  • D-threo-sphinganine ((2R,3R)-2-aminooctadecane-1,3-diol): The biological activities of this stereoisomer are not as extensively studied as the D-erythro and L-threo forms. However, like other sphingoid bases, it has the potential to influence cellular signaling pathways.

Comparative Biological Activities

The subtle differences in the spatial arrangement of the amino and hydroxyl groups of this compound stereoisomers translate into significant variations in their biological effects. A summary of their known activities is presented in Table 1.

StereoisomerPrimary Biological Role/ActivityKey Enzymes/Targets AffectedCellular EffectsTherapeutic Potential
D-erythro-sphinganine Precursor for de novo sphingolipid biosynthesisCeramide Synthase (substrate)Essential for membrane structure and signalingNot directly therapeutic, but its metabolism is a target.
L-threo-sphinganine (Safingol) Inhibitor of signaling pathwaysProtein Kinase C (PKC) (inhibitor)Anti-proliferative, Pro-apoptoticAnti-cancer agent
L-erythro-sphinganine Poor metabolic substrateCeramide Synthase (poor substrate)Limited biological activity, useful as a research toolLimited
D-threo-sphinganine Under investigationLikely interacts with sphingolipid-related enzymesUnder investigationTo be determined

Table 1: Summary of the Biological Activities of this compound Stereoisomers

Key Signaling Pathways

The stereoisomers of this compound exert their effects by modulating key signaling pathways, primarily the sphingolipid metabolic and signaling network.

The Central Role of D-erythro-Sphinganine in Sphingolipid Metabolism

D-erythro-sphinganine is at the heart of de novo sphingolipid synthesis. The pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of ceramide, which can then be converted to more complex sphingolipids like sphingomyelin and glycosphingolipids, or phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->3-Ketosphinganine SPT D_erythro_Sphinganine D-erythro-Sphinganine (this compound) 3-Ketosphinganine->D_erythro_Sphinganine 3-KSR Dihydroceramide Dihydroceramide D_erythro_Sphinganine->Dihydroceramide Ceramide Synthase (CERS) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK) S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Downstream_Signaling Downstream Signaling (Proliferation, Survival, Migration) S1PRs->Downstream_Signaling Safingol_Signaling Safingol L-threo-Sphinganine (Safingol) PKC Protein Kinase C (PKC) Safingol->PKC Apoptosis Apoptosis Safingol->Apoptosis Proliferation_Signaling Proliferation Signaling (e.g., MAPK/ERK pathway) PKC->Proliferation_Signaling PKC->Apoptosis Cell_Proliferation Cell Proliferation Proliferation_Signaling->Cell_Proliferation Synthesis_Workflow Start Starting Material (e.g., 1-Hexadecyne) Aldehyde Hexadecanal Start->Aldehyde Azido_Ketone β-Azido Ketone Aldehyde->Azido_Ketone Diastereoselective_Reduction Diastereoselective Reduction Azido_Ketone->Diastereoselective_Reduction Protected_Aminodiol Protected Amino-diol Diastereoselective_Reduction->Protected_Aminodiol Deprotection Deprotection Protected_Aminodiol->Deprotection Final_Product Pure Stereoisomer of This compound Deprotection->Final_Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-aminooctadecane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminooctadecane-1,3-diol, commonly known as sphinganine, is a saturated sphingoid base that serves as a critical intermediate in the de novo biosynthesis of sphingolipids. Its accumulation or metabolism is implicated in various cellular processes, making it a molecule of significant interest in biomedical research and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its role in key signaling pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in research and development settings.

General and Physical Properties
PropertyValueReference(s)
Systematic Name This compound[1]
Common Synonyms Sphinganine, Dihydrosphingosine[1]
CAS Number 764-22-7[1]
Molecular Formula C₁₈H₃₉NO₂[1]
Molecular Weight 301.51 g/mol [1]
Appearance Crystalline solid, powder
Melting Point Not explicitly found for this compound. The closely related sphingosine has a melting point of 67 °C or 81 °C.[2]
Boiling Point 446.2 °C at 760 mmHg (Predicted)
Density 0.927 g/cm³ (Predicted)
Solubility Soluble in DMSO (~2 mg/ml) and dimethylformamide (~10 mg/ml). Miscible in ethanol. Practically insoluble in water.[3]
Storage Temperature -20°C
Chemical and Computational Properties
PropertyValueReference(s)
XLogP3 5.8[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 16[4]
Exact Mass 301.298079 g/mol [4]
Topological Polar Surface Area 66.5 Ų[4]
Heavy Atom Count 21[4]
Complexity 200[4]

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

NMR Spectroscopy
  • ¹H NMR (600 MHz, CD₃OD): δ 3.73 (m, 1H), 3.51 (m, 1H), 3.47 (m, 1H), 2.72 (m, 1H), 1.54 (m, 2H), 1.29 (br s, 28H), 0.90 (t, J=6.9 Hz, 3H)[1]

  • ¹³C NMR (125 MHz, CD₃OD): δ 73.9, 64.1, 58.1, 34.4, 33.0, 30.9, 30.7, 30.5, 26.9, 23.7, 14.3[1]

Mass Spectrometry

Mass spectrometry is a key technique for the sensitive detection and quantification of sphinganine in biological samples.

  • Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at m/z 302.3. Common fragment ions observed in MS/MS include those resulting from the loss of water and fragmentation of the long alkyl chain.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the properties of this compound and for studying its biological functions.

Determination of Melting Point (General Protocol for Fats)

Due to the nature of long-chain lipids, a sharp melting point may not be observed. Instead, a melting range is often reported. A common method is the capillary tube method.

  • Sample Preparation: A small amount of the powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

  • Heating: The apparatus is heated slowly and steadily (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Quantification of this compound by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of sphinganine from a biological matrix (e.g., plasma, cell lysate).

  • Sample Preparation and Lipid Extraction:

    • To a known volume or weight of the sample, add an internal standard (e.g., a deuterated or ¹³C-labeled sphinganine analog).

    • Perform a liquid-liquid extraction using a suitable solvent system, such as the Bligh-Dyer method (chloroform:methanol:water) or a simpler protein precipitation with methanol.

    • Vortex the mixture thoroughly and centrifuge to separate the phases or pellet the precipitated protein.

    • Collect the organic phase (or the supernatant) containing the lipids and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 or a HILIC column.

    • Use a gradient elution with a mobile phase system, for example, consisting of water with formic acid and acetonitrile with formic acid, to separate sphinganine from other lipid species.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for sphinganine (e.g., m/z 302.3 → 284.3) and its internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of a pure sphinganine standard.

    • Calculate the concentration of sphinganine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6][7][8]

Biological Activity and Signaling Pathways

This compound is a central molecule in sphingolipid metabolism and has been shown to modulate the activity of key signaling proteins.

Sphingolipid Metabolism

Sphinganine is a key intermediate in the de novo synthesis of ceramides and other complex sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA.

Sphingolipid_Metabolism cluster_0 De Novo Sphingolipid Synthesis cluster_1 Further Metabolism Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine This compound (Sphinganine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Sphinganine_P Sphinganine-1-Phosphate Sphinganine->Sphinganine_P SPHK Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine

Caption: De novo synthesis pathway of sphingolipids highlighting this compound.

Inhibition of Protein Kinase C (PKC)

This compound is a known inhibitor of Protein Kinase C (PKC), a family of kinases crucial for various cellular signaling cascades. The inhibition is competitive with the binding of diacylglycerol (DAG) and phorbol esters to the regulatory C1 domain of conventional and novel PKC isoforms.

The proposed mechanism involves the positively charged amino group of sphinganine interacting with the negatively charged phospholipids (like phosphatidylserine, PS) in the cell membrane that are essential for PKC activation. This interaction may neutralize the local negative charge, thereby preventing the proper docking and activation of PKC at the membrane.[9][10]

PKC_Inhibition cluster_activation PKC Activation cluster_inhibition Inhibition by Sphinganine DAG Diacylglycerol (DAG) PS Phosphatidylserine (PS) PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Binds to DAG and PS at the membrane Membrane Cell Membrane Sphinganine This compound (Sphinganine) PS_neutralized Neutralized Phosphatidylserine Sphinganine->PS_neutralized Interacts with PS PKC_inactive_inhibited Inactive PKC No_Activation PKC remains inactive PKC_inactive_inhibited->No_Activation Cannot bind effectively to the membrane

Caption: Mechanism of Protein Kinase C (PKC) inhibition by this compound.

Experimental Workflow Visualizations

Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

LCMS_Workflow start Biological Sample (e.g., Plasma, Cells) extraction Lipid Extraction (with Internal Standard) start->extraction separation LC Separation (C18 or HILIC) extraction->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Calibration Curve) detection->quantification end Concentration Data quantification->end

Caption: Experimental workflow for the quantification of this compound.

Workflow for PKC Inhibition Assay

This diagram outlines a general workflow to assess the inhibitory effect of this compound on PKC activity.

PKC_Assay_Workflow start Prepare Reaction Mix: - Purified PKC - Substrate (e.g., peptide) - ATP (γ-³²P or unlabeled) - Lipids (PS, DAG) add_inhibitor Add varying concentrations of This compound start->add_inhibitor incubation Incubate at 30°C add_inhibitor->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction measure_activity Measure Substrate Phosphorylation (e.g., scintillation counting, antibody detection) stop_reaction->measure_activity analysis Data Analysis (Determine IC₅₀) measure_activity->analysis end Inhibitory Potency analysis->end

Caption: Workflow for determining the inhibitory activity of this compound on PKC.

Conclusion

This compound is a foundational molecule in sphingolipid biology with defined physicochemical properties that are critical for its study. Its role as a metabolic intermediate and a modulator of key signaling enzymes like PKC underscores its importance as a potential target for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a framework for the accurate characterization and investigation of this bioactive lipid. Further research into its specific interactions within cellular signaling networks will continue to unveil its complex role in health and disease.

References

Endogenous Levels of 2-aminooctadecane-1,3-diol in Different Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous levels of 2-aminooctadecane-1,3-diol, also known as sphinganine or dihydro-sphingosine (d18:0), across various tissues. It is intended to serve as a core resource for researchers, scientists, and drug development professionals working in the field of sphingolipid metabolism and signaling. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of the distribution and significance of this crucial sphingolipid precursor.

Introduction to this compound (Sphinganine)

This compound is a key intermediate in the de novo biosynthesis of all sphingolipids. It is formed by the reduction of 3-ketosphinganine, a reaction catalyzed by the enzyme 3-ketodihydrosphingosine reductase. As the backbone of dihydroceramides, sphinganine plays a pivotal role in the synthesis of complex sphingolipids that are integral to cell structure and signaling. The tissue-specific concentrations of sphinganine are critical for maintaining cellular homeostasis, and alterations in its levels have been implicated in various pathological conditions.

Quantitative Data on Endogenous Levels

The following tables summarize the reported endogenous levels of this compound in various tissues from different species. It is important to note that concentrations can vary depending on the analytical method, sample preparation, and the physiological state of the organism.

Table 1: Endogenous Levels of this compound in Murine Tissues

TissueConcentration (nmol/g dry tissue)SpeciesReference
Brain~0.5C57BL/6 Mouse[1]
Heart~0.2C57BL/6 Mouse[1]
Kidney~0.4C57BL/6 Mouse[1]
Liver~0.3C57BL/6 Mouse[1]
Lung~0.4C57BL/6 Mouse[1]

Note: The values presented are approximate averages derived from published bar charts and serve for comparative purposes. For exact values and statistical details, please refer to the source publication.[1]

Table 2: Endogenous Levels of this compound in Rat Tissues

Tissue/FluidConditionConcentrationSpeciesReference
Brain TissueNormalNot explicitly quantified, but significantly lower than in the model group.Sprague-Dawley Rat[2]
Brain TissuepMCAO ModelSignificantly increased compared to the normal group.Sprague-Dawley Rat[2]

Table 3: Endogenous Levels of this compound in Human Plasma

FluidConditionConcentration (Mean ± SD)Reference
PlasmaHealthy ControlsNot explicitly quantified, but significantly lower than in patients with Type 2 diabetes.
PlasmaType 2 Diabetes PatientsElevated by 45% compared to healthy controls.

Experimental Protocols

The quantification of this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experimental steps.

Tissue Collection and Preparation

Proper tissue handling is critical to prevent the degradation of lipids.

  • Harvesting: Tissues should be harvested as quickly as possible and immediately snap-frozen in liquid nitrogen to halt all enzymatic activity.

  • Storage: Frozen tissues should be stored at -80°C until lipid extraction.

  • Homogenization: Frozen tissue samples are weighed and homogenized in an ice-cold buffer, often phosphate-buffered saline (PBS), to create a uniform suspension. For quantitative analysis, the tissue weight is recorded to normalize the final lipid concentrations.

Lipid Extraction

The choice of extraction method is crucial for the efficient recovery of sphingolipids. A commonly used method is a modified Bligh-Dyer extraction.

  • Sample Preparation: A known amount of tissue homogenate is taken for extraction.

  • Internal Standards: An internal standard, such as a C17 analog of sphinganine (d17:0), is added to the sample before extraction to correct for sample loss during preparation and for variations in ionization efficiency during MS analysis.

  • Solvent System: A monophasic solvent system, typically a mixture of chloroform and methanol, is added to the homogenate. For instance, a chloroform:methanol (9:1, v/v) mixture can be used.[2]

  • Protein Precipitation: The mixture is vortexed and incubated at a low temperature (e.g., -20°C) to facilitate protein precipitation.

  • Phase Separation and Collection: After centrifugation to pellet the precipitated proteins and other cellular debris, the supernatant containing the lipids is carefully collected. The solvent is then evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as methanol, compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A reversed-phase column, such as a C8 or C18 column, is commonly employed.

    • Mobile Phases: A gradient elution is typically used with two mobile phases. For example:

      • Mobile Phase A: Water with a small amount of an acid (e.g., 0.1% formic acid) and a salt (e.g., 5 mM ammonium formate).

      • Mobile Phase B: An organic solvent like acetonitrile or methanol with similar additives.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection: The separated lipids are ionized using an electrospray ionization (ESI) source, typically in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for sphinganine and its internal standard. For sphinganine (d18:0), a common transition is the fragmentation of the protonated molecule [M+H]+ to a characteristic product ion.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows related to this compound.

de_novo_sphingolipid_biosynthesis serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine This compound (Sphinganine) keto->sphinganine 3-KSR dhcer Dihydroceramide sphinganine->dhcer CerS cer Ceramide dhcer->cer DEGS1 complex Complex Sphingolipids (e.g., Sphingomyelin) cer->complex

Caption: De Novo Sphingolipid Biosynthesis Pathway.

experimental_workflow tissue Tissue Collection (Snap-freeze in Liquid N2) homogenization Homogenization tissue->homogenization extraction Lipid Extraction (e.g., Bligh-Dyer) homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: Experimental Workflow for Quantification.

sphingolipid_signaling_overview sphinganine Sphinganine dhcer Dihydroceramide sphinganine->dhcer CerS cer Ceramide dhcer->cer DEGS1 sph Sphingosine cer->sph Ceramidase apoptosis Apoptosis cer->apoptosis s1p Sphingosine-1-Phosphate (S1P) sph->s1p SPHK1/2 proliferation Cell Proliferation & Survival s1p->proliferation

Caption: Simplified Sphingolipid Signaling Overview.

References

The Sphingolipid Rheostat: A Technical Guide to the Pivotal Role of Sphinganine in Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "sphingolipid rheostat" is a critical signaling concept that governs the delicate balance between cell survival and cell death (apoptosis). This balance is primarily dictated by the intracellular levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] Tipping this rheostat towards ceramide accumulation promotes growth arrest and apoptosis, while a shift towards S1P favors proliferation, inflammation, and angiogenesis.[4] Central to the de novo synthesis of all sphingolipids is the often-overlooked precursor, sphinganine. While traditionally viewed as a mere intermediate, emerging evidence highlights sphinganine's own bioactive properties and its critical role as a key nodal point in the sphingolipid metabolic network. Dysregulation of sphinganine metabolism, particularly its accumulation, has profound toxicological implications and is increasingly recognized as a therapeutic target in various diseases, including cancer. This technical guide provides an in-depth exploration of the sphingolipid rheostat, with a specific focus on the multifaceted role of sphinganine, its metabolic pathways, and the experimental methodologies used to investigate its function.

The Core Concept: The Sphingolipid Rheostat

The sphingolipid rheostat theory posits that the fate of a cell is determined by the dynamic equilibrium between ceramide and S1P.[1][2] These two bioactive lipids have opposing biological functions.

  • Ceramide: Generated through the de novo synthesis pathway or the hydrolysis of sphingomyelin, ceramide is a potent inducer of apoptosis and cell cycle arrest.[1][5] It exerts its effects through various mechanisms, including the activation of protein phosphatases (like PP1 and PP2A) and the formation of channels in the outer mitochondrial membrane, which facilitates the release of pro-apoptotic factors.[5][6]

  • Sphingosine-1-Phosphate (S1P): Synthesized by the phosphorylation of sphingosine, S1P is a powerful signaling molecule that promotes cell survival, proliferation, and migration.[1][7] S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5).[1][8]

The interconversion between ceramide, sphingosine, and S1P is tightly regulated by a series of enzymes, making them attractive targets for therapeutic intervention.

Sphinganine: The Gatekeeper of De Novo Sphingolipid Synthesis

Sphinganine, also known as dihydrosphingosine, is the foundational long-chain base in the de novo synthesis of sphingolipids. Its formation from the condensation of serine and palmitoyl-CoA is the committed step in this pathway.[9]

Metabolic Pathway of Sphinganine

The metabolic journey of sphinganine is central to the sphingolipid rheostat.

Caption: The central role of sphinganine in the de novo synthesis pathway leading to the core components of the sphingolipid rheostat.

The Direct Signaling Role of Sphinganine and Its Derivatives

While its role as a precursor is well-established, sphinganine itself is not inert. Accumulation of sphinganine, often as a result of ceramide synthase inhibition by mycotoxins like fumonisin B1, is cytotoxic.[10][11] The toxic effects of elevated sphinganine levels are multifaceted and include:

  • Induction of Apoptosis: Exogenous sphinganine can induce apoptotic-like cell death, a process that may involve the generation of reactive oxygen species and the activation of specific signaling cascades.

  • Mitochondrial Dysfunction: Sphinganine has been shown to directly impact mitochondrial function, potentially by inhibiting complex IV of the electron transport chain.[5]

  • Regulation of Protein Phosphatases: Like ceramide, sphinganine may also influence the activity of protein phosphatases such as PP2A, thereby affecting downstream signaling pathways that control cell growth and survival.

Furthermore, sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (Sa1P) . While less studied than S1P, Sa1P is also bioactive. The accumulation of Sa1P has been observed following fumonisin B1 exposure and is considered a sensitive biomarker of this toxicity.[12]

Quantitative Data on Sphingolipid Metabolism

The precise balance of the sphingolipid rheostat is a matter of cellular concentration and enzymatic efficiency. The following tables summarize key quantitative data from the literature.

Table 1: Representative Intracellular Concentrations of Sphingoid Bases
SphingolipidCell Type/TissueConcentration (pmol/mg protein)Reference
SphinganineRat Liver~1-5(Merrill et al., 1988)
SphingosineRat Liver~10-30(Merrill et al., 1988)
SphinganineMouse Cerebellar NeuronsBaseline: ~2-4; +Fumonisin B1: >20(Merrill et al., 1993)[9]
SphingosineMouse Cerebellar NeuronsBaseline: ~15-25(Merrill et al., 1993)[9]
SphinganineJ774A.1 Macrophages~5-10(Merrill et al., 2001)[13]
SphingosineJ774A.1 Macrophages~20-50(Merrill et al., 2001)[13]

Note: Concentrations can vary significantly based on cell type, culture conditions, and analytical methods.

Table 2: Inhibitor Constants for Key Enzymes in Sphingolipid Metabolism
EnzymeInhibitorKi / IC50Cell/SystemReference
Ceramide SynthaseFumonisin B1IC50: 0.1 µMRat Liver Microsomes(Wang et al., 1991)[3]
Ceramide SynthaseFumonisin B1IC50: 0.7 µM (for SM synthesis)Cerebellar Neurons(Merrill et al., 1993)[9]
Ceramide SynthaseP053 (CerS1 specific)IC50: ~20 nMIn vitro assay(Turner et al., 2018)
Dihydroceramide DesaturaseFenretinide (4-HPR)Ki: 8.28 ± 1.25 µMRat Liver Microsomes(Rahmaniyan et al., 2011)[14]
Dihydroceramide Desaturase4-oxo-4-HPRIC50: 1.68 µMRat Liver Microsomes(Rahmaniyan et al., 2011)[14]
Dihydroceramide DesaturaseGT11IC50: 23 nMCerebellar Neurons(Triola et al., 2004)[15][16]
Sphingosine Kinase 1PF-543IC50: ~2 nMIn vitro assay(Schnute et al., 2012)
Sphingosine Kinase (pan)N,N-dimethylsphingosine-Jurkat T cells(Gude et al., 2008)[17]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Ki is an intrinsic measure of affinity, while IC50 is dependent on experimental conditions.[18][19]

Key Experimental Protocols

Investigating the sphingolipid rheostat and the role of sphinganine requires precise and robust methodologies. Below are detailed protocols for essential experiments.

Measurement of Sphinganine and Other Sphingolipids by LC-MS/MS

This is the gold standard for accurate quantification of sphingolipids.

LCMS_Workflow LC-MS/MS Workflow for Sphingolipid Quantification Sample_Prep 1. Sample Preparation (Cells/Tissue Homogenization) Internal_Standard 2. Addition of Internal Standards (e.g., C17-sphinganine) Sample_Prep->Internal_Standard Extraction 3. Lipid Extraction (e.g., Bligh-Dyer method) Internal_Standard->Extraction LC_Separation 4. Liquid Chromatography (e.g., C18 reverse phase) Extraction->LC_Separation Ionization 5. Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis 6. Tandem Mass Spectrometry (MRM mode) Ionization->MS_Analysis Data_Analysis 7. Data Analysis (Quantification against standard curve) MS_Analysis->Data_Analysis

Caption: A generalized workflow for the quantitative analysis of sphingolipids using Liquid Chromatography-Tandem Mass Spectrometry.

Methodology:

  • Sample Preparation: Cells or tissues are harvested and homogenized in an appropriate buffer. Protein concentration should be determined for normalization.

  • Internal Standards: A cocktail of internal standards (e.g., C17-sphinganine, C17-sphingosine, and various chain-length ceramides) is added to each sample to correct for extraction efficiency and instrument variability.

  • Lipid Extraction: Lipids are typically extracted using a one-phase organic solvent system, such as the method of Bligh and Dyer. The organic phase containing the lipids is collected and dried.

  • LC-MS/MS Analysis: The dried lipid extract is resuspended in a suitable solvent and injected into an LC-MS/MS system.

    • Chromatography: Separation is often achieved using a C18 reverse-phase column with a gradient of mobile phases, such as water with formic acid and acetonitrile/methanol with formic acid.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Data Analysis: The peak areas of the analytes are normalized to the peak areas of their respective internal standards. Absolute quantification is achieved by comparing these ratios to a standard curve generated with known amounts of each sphingolipid.

In Vitro Ceramide Synthase Activity Assay

This assay measures the ability of cell or tissue lysates to synthesize dihydroceramide or ceramide from their precursors.

Methodology using a fluorescent substrate:

  • Preparation of Lysates: Cells or tissues are homogenized in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT).

  • Reaction Mixture: A reaction buffer is prepared containing a fluorescent sphingoid base substrate (e.g., NBD-sphinganine), a fatty acyl-CoA (e.g., palmitoyl-CoA), and fatty acid-free BSA.

  • Enzymatic Reaction: The reaction is initiated by adding the cell lysate to the reaction mixture and incubating at 37°C.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted as described above.

  • Analysis: The fluorescently labeled substrate and product (NBD-dihydroceramide) are separated by HPLC and detected using a fluorescence detector. The activity is calculated based on the amount of product formed over time.

In Vitro Dihydroceramide Desaturase Activity Assay

This assay measures the conversion of dihydroceramide to ceramide.

Methodology:

  • Preparation of Microsomes: Microsomal fractions, which are enriched in dihydroceramide desaturase, are prepared from cell or tissue homogenates by differential centrifugation.

  • Reaction Mixture: The reaction is performed in a buffer containing the microsomal fraction, a dihydroceramide substrate (e.g., N-octanoyl-d-erythro-dihydrosphingosine), and NADH as a cofactor.

  • Enzymatic Reaction: The mixture is incubated at 37°C to allow for the conversion of the dihydroceramide substrate to its corresponding ceramide.

  • Lipid Extraction and Analysis: The reaction is stopped, lipids are extracted, and the substrate and product are separated and quantified by LC-MS/MS.

Sphinganine and the Sphingolipid Rheostat in Disease and Drug Development

The critical role of the sphingolipid rheostat in cell fate has made it a prime target for drug development, particularly in oncology. Modulating the activity of enzymes that control the levels of ceramide, S1P, and their precursors, including sphinganine, offers several therapeutic strategies:

  • Inhibition of Ceramide Synthase: While systemically toxic due to sphinganine accumulation, isoform-specific inhibitors of ceramide synthase are being explored to selectively induce apoptosis in cancer cells that over-rely on specific ceramide species.

  • Inhibition of Sphingosine Kinase: Blocking the production of pro-survival S1P can shift the rheostat towards ceramide-induced apoptosis. Several SphK inhibitors are in preclinical and clinical development.

  • Modulation of Dihydroceramide Desaturase: Inhibition of this enzyme leads to the accumulation of dihydroceramides, which can also have pro-apoptotic effects in certain contexts.

The direct toxic effects of sphinganine accumulation also present a potential therapeutic avenue. Strategies that selectively elevate sphinganine levels within tumor cells could represent a novel anti-cancer approach.

Conclusion and Future Directions

The sphingolipid rheostat is a finely tuned signaling network that is fundamental to cellular homeostasis. While ceramide and S1P have long been recognized as the key effectors, a deeper understanding of the role of sphinganine is crucial. It is not merely a passive intermediate but a bioactive molecule whose levels are tightly controlled and whose accumulation has significant pathological consequences. For researchers and drug developers, a thorough understanding of sphinganine metabolism and its integration into the broader sphingolipid network is essential for the rational design of novel therapeutics that target this critical cell fate-determining pathway. Future research will likely focus on elucidating the specific signaling pathways directly modulated by sphinganine and sphinganine-1-phosphate, and on the development of more specific inhibitors for the enzymes that regulate their metabolism. This will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

Methodological & Application

Application Note: Quantification of Sphinganine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sphinganine in human plasma. Sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, is a critical biomarker for certain metabolic disorders and for monitoring therapeutic interventions targeting sphingolipid metabolism. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, D-erythro-sphinganine-d7, ensures high accuracy and precision. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, leading to the formation of 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[2] Alterations in the levels of sphinganine and its downstream metabolites have been implicated in a variety of diseases. Therefore, the accurate quantification of sphinganine in biological matrices such as plasma is crucial for both basic research and clinical applications.

LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for the reliable quantification of sphinganine in human plasma, addressing the need for a standardized and validated methodology.

Experimental

Materials and Reagents
  • Sphinganine standard (Avanti Polar Lipids)

  • D-erythro-sphinganine-d7 (Internal Standard, IS) (BenchChem)[1]

  • LC-MS grade methanol, acetonitrile, and water (VWR)

  • Formic acid (ACS grade, VWR)

  • Human plasma (EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of sphinganine from plasma.

  • Allow plasma samples to thaw on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (D-erythro-sphinganine-d7 in methanol).

  • Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 mobile phase A:mobile phase B).

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

  • Column: Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm[3]

  • Mobile Phase A: Water with 0.1% Formic Acid[3]

  • Mobile Phase B: Methanol with 0.1% Formic Acid[3]

  • Flow Rate: 0.5 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: Linear gradient to 100% B

    • 2.5-3.5 min: Hold at 100% B

    • 3.5-3.6 min: Return to 20% B

    • 3.6-5.0 min: Re-equilibration at 20% B

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 20 psi[3]

  • Collision Gas: 4 psi[3]

  • Nebulizer Gas (GS1): 30 psi[3]

  • Heater Gas (GS2): 60 psi[3]

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Sphinganine302.3284.31007020
Sphinganine-d7 (IS)309.3291.31007020

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of sphinganine in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1.9 ng/mL[4]
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)85 - 115%
Mean Extraction Recovery> 85%

The use of a stable isotope-labeled internal standard, D-erythro-sphinganine-d7, is crucial for correcting for any variability during sample preparation and ionization, thus ensuring high accuracy and precision.[1][5]

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Sphinganine Stock Solution (1 mg/mL): Accurately weigh 1 mg of sphinganine and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of D-erythro-sphinganine-d7 and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the sphinganine stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Protocol 2: Plasma Sample Preparation and Extraction
  • Aliquot 50 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each plasma sample, calibrator, and quality control sample.

  • Add 200 µL of ice-cold methanol containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Sphingolipid_Pathway Palmitoyl_CoA Palmitoyl-CoA + Serine Keto_Sphinganine 3-Ketosphinganine Palmitoyl_CoA->Keto_Sphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Keto_Sphinganine->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids SMS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P

Caption: De novo sphingolipid biosynthesis pathway highlighting key intermediates.

Experimental_Workflow Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Sphinganine-d7) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Ice-cold Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Workflow for the extraction of sphinganine from plasma for LC-MS/MS analysis.

Conclusion

This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of sphinganine in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method highly suitable for routine analysis in a high-throughput environment. This methodology can be a valuable tool for researchers and clinicians investigating the role of sphingolipid metabolism in health and disease.

References

Application Note: High-Performance Liquid Chromatography Analysis of 2-aminooctadecane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-aminooctadecane-1,3-diol, also known as sphinganine, is a critical intermediate in the metabolic pathway of sphingolipids. Sphingolipids are a class of lipids that play significant roles in cell signaling, recognition, and membrane structure. The quantification of sphinganine and related sphingoid bases is essential for understanding various physiological and pathological processes. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization.

Signaling Pathway Context: Sphingolipid Metabolism

This compound (sphinganine) is a central molecule in the de novo synthesis of ceramides and other complex sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine. Sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to form ceramide, the backbone of most sphingolipids. Understanding the concentration of sphinganine can provide insights into the activity of this pathway.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS Sphinganine This compound (Sphinganine) KDS->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Degradation Degradation Pathway Sphinganine->Degradation Ceramide Ceramide Dihydroceramide->Ceramide DEGS Ceramide->Sphinganine CDase Complex Complex Sphingolipids Ceramide->Complex

Caption: De novo sphingolipid biosynthesis pathway highlighting this compound.

Experimental Protocols

This protocol details the extraction of lipids from a biological sample, derivatization of this compound, and subsequent analysis by HPLC.

Materials and Reagents
  • This compound standard (sphinganine)

  • Internal Standard (e.g., C17-sphinganine or C20-sphinganine)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Potassium hydroxide (KOH)

  • Boric acid

  • o-phthaldialdehyde (OPA)

  • 2-mercaptoethanol

  • Potassium phosphate monobasic

  • Water, HPLC grade

  • Ethyl acetate

Lipid Extraction
  • To a known amount of sample (e.g., 10^6 cells or 50 µL plasma), add the internal standard.

  • Extract lipids using a chloroform/methanol mixture (e.g., 2:1, v/v).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization with o-phthaldialdehyde (OPA)
  • Prepare the OPA reagent by dissolving 5 mg of OPA in 95 µL of ethanol and 5 µL of 2-mercaptoethanol, then adding this to 9.9 mL of 3% boric acid adjusted to pH 10.5 with KOH.[1]

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol).

  • Add the OPA reagent to the reconstituted lipid extract.

  • Incubate at room temperature for 5-10 minutes.[1]

  • Dilute the sample with the HPLC mobile phase before injection.

HPLC Analysis

The separation of the OPA-derivatized this compound is achieved using a reversed-phase HPLC system with fluorescence detection.

ParameterCondition
HPLC System A standard HPLC system with a fluorescence detector.
Column C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
Mobile Phase Isocratic elution with Methanol:5 mM Potassium Phosphate Buffer pH 7.0 (90:10, v/v).[1]
Flow Rate 1.0 mL/min.[1][2]
Column Temperature 30°C.[2]
Injection Volume 10-20 µL.[2]
Fluorescence Detector Excitation: 340 nm, Emission: 435-455 nm.[1][3]

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

HPLC_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization OPA Derivatization Drying->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340nm, Em: 435-455nm) HPLC->Detection Data Data Analysis (Quantification) Detection->Data

References

Application Notes and Protocols for Studying the Effects of 2-aminooctadecane-1,3-diol (Safingol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminooctadecane-1,3-diol, also known as safingol, is a synthetic L-threo stereoisomer of sphinganine. It has garnered significant interest in cancer research due to its activity as a competitive inhibitor of protein kinase C (PKC) and sphingosine kinase 1 (SphK1). By inhibiting these key enzymes, safingol disrupts critical cell signaling pathways, leading to the induction of apoptosis and autophagy in cancer cells. These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound and summarize key quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action: The Sphingolipid Rheostat

Safingol's primary mechanism of action involves the modulation of the "sphingolipid rheostat," the balance between the pro-survival lipid sphingosine-1-phosphate (S1P) and the pro-apoptotic lipid ceramide. Safingol competitively inhibits SphK1, the enzyme that phosphorylates sphingosine to produce S1P. This inhibition leads to a decrease in the levels of pro-survival S1P and an accumulation of its precursor, sphingosine, which can be converted to ceramide. The resulting shift in the sphingolipid balance towards ceramide promotes programmed cell death. Furthermore, safingol's inhibition of PKC, a family of serine/threonine kinases involved in cell proliferation and survival, contributes to its anti-cancer effects.

Signaling Pathways Affected by this compound

The inhibition of SphK1 and PKC by this compound leads to the downregulation of major pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This disruption of signaling culminates in the induction of both apoptosis and autophagy.

cluster_0 Cell Membrane cluster_1 Cytoplasm Sph Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sph->SphK1 Substrate Ceramide Ceramide (Pro-apoptotic) Sph->Ceramide Conversion S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Proliferation Cell Proliferation & Survival S1P->Proliferation Promotes SphK1->S1P Phosphorylation Safingol This compound (Safingol) Safingol->SphK1 Inhibits PKC Protein Kinase C (PKC) Safingol->PKC Inhibits Apoptosis Apoptosis Safingol->Apoptosis Induces Autophagy Autophagy Safingol->Autophagy Induces Ceramide->Apoptosis Induces PI3K PI3K PKC->PI3K ERK ERK PKC->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes ERK->Proliferation Promotes

Caption: Signaling pathway of this compound.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various cell-based assays.

Table 1: Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MDA-MB-231Breast Cancer3.472
JIMT-1Breast Cancer1.872
MCF-7Breast Cancer9.572
SKOV-3Ovarian Cancer0.73[1]72
H295RAdrenocortical Carcinoma~5.072
JIL-2266Adrenocortical Carcinoma~4.072
MUC-1Adrenocortical Carcinoma~3.072
TVBF-7Adrenocortical Carcinoma~8.072

Table 2: Dose-Dependent Effect on Cell Viability

Cell LineConcentration (µM)% Cell ViabilityExposure Time (h)
H295R547.772
JIL-2266448.072
MUC-1369.672
TVBF-7848.572

Table 3: Induction of Apoptosis

Cell LineConcentration (µM)% Apoptotic CellsExposure Time (h)Assay
SK-GT-5502 ± 124Fluorescence Microscopy
MKN-74508 ± 324Fluorescence Microscopy
SAS152312Annexin V/PI Staining

Table 4: Dose-Dependent Induction of Caspase-3/7 Activity

Cell LineConcentration (µM)% Increase in Caspase-3/7 ActivityExposure Time (h)
H295R7.5146.724
JIL-22664141.624
MUC-1538.224
TVBF-78250.124

Experimental Protocols

cluster_workflow General Experimental Workflow A Cell Seeding (e.g., 96-well or 6-well plates) B Overnight Incubation (Allow cells to attach) A->B C Treatment with This compound (Varying concentrations and time points) B->C D Cell-Based Assay (Viability, Apoptosis, or Autophagy) C->D E Data Acquisition (e.g., Plate Reader, Microscope, Western Blot Imager) D->E F Data Analysis (e.g., IC50 calculation, Statistical Analysis) E->F

Caption: General workflow for cell-based assays.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (Safingol)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[2]

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Complete culture medium

  • This compound (Safingol)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control.

Protocol 3: Autophagy Assay (LC3-II Western Blot)

This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound (Safingol)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound at various concentrations for the desired time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3B antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy. For a more robust assessment of autophagic flux, parallel experiments can be performed in the presence and absence of a lysosomal inhibitor like bafilomycin A1.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, membrane structure, and regulation of various cellular processes, including proliferation, apoptosis, and differentiation. The metabolic flux through sphingolipid pathways is tightly regulated, and its dysregulation is implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. Metabolic flux analysis using stable isotope-labeled precursors is a powerful technique to quantitatively track the movement of atoms through a metabolic network, providing insights into the dynamic regulation of these pathways.

These application notes provide a detailed overview and experimental protocols for using stable isotope-labeled sphinganine (dihydrosphingosine) as a tracer to investigate the metabolic flux through the de novo and salvage pathways of sphingolipid metabolism. By introducing labeled sphinganine to cultured cells, researchers can monitor its incorporation into downstream metabolites, including dihydroceramides, ceramides, sphingomyelins, and glucosylceramides, offering a quantitative measure of the activity of key enzymes in these pathways.

Signaling Pathways and Experimental Workflow

The metabolism of exogenously supplied sphinganine primarily follows the latter stages of the de novo sphingolipid synthesis pathway. The labeled sphinganine is taken up by the cells and subsequently acylated to form dihydroceramides. These can then be desaturated to form ceramides, which serve as a central hub for the synthesis of more complex sphingolipids.

Sphinganine_Metabolism cluster_0 Cellular Uptake and Acylation cluster_1 Desaturation and Complex Sphingolipid Synthesis Labeled_Sphinganine Stable Isotope-Labeled Sphinganine DHCer Labeled Dihydroceramides (DHCer) Labeled_Sphinganine->DHCer Ceramide Synthases (CerS) Cer Labeled Ceramides (Cer) DHCer->Cer Dihydroceramide Desaturase (DEGS1) SM Labeled Sphingomyelins (SM) Cer->SM Sphingomyelin Synthase GlcCer Labeled Glucosylceramides (GlcCer) Cer->GlcCer Glucosylceramide Synthase

Figure 1: Metabolic fate of exogenous stable isotope-labeled sphinganine.

The general experimental workflow for a metabolic flux analysis study using stable isotope-labeled sphinganine involves several key steps, from cell culture and labeling to lipid extraction and analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T cells) Labeling 2. Incubation with Deuterium-Labeled Sphinganine Cell_Culture->Labeling Harvesting 3. Cell Harvesting at Different Time Points Labeling->Harvesting Extraction 4. Lipid Extraction Harvesting->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Quantification 6. Data Quantification and Flux Analysis Analysis->Quantification

Figure 2: General experimental workflow for metabolic labeling.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Deuterium-Labeled Sphinganine

This protocol is adapted from studies investigating the metabolic fate of deuterium-labeled sphinganine in HEK293T cells.[1][2]

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Deuterium-labeled sphinganine (e.g., d7-sphinganine) stock solution (e.g., 1 mM in ethanol)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture the cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the deuterium-labeled sphinganine stock solution in fresh DMEM to a final concentration of 0.5 µM.

  • Labeling: Aspirate the culture medium from the cells and wash once with PBS. Add 2 mL of the labeling medium to each well.

  • Time Course Incubation: Incubate the cells for various time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or by scraping into a suitable volume of PBS.

  • Cell Lysis and Storage: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in a suitable buffer for lipid extraction. Store the samples at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

This protocol is a standard method for extracting sphingolipids from cultured cells.

Materials:

  • Cell pellets from Protocol 1

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standards for each lipid class (e.g., C17-sphinganine, C17-ceramide)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Addition of Solvents: To the cell pellet, add a mixture of chloroform and methanol (1:2, v/v) and the internal standards.

  • Homogenization: Vortex the mixture thoroughly to ensure complete lysis and mixing.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Centrifugation: Centrifuge the tubes to facilitate the separation of the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

Protocol 3: LC-MS/MS Analysis of Labeled Sphingolipids

This protocol provides a general framework for the analysis of deuterium-labeled sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate.

Procedure:

  • Chromatographic Separation: Inject the reconstituted lipid extract onto the C18 column. Use a gradient elution program to separate the different sphingolipid species. For example, start with a low percentage of mobile phase B and gradually increase it to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the labeled and unlabeled sphingolipids. The MRM transitions will be specific for each lipid species and its labeled counterpart. For example, for d7-sphinganine derived dihydroceramide (d18:0/16:0), the transition would be m/z [M+H]+ -> m/z of the labeled sphinganine fragment.

  • Data Analysis: Integrate the peak areas for each labeled and unlabeled lipid species and the corresponding internal standard. Calculate the concentration of each analyte based on a standard curve. The metabolic flux can be determined by the rate of appearance of the label in the downstream metabolites over time.

Data Presentation

The following tables summarize hypothetical quantitative data from a time-course experiment where HEK293T cells were incubated with 0.5 µM d7-sphinganine. The data represents the cellular levels of various d7-sphinganine-derived sphingolipids, showcasing the metabolic flux through the pathway.

Table 1: Cellular Levels of d7-Sphinganine-Derived Dihydroceramides (DHCer) with Different Acyl Chains

Timed7-DHCer (C16:0) (pmol/mg protein)d7-DHCer (C18:0) (pmol/mg protein)d7-DHCer (C24:0) (pmol/mg protein)
5 min5.2 ± 0.63.1 ± 0.41.5 ± 0.2
15 min15.8 ± 1.89.5 ± 1.14.6 ± 0.5
30 min28.4 ± 3.217.0 ± 1.98.2 ± 0.9
1 h45.1 ± 5.127.1 ± 3.013.0 ± 1.5
2 h55.3 ± 6.233.2 ± 3.716.0 ± 1.8
4 h48.7 ± 5.529.2 ± 3.314.1 ± 1.6
8 h35.9 ± 4.021.5 ± 2.410.4 ± 1.2

Table 2: Cellular Levels of d7-Sphinganine-Derived Ceramides (Cer) with Different Acyl Chains

Timed7-Cer (C16:0) (pmol/mg protein)d7-Cer (C18:0) (pmol/mg protein)d7-Cer (C24:0) (pmol/mg protein)
5 minNot DetectedNot DetectedNot Detected
15 min0.8 ± 0.10.5 ± 0.10.2 ± 0.0
30 min2.5 ± 0.31.5 ± 0.20.7 ± 0.1
1 h6.3 ± 0.73.8 ± 0.41.8 ± 0.2
2 h12.1 ± 1.47.3 ± 0.83.5 ± 0.4
4 h18.9 ± 2.111.3 ± 1.35.4 ± 0.6
8 h25.6 ± 2.915.4 ± 1.77.4 ± 0.8

Table 3: Cellular Levels of d7-Sphinganine-Derived Complex Sphingolipids

Timed7-Sphingomyelin (SM) (C16:0) (pmol/mg protein)d7-Glucosylceramide (GlcCer) (C16:0) (pmol/mg protein)
30 min0.2 ± 0.00.1 ± 0.0
1 h0.9 ± 0.10.4 ± 0.0
2 h2.8 ± 0.31.2 ± 0.1
4 h6.5 ± 0.72.8 ± 0.3
8 h11.2 ± 1.34.9 ± 0.5

Conclusion

The use of stable isotope-labeled sphinganine in metabolic flux analysis provides a robust and quantitative method to study the dynamics of sphingolipid metabolism. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the regulation of these critical pathways in health and disease. This approach is particularly valuable for identifying potential targets for therapeutic intervention in diseases characterized by aberrant sphingolipid metabolism.

References

Application Notes and Protocols for Ceramide Synthase Activity Assay Using 2-aminooctadecane-1,3-diol (Sphinganine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central bioactive lipids in cellular signaling, playing crucial roles in apoptosis, cell proliferation, and differentiation. They are synthesized by a family of six ceramide synthases (CerS1-6), which catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA.[1][2][3] Each CerS enzyme exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the production of distinct ceramide species with unique biological functions.[1][2][4] Dysregulation of ceramide metabolism has been implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer, making CerS enzymes attractive therapeutic targets.[2][3][5]

This document provides detailed protocols for measuring the activity of ceramide synthases using 2-aminooctadecane-1,3-diol (sphinganine) as the substrate. Two primary methods are described: a fluorescent-based assay for high-throughput screening and a highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) method for detailed kinetic studies.

Signaling Pathway

Ceramide synthesis is a key step in the de novo sphingolipid synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA. The resulting sphinganine is then acylated by a ceramide synthase to form dihydroceramide, which is subsequently desaturated to produce ceramide.[1] Ceramide can also be formed through the salvage pathway, which involves the reacylation of sphingosine.[1][4]

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Salvage Salvage Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->3_Ketosphinganine SPT Sphinganine Sphinganine (this compound) 3_Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS1-6 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids Ceramide_Salvage Ceramide Complex_Sphingolipids->Ceramide_Salvage Hydrolases Sphingosine Sphingosine Sphingosine->Ceramide_Salvage CerS1-6 Ceramide_Salvage->Sphingosine Ceramidase

Ceramide Synthesis Pathways

Experimental Workflow

The general workflow for a ceramide synthase activity assay involves the preparation of an enzyme source, incubation with substrates, termination of the reaction, extraction of lipids, and subsequent analysis of the product.

Experimental_Workflow Enzyme_Source 1. Prepare Enzyme Source (Cell/Tissue Homogenate) Reaction_Setup 2. Set up Reaction Mixture (Buffer, Sphinganine Substrate, Fatty Acyl-CoA) Enzyme_Source->Reaction_Setup Incubation 3. Incubate at 37°C Reaction_Setup->Incubation Reaction_Termination 4. Terminate Reaction (e.g., add Chloroform/Methanol) Incubation->Reaction_Termination Lipid_Extraction 5. Extract Lipids Reaction_Termination->Lipid_Extraction Analysis 6. Analyze Product (TLC, HPLC, or LC-MS/MS) Lipid_Extraction->Analysis Data_Analysis 7. Quantify and Analyze Data Analysis->Data_Analysis

CerS Assay Workflow

Protocol 1: Fluorescent Ceramide Synthase Assay

This protocol utilizes a fluorescently labeled sphinganine analog, NBD-sphinganine, which allows for easier detection and quantification of the resulting NBD-ceramide product.[1][6] This method is well-suited for screening potential inhibitors of CerS activity.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
NBD-sphinganineAvanti Polar Lipids810201-20°C
Fatty Acyl-CoAAvanti Polar LipidsVarious-20°C
Defatted BSASigma-AldrichA70304°C
HEPESSigma-AldrichH3375RT
Potassium Chloride (KCl)Sigma-AldrichP9333RT
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266RT
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
ChloroformFisher ScientificC298RT
MethanolFisher ScientificA412RT
TLC Silica PlatesMilliporeSigma105721RT

Procedure

  • Preparation of Enzyme Source:

    • Homogenize cultured cells or tissues in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 1 mM DTT) on ice.

    • Centrifuge the homogenate to remove debris and collect the supernatant containing the microsomal fraction where CerS enzymes are located.

    • Determine the protein concentration of the homogenate using a standard method like the BCA assay.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture. The final volume is typically 20-100 µL.

    • A typical reaction mixture contains:

      • 50-100 µg of cell or tissue homogenate protein

      • 10 µM NBD-sphinganine

      • 50 µM fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, or C24:1-CoA, depending on the CerS of interest)[1]

      • 20 µM defatted BSA

      • Reaction buffer to the final volume.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 15-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[6][7]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 1:2 or 2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the samples onto a silica TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).[7]

    • Visualize the fluorescent NBD-ceramide product and unreacted NBD-sphinganine using a fluorescent imager.

    • Quantify the band intensities using densitometry software.

Protocol 2: LC-MS/MS Ceramide Synthase Assay

This method uses the natural substrate, this compound (sphinganine), and offers high sensitivity and specificity for quantifying the ceramide product.[1][2] It is the gold standard for detailed kinetic analysis and accurate quantification.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
Sphinganine (d18:0)Avanti Polar Lipids860498-20°C
Fatty Acyl-CoAAvanti Polar LipidsVarious-20°C
C17:0 Ceramide Internal StdAvanti Polar Lipids860517-20°C
Ammonium FormateSigma-Aldrich70221RT
Formic AcidSigma-AldrichF0507RT
HPLC Grade MethanolFisher ScientificA452RT
HPLC Grade WaterFisher ScientificW6RT

Procedure

  • Enzyme Source Preparation:

    • Prepare the cell or tissue homogenate as described in Protocol 1.

  • Reaction Setup:

    • Set up the reaction as in Protocol 1, but replace NBD-sphinganine with unlabeled sphinganine. For kinetic studies (determining Km), vary the concentration of sphinganine (e.g., 0.625 to 40 µM).[1]

  • Incubation:

    • Incubate at 37°C for an optimized duration (e.g., 15-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Immediately before stopping the reaction, spike each sample with a known amount of an internal standard (e.g., 40 µl of 0.5 µM C17:0 ceramide) for accurate quantification.[1]

    • Terminate the reaction by adding chloroform/methanol.

    • Perform lipid extraction as described previously.

    • Dry the lipid extract under nitrogen.

    • Resuspend the dried lipids in the initial HPLC mobile phase (e.g., 20% Mobile Phase A: 2 mM ammonium formate/0.2% formic acid in water, and 80% Mobile Phase B: 1 mM ammonium formate/0.2% formic acid in methanol).[1]

  • LC-MS/MS Analysis:

    • Inject the resuspended sample into an LC-MS/MS system.

    • Separate the lipids using a suitable C18 reversed-phase column with a gradient of mobile phases A and B.

    • Detect and quantify the specific ceramide product and the internal standard using multiple reaction monitoring (MRM) in negative or positive ion mode. The specific precursor and product ion pairs will depend on the ceramide species being analyzed.

Data Presentation

The activity of ceramide synthase is typically expressed as pmol or nmol of ceramide produced per minute per milligram of protein.

Table 1: Example Data for CerS Activity with Different Fatty Acyl-CoAs

Fatty Acyl-CoA SubstrateCerS Specificity (Example)Specific Activity (pmol/min/mg)
C16:0-CoACerS5, CerS6[Example Value]
C18:0-CoACerS1, CerS4[Example Value]
C24:1-CoACerS2[Example Value]

Table 2: Kinetic Parameters for Sphinganine Substrates

The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. Similar Km values for NBD-sphinganine and natural sphinganine suggest that the fluorescent analog is a good substrate for the enzyme.[1]

SubstrateFatty Acyl-CoAKm (µM)Reference
NBD-sphinganineC16:0-CoA~1.16[1]
SphinganineC16:0-CoA~1.16[1]
NBD-sphinganineC24:1-CoA~3.61[1]
SphinganineC24:1-CoA~3.05[1]

Conclusion

The provided protocols offer robust methods for the detailed investigation of ceramide synthase activity. The fluorescent assay is a valuable tool for initial screening and inhibitor studies, while the LC-MS/MS method provides the accuracy and sensitivity required for in-depth kinetic characterization and precise quantification of specific ceramide species. The choice of method will depend on the specific research question and available instrumentation.

References

Application Note: High-Throughput Analysis of 2-Aminooctadecane-1,3-diol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctadecane-1,3-diol, also known as sphinganine or dihydrosphingosine, is a critical saturated sphingoid base that serves as a key precursor in the de novo biosynthesis of all sphingolipids. Sphingolipids are a class of lipids characterized by a sphingoid base backbone and are integral components of cellular membranes. Beyond their structural role, sphingolipids and their metabolites, such as ceramides and sphingosine-1-phosphate (S1P), are pivotal signaling molecules involved in a myriad of cellular processes including proliferation, differentiation, apoptosis, and inflammation. The abundance of this compound can therefore reflect the activity of the sphingolipid metabolic pathway, making its accurate quantification essential for understanding disease pathogenesis and for the development of novel therapeutics targeting this pathway.

This application note provides detailed protocols for the sample preparation and quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present common liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methodologies, along with a summary of reported quantitative performance data.

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound (sphinganine) and related sphingolipids from various biological matrices. These values are indicative of the performance that can be achieved with the described methods.

AnalyteSample MatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQCitation
Sphinganine (SPA) Crude Lipid ExtractsBligh and DyerHPLC-ESI-MS/MS-21 fmol-[1][2]
Sphingosine (SPH)Crude Lipid ExtractsBligh and DyerHPLC-ESI-MS/MS-9 fmol-[1][2]
Sphingosine-1-Phosphate (S1P)PlasmaChloroform ExtractionLC-MS/MS95-111-0.011 µM[3]
Sphingosine-1-Phosphate (S1P)SerumLiquid-Liquid ExtractionLC-MS/MS80-98-25 ng/mL[4]
Sphinganine (SPA) Rat SerumLiquid-Liquid ExtractionHPLC with Fluorescence--3.0 ng[5]

LOD: Limit of Detection, LOQ: Limit of Quantification. Note: Direct recovery data for this compound is not always explicitly reported; data for structurally similar and co-extracted sphingolipids are provided for reference.

Experimental Protocols

I. Sample Preparation

The choice of sample preparation method is critical for the accurate quantification of this compound and depends on the sample matrix and the desired throughput. Below are detailed protocols for commonly used extraction techniques.

A. Liquid-Liquid Extraction (LLE) - Modified Folch Method

This method is robust for the extraction of total lipids from tissues and cells.

  • Homogenization: Homogenize 1 part of tissue or cell pellet in 20 parts of a cold 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 parts of 0.9% NaCl solution to the extract. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 5-10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or the initial mobile phase of the LC method) for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE) - Bligh and Dyer Method

This method is suitable for samples with high water content.

  • Initial Extraction: To 1 mL of aqueous sample (e.g., plasma, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute. The mixture should form a single phase.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes to facilitate phase separation.

  • Collection: Aspirate the lower chloroform layer containing the lipids, taking care to avoid the proteinaceous interface.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid residue in a suitable solvent for LC-MS/MS analysis.

C. Solid-Phase Extraction (SPE)

SPE offers a higher degree of selectivity and can be automated for high-throughput applications. Aminopropyl-bonded silica cartridges are commonly used for sphingolipid fractionation.

  • Cartridge Conditioning: Condition an aminopropyl SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of chloroform through the cartridge.

  • Sample Loading: Dissolve the dried lipid extract (from an initial LLE or protein precipitation) in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Washing (Optional): Wash the cartridge with 1-2 column volumes of chloroform to elute neutral lipids, if desired.

  • Elution: Elute the sphingoid bases, including this compound, with a suitable solvent mixture. A common elution solvent is a mixture of chloroform and methanol (e.g., 2:1 or 1:1, v/v). The exact composition may need optimization depending on the specific cartridge and other sphingolipids of interest.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in the appropriate solvent for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following provides a general LC-MS/MS methodology for the quantitative analysis of this compound. Method optimization is recommended for specific instrumentation and sample types.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used for the separation of sphingoid bases.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the analytes. A representative gradient could be:

      • 0-1 min: 30% B

      • 1-5 min: Gradient to 100% B

      • 5-7 min: Hold at 100% B

      • 7.1-9 min: Return to 30% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (Sphinganine):

      • Precursor Ion (Q1): m/z 302.3 [M+H]⁺

      • Product Ion (Q3): m/z 284.3 [M+H-H₂O]⁺ or m/z 266.3 [M+H-2H₂O]⁺. The doubly dehydrated fragment at m/z 266.3 is often highly abundant and specific for the sphinganine backbone.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., d7-sphinganine) or an odd-chain sphingoid base (e.g., C17-sphinganine) should be used for accurate quantification. The corresponding MRM transition for the internal standard should be monitored.

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Analysis BiologicalSample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization / Lysis BiologicalSample->Homogenization Extraction Lipid Extraction Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation LLE Liquid-Liquid Extraction (Folch / Bligh & Dyer) Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Collection Collect Organic Phase PhaseSeparation->Collection Drying Solvent Evaporation Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: Workflow for this compound analysis.

G De Novo Sphingolipid Biosynthesis & Signaling cluster_synthesis De Novo Synthesis (ER) Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine This compound (Sphinganine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Proliferation Proliferation, Survival S1P->Proliferation

References

Application Note: High-Throughput Screening for Inhibitors of Sphinganine Metabolism via Ceramide Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a critical class of lipids involved in various cellular processes, including signal transduction, membrane structure, cell growth, and apoptosis. The de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA, produces the sphingoid base backbone, sphinganine.[1][2][3][4] A key regulatory hub in this pathway is the acylation of sphinganine by a family of six ceramide synthase (CerS) enzymes to form dihydroceramide.[5][6] Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, producing distinct ceramide species with unique biological functions.[6][7][8] Dysregulation of CerS activity and the subsequent accumulation of specific ceramides have been implicated in metabolic diseases, cancer, and neurodegenerative disorders, making CerS enzymes attractive therapeutic targets.[7][9][10]

This application note describes a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify inhibitors of ceramide synthase activity. The assay utilizes NBD-sphinganine, a fluorescent analog of the natural substrate, which is acylated by CerS in the presence of a fatty acyl-CoA to produce fluorescent NBD-dihydroceramide.[5][11][12] This method avoids the use of radioactive materials, is highly sensitive, and is readily adaptable to 384-well microplate format for the screening of large compound libraries.[5][13]

Sphinganine Metabolism Pathway

The diagram below illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the central role of Ceramide Synthase (CerS) in the metabolism of sphinganine.

Sphinganine_Metabolism De Novo Sphingolipid Biosynthesis cluster_legend Legend Serine Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine KDSR DHCer Dihydroceramide Sphinganine->DHCer Ceramide Synthase (CerS1-6) TARGET AcylCoA Fatty Acyl-CoA AcylCoA->DHCer Cer Ceramide DHCer->Cer DES1 Complex Complex Sphingolipids Cer->Complex Various Enzymes Enzyme Blue arrows represent enzymatic steps. Target Red text indicates the assay target. HTS_Workflow HTS Workflow for CerS Inhibitors plate 1. Compound Plating (384-well plate) Test Compounds & Controls enzyme_add 2. Reagent Addition 1 Enzyme Source (e.g., Cell Lysate) plate->enzyme_add preincubate 3. Pre-incubation (5 min, RT) enzyme_add->preincubate reaction_start 4. Reagent Addition 2 Substrate Mix (NBD-Sphinganine + Acyl-CoA) preincubate->reaction_start incubate 5. Reaction Incubation (e.g., 60 min, 37°C) reaction_start->incubate stop 6. Reaction Termination (Addition of Stop Solution) incubate->stop extract 7. Product Extraction (Liquid-Liquid Extraction) stop->extract read 8. Signal Detection (Fluorescence Plate Reader) extract->read analyze 9. Data Analysis (% Inhibition, Z', IC50) read->analyze

References

Application Note and Protocols for In Vitro Reconstitution of the Ceramide Synthesis Pathway with 2-Aminooctadecane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central bioactive lipids that function as key intermediates in sphingolipid metabolism and as critical signaling molecules regulating a wide range of cellular processes, including apoptosis, cell proliferation, and differentiation.[1] The synthesis of ceramides is primarily accomplished through the de novo pathway, the salvage pathway, and the hydrolysis of sphingomyelin.[2][3][4][5] The de novo synthesis pathway, initiated in the endoplasmic reticulum, involves the acylation of a sphingoid long-chain base by a family of six ceramide synthases (CerS).[1][6] Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse range of ceramide species.[1][7]

The in vitro reconstitution of the ceramide synthesis pathway is a powerful tool for studying the kinetics and specificity of ceramide synthases, as well as for screening potential inhibitors or activators of these enzymes.[8][9][10][11][12] This application note provides a detailed protocol for the in vitro reconstitution of the ceramide synthesis pathway using 2-aminooctadecane-1,3-diol as a sphingoid base substrate. This synthetic sphingoid base analog allows for the sensitive and specific measurement of ceramide synthase activity. The protocol described herein utilizes a fluorescently labeled fatty acyl-CoA for ease of detection, though the principles can be adapted for other detection methods such as mass spectrometry.[7][13][14]

Principle

The in vitro ceramide synthase assay is based on the enzymatic N-acylation of the primary amino group of this compound with a fatty acyl-CoA to form the corresponding N-acyl-2-aminooctadecane-1,3-diol (a ceramide analog). The reaction is catalyzed by ceramide synthase present in a microsomal preparation or as a purified enzyme. The product can be quantified using various analytical techniques. In this protocol, we describe a fluorescence-based method using a fluorescently tagged fatty acyl-CoA, which allows for straightforward detection and quantification.

Signaling Pathway

The following diagram illustrates the enzymatic conversion of this compound to its corresponding ceramide analog by ceramide synthase.

G cluster_0 In Vitro Ceramide Synthesis S This compound (Sphingoid Base Substrate) E Ceramide Synthase (CerS) S->E F Fatty Acyl-CoA (e.g., NBD-C12-CoA) F->E P N-Acyl-2-aminooctadecane-1,3-diol (Ceramide Analog Product) E->P Acylation CoA Coenzyme A (CoA) E->CoA

Caption: Enzymatic acylation of this compound by CerS.

Experimental Workflow

The overall experimental workflow for the in vitro reconstitution and analysis of ceramide synthesis is depicted below.

G cluster_workflow Experimental Workflow P1 Preparation of Microsomes or Purified CerS R In Vitro Reaction Incubation P1->R P2 Preparation of Substrates (this compound & Fatty Acyl-CoA) P2->R Q Reaction Quenching & Lipid Extraction R->Q A Product Separation (TLC or HPLC) Q->A D Detection & Quantification (Fluorescence Imaging or LC-MS) A->D DA Data Analysis D->DA

Caption: Workflow for the in vitro ceramide synthase assay.

Experimental Protocols

Materials and Reagents
  • This compound (Avanti Polar Lipids or equivalent)

  • NBD-C12-CoA (or other fluorescently labeled fatty acyl-CoA) (Avanti Polar Lipids)

  • Unlabeled fatty acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) (Sigma-Aldrich)

  • HEPES buffer (pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Microsomal fraction from cells or tissues expressing ceramide synthase, or purified ceramide synthase

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • TLC plates (Silica Gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence imager or HPLC with a fluorescence detector

Microsome Preparation (Representative Protocol)
  • Harvest cells or tissue and wash with ice-cold PBS.

  • Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, protease inhibitors).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store the microsomal preparation in aliquots at -80°C.

In Vitro Ceramide Synthase Assay
  • Reaction Setup:

    • Prepare a master mix of the reaction buffer containing 50 mM HEPES (pH 7.4) and 20 µM fatty acid-free BSA.

    • In a microcentrifuge tube, add the following in order:

      • Reaction buffer

      • This compound (e.g., to a final concentration of 20 µM)

      • Microsomal protein (e.g., 20-50 µg) or purified CerS

      • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., 10 µM NBD-C12-CoA).

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding 500 µL of chloroform:methanol (1:2, v/v).

    • Vortex thoroughly and add 150 µL of chloroform and 150 µL of water.

    • Vortex again and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Product Analysis by TLC:

    • Resuspend the dried lipid extract in a small volume (e.g., 20 µL) of chloroform:methanol (2:1, v/v).

    • Spot the entire sample onto a silica TLC plate.

    • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

    • After the solvent front has reached the top, remove the plate and allow it to air dry.

  • Detection and Quantification:

    • Visualize the fluorescently labeled product on the TLC plate using a fluorescence imager.

    • Quantify the fluorescence intensity of the product spot and compare it to a standard curve of the fluorescent ceramide analog to determine the amount of product formed.

Data Presentation

The following tables present hypothetical data for a series of experiments characterizing the in vitro ceramide synthesis using this compound.

Table 1: Michaelis-Menten Kinetics for this compound

Substrate Concentration (µM)Initial Velocity (pmol/min/mg)
2.515.2
528.1
1045.5
2066.7
4088.9
80100.0

This table illustrates the determination of kinetic parameters (Km and Vmax) for the sphingoid base substrate.

Table 2: Fatty Acyl-CoA Specificity of a Ceramide Synthase Isoform

Fatty Acyl-CoA (10 µM)Relative Activity (%)
NBD-C12-CoA85
Palmitoyl-CoA (C16:0)100
Stearoyl-CoA (C18:0)75
Oleoyl-CoA (C18:1)60
Lignoceryl-CoA (C24:0)15

This table demonstrates the substrate specificity of a particular ceramide synthase for different fatty acyl-CoA donors when using this compound as the acceptor.

Table 3: Inhibition of Ceramide Synthase Activity

Inhibitor Concentration (µM)% Inhibition
0 (Control)0
122.5
548.3
1065.1
2582.4
5091.0

This table shows the dose-dependent inhibition of ceramide synthesis by a hypothetical inhibitor, allowing for the calculation of an IC50 value.

Conclusion

This application note provides a comprehensive framework for the in vitro reconstitution of the ceramide synthesis pathway using the synthetic sphingoid base analog, this compound. The detailed protocols and representative data offer a valuable resource for researchers investigating the biochemical properties of ceramide synthases and for the development of novel therapeutics targeting sphingolipid metabolism. The flexibility of the assay allows for adaptation to various detection methods and for the characterization of different ceramide synthase isoforms and their inhibitors.

References

Application Notes and Protocols: 2-Aminooctadecane-1,3-diol in Skin Barrier Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily localized in the stratum corneum (SC), is essential for preventing excessive transepidermal water loss (TEWL) and protecting against external insults. This barrier is critically dependent on the unique lipid composition of the SC, which is comprised mainly of ceramides, cholesterol, and free fatty acids. 2-aminooctadecane-1,3-diol is a synthetic sphingoid base that serves as a direct precursor to ceramides, the key molecules responsible for the structural integrity and function of the skin barrier. Its application in skin barrier research models provides a valuable tool to investigate the mechanisms of barrier formation, repair, and the effects of ceramide replenishment in compromised skin conditions.

This document provides detailed application notes and protocols for utilizing this compound in various in vitro skin barrier research models.

Mechanism of Action

This compound acts as a fundamental building block for the de novo synthesis of ceramides within keratinocytes. Upon penetration into the viable layers of the epidermis, it is acylated by ceramide synthases (CerS) to form various ceramide species. These newly synthesized ceramides are then transported to the stratum corneum, where they are integrated into the lamellar lipid matrix, reinforcing the skin's barrier function.

Furthermore, the metabolic products of ceramides, such as sphingosine-1-phosphate (S1P), are potent signaling molecules that can influence keratinocyte differentiation, proliferation, and inflammatory responses, all of which are crucial for maintaining a healthy skin barrier.

Visualizing the Pathway: From Precursor to Barrier Function

The following diagrams illustrate the key pathways involved in the action of this compound.

Ceramide_Synthesis_Pathway cluster_0 Keratinocyte Cytoplasm cluster_1 Stratum Corneum This compound This compound Ceramide Synthase (CerS) Ceramide Synthase (CerS) This compound->Ceramide Synthase (CerS) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Ceramide Synthase (CerS) Ceramide Ceramide Ceramide Synthase (CerS)->Ceramide Lamellar Lipid Matrix Lamellar Lipid Matrix Ceramide->Lamellar Lipid Matrix Integration Skin Barrier Reinforcement Skin Barrier Reinforcement Lamellar Lipid Matrix->Skin Barrier Reinforcement

Caption: De novo ceramide synthesis from this compound.

S1P_Signaling_Pathway Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine Sphingosine Kinase Sphingosine Kinase Sphingosine->Sphingosine Kinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine Kinase->S1P S1P Receptors S1P Receptors S1P->S1P Receptors Downstream Signaling Downstream Signaling S1P Receptors->Downstream Signaling Keratinocyte Differentiation Keratinocyte Differentiation Downstream Signaling->Keratinocyte Differentiation Barrier Protein Expression Barrier Protein Expression Downstream Signaling->Barrier Protein Expression

Caption: Ceramide metabolism to S1P and its signaling effects.

Quantitative Data Summary

The following table summarizes the quantitative effects of a direct derivative of this compound on skin barrier function. Due to limited publicly available data on the parent compound, data for its N-oleoyl derivative is presented as a key indicator of its potential efficacy.

CompoundModelParameterResultReference
2-N-oleoylamino-octadecane-1,3-diolLipid-extracted porcine stratum corneumWater FluxHigh efficacy in decreasing water loss[1]

Experimental Protocols

Protocol 1: Assessment of Skin Barrier Repair in a Reconstructed Human Epidermis (RHE) Model

Objective: To evaluate the ability of this compound to restore barrier function in a chemically compromised RHE model.

Materials:

  • Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the RHE manufacturer

  • This compound

  • Vehicle control (e.g., propylene glycol, ethanol)

  • Barrier-disrupting agent (e.g., 1% Sodium Dodecyl Sulfate (SDS) in PBS)

  • Phosphate Buffered Saline (PBS)

  • Transepidermal Water Loss (TEWL) measurement device (e.g., Tewameter®)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

Workflow Diagram:

RHE_Barrier_Repair_Workflow Start Start RHE_Acclimatization Acclimatize RHE Tissues (24 hours) Start->RHE_Acclimatization Baseline_TEWL Measure Baseline TEWL RHE_Acclimatization->Baseline_TEWL Barrier_Disruption Induce Barrier Disruption (1% SDS) Baseline_TEWL->Barrier_Disruption Post_Disruption_TEWL Measure Post-Disruption TEWL Barrier_Disruption->Post_Disruption_TEWL Topical_Application Topical Application: - Vehicle - this compound Post_Disruption_TEWL->Topical_Application Incubation Incubate (24-48 hours) Topical_Application->Incubation Final_TEWL Measure Final TEWL Incubation->Final_TEWL MTT_Assay Assess Tissue Viability (MTT Assay) Final_TEWL->MTT_Assay End End MTT_Assay->End

Caption: Workflow for assessing barrier repair in an RHE model.

Procedure:

  • Acclimatization: Upon receipt, place the RHE tissues in a 6-well plate with the provided assay medium and incubate for 24 hours at 37°C and 5% CO2.

  • Baseline TEWL Measurement: Measure the basal TEWL of each tissue to ensure barrier integrity. Tissues with abnormally high TEWL should be excluded.

  • Barrier Disruption: Topically apply 20 µL of 1% SDS solution to the surface of the RHE tissues. Incubate for 1 hour.

  • Washing: Gently wash the tissues twice with PBS to remove the SDS.

  • Post-Disruption TEWL Measurement: Measure TEWL again to confirm barrier disruption (a significant increase in TEWL is expected).

  • Topical Application: Prepare solutions of this compound at desired concentrations in a suitable vehicle. Apply 10-20 µL of the test compound or vehicle control to the surface of the RHE tissues.

  • Incubation: Incubate the treated tissues for 24 to 48 hours.

  • Final TEWL Measurement: Measure the final TEWL to assess barrier recovery. A significant decrease in TEWL in the treated group compared to the vehicle control indicates barrier repair.

  • Tissue Viability (MTT Assay): Transfer the tissues to a new plate containing MTT solution and incubate for 3 hours. After incubation, extract the formazan product with isopropanol and measure the absorbance at 570 nm.

Protocol 2: Analysis of Ceramide Profile by HPLC-MS/MS

Objective: To quantify the changes in the ceramide profile of RHE models after treatment with this compound.

Materials:

  • Treated RHE tissues from Protocol 1

  • Chloroform/Methanol solvent mixture (2:1 v/v)

  • Internal standards (e.g., C17:0 ceramide)

  • HPLC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Separate the epidermis from the insert using forceps.

    • Homogenize the epidermis in the chloroform/methanol mixture.

    • Add the internal standard.

    • Sonicate and centrifuge to separate the lipid-containing organic phase.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the sample into the HPLC-MS/MS system.

    • Use a suitable column (e.g., C18) and a gradient elution program to separate the different ceramide species.

    • Detect and quantify the ceramides using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each ceramide species relative to the internal standard.

    • Compare the ceramide profiles of the treated and control groups.

Protocol 3: Evaluation of Keratinocyte Differentiation Markers

Objective: To assess the effect of this compound on the expression of key keratinocyte differentiation markers.

Materials:

  • Treated RHE tissues from Protocol 1

  • RNA extraction kit

  • qRT-PCR reagents and primers for Loricrin (LOR), Involucrin (IVL), and a housekeeping gene (e.g., GAPDH)

  • Protein lysis buffer

  • Antibodies for LOR, IVL, and a loading control (e.g., β-actin)

  • Western blotting reagents and equipment

Procedure (qRT-PCR):

  • RNA Extraction: Extract total RNA from the RHE tissues using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using specific primers for LOR, IVL, and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Procedure (Western Blot):

  • Protein Extraction: Lyse the RHE tissues in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against LOR, IVL, and the loading control, followed by the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression.

Conclusion

This compound represents a valuable tool for researchers studying the skin barrier. As a direct precursor to ceramides, its application in in vitro models can provide significant insights into the mechanisms of barrier homeostasis and repair. The protocols outlined in this document offer a framework for investigating the efficacy of this compound in restoring barrier function, modulating the ceramide profile, and influencing keratinocyte differentiation. These studies can contribute to the development of novel therapeutic strategies for a variety of skin disorders characterized by a compromised barrier.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Aminooctadecane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminooctadecane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubilization of this compound (also known as sphinganine or dihydrosphingosine) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a sphingoid base, which is a long-chain amino alcohol.[1] Its long 18-carbon hydrocarbon tail gives it a significant hydrophobic character, leading to very low solubility in aqueous solutions.[2] Like other lipids, it tends to aggregate in aqueous environments to minimize the contact between its hydrophobic chain and water molecules.

Q2: What are the common methods to improve the solubility of this compound for in vitro experiments?

A2: The most common and effective methods involve the use of carriers or complexing agents to shield the hydrophobic portion of the molecule from the aqueous environment. These include:

  • Complexation with Bovine Serum Albumin (BSA): BSA is a protein that can bind to and transport lipids.[3][4] This is a widely used method for delivering lipids to cells in culture in a physiologically relevant manner.[3]

  • Inclusion in Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble complex.[5][6][7][8]

  • Use of Detergents: Zwitterionic detergents like CHAPS can be used to create micelles that incorporate the lipid, aiding in its solubilization.[9]

  • Organic Solvent Stock Solutions: Preparing a concentrated stock solution in an organic solvent (like ethanol or a chloroform/methanol mixture) allows for subsequent dilution into aqueous buffers. However, the final concentration of the organic solvent must be kept very low to avoid cellular toxicity.[3][9][10]

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Direct dissolution in cell culture medium is generally not recommended and is often unsuccessful due to the compound's low aqueous solubility. This can lead to the formation of precipitates or aggregates, resulting in an unknown and non-uniform final concentration. It is best to use a solubilization method to prepare a stock solution that can be further diluted in the medium.

Q4: What is the difference between this compound and sphingosine-1-phosphate (S1P) in terms of solubility?

A4: Sphingosine-1-phosphate (S1P) is the phosphorylated form of sphingosine. The addition of the negatively charged phosphate group increases its polarity, making it a soluble amphiphile with a defined critical micelle concentration (CMC) of approximately 12 μM.[2][11] this compound lacks this phosphate group and is therefore significantly more hydrophobic and less soluble in aqueous solutions.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when adding the compound to my aqueous buffer. The concentration of this compound exceeds its solubility limit in the buffer.1. Use a carrier protein like fatty acid-free BSA to form a complex. 2. Incorporate the lipid into cyclodextrins. 3. Prepare a more concentrated stock in an organic solvent and perform a higher dilution into the aqueous buffer. Ensure rapid mixing during dilution.
I observe cell toxicity or unexpected off-target effects in my experiment. The organic solvent used for the stock solution (e.g., ethanol, DMSO) is at a toxic concentration in the final culture medium.1. Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.1%). 2. Switch to a carrier-based delivery method, such as BSA complexes, which avoids the use of organic solvents.[3]
Inconsistent results between experiments. The compound is not fully solubilized, leading to variations in the effective concentration.1. Visually inspect your stock solution for any cloudiness or precipitate before each use. 2. Sonication or gentle warming can sometimes help to redissolve precipitated lipids in stock solutions.[12] 3. Prepare fresh stock solutions regularly.
Difficulty dissolving the compound in organic solvents for stock preparation. Some long-chain saturated lipids can be challenging to dissolve even in certain organic solvents.For difficult-to-dissolve lipids in chloroform, adding a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility.[12] A mixture of chloroform/methanol/water is a universal solvent for many sphingolipids.[9]

Quantitative Data Summary

CompoundSolvent/BufferApproximate SolubilityReference
Sphingosine-1-Phosphate (S1P)0.3 M NaOH~4 mg/mL[13]
Sphingosine-1-Phosphate (S1P)Warm Methanol~0.3 mg/mL[14]
Sphingosine-1-Phosphate (S1P)Warm Acetic Acid>1 mg/mL[14]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from methods used for other poorly soluble lipids and sphingolipids.[9][14][15]

Materials:

  • This compound

  • Methanol or Ethanol (high purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or other desired aqueous buffer

  • Sterile glass vial

  • Nitrogen gas source

  • Water bath sonicator

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the lipid: Dissolve the this compound in methanol or ethanol to a known concentration (e.g., 1 mM).

  • Aliquot and dry the lipid: In a sterile glass vial, add the desired amount of the lipid stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial. For complete removal of the solvent, place the vial under vacuum for at least 1 hour.

  • Prepare the BSA solution: Dissolve fatty acid-free BSA in your desired aqueous buffer (e.g., PBS) to the desired concentration (e.g., 4 mg/mL). Warm the solution to 37°C.

  • Form the complex: Add the warm BSA solution to the vial containing the dried lipid film. The final concentration of the lipid should be determined based on the desired molar ratio of lipid to BSA.

  • Incubate and sonicate: Vortex the vial vigorously. To facilitate the formation of the complex, incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing and sonication in a water bath sonicator.

  • Sterilization and Storage: The final solution can be sterile-filtered through a 0.22 µm filter if needed. Store the complex at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Solubilization using Cyclodextrin

This protocol is based on the general principle of using cyclodextrins to solubilize hydrophobic compounds.[5]

Materials:

  • This compound

  • α-Cyclodextrin or Methyl-β-cyclodextrin (MβCD)

  • Desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare the cyclodextrin solution: Dissolve the chosen cyclodextrin in the aqueous buffer to the desired concentration (e.g., 1-10 mM). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add the lipid: Directly add the powdered this compound to the cyclodextrin solution.

  • Incubate and stir: Vigorously stir the mixture using a magnetic stirrer at room temperature or with gentle warming for several hours, or overnight, until the lipid is fully dissolved. The formation of the inclusion complex will be indicated by a clear solution.

  • Sterilization and Storage: The solution can be sterile-filtered. Store at 4°C.

Visualizations

Experimental Workflow for BSA Complexation

G cluster_prep Preparation cluster_complex Complexation cluster_final Final Steps A Dissolve Lipid in Organic Solvent B Dry Lipid Film under Nitrogen A->B D Add BSA Solution to Lipid Film B->D C Prepare Fatty Acid-Free BSA Solution C->D E Incubate at 37°C with Vortexing/Sonication D->E F Sterile Filter (0.22 µm) E->F G Store at 4°C or -20°C F->G

Caption: Workflow for preparing this compound-BSA complexes.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This compound is a precursor to sphingosine, which can be phosphorylated by sphingosine kinases to form the signaling molecule Sphingosine-1-Phosphate (S1P). S1P then acts extracellularly through a family of G protein-coupled receptors.[16][17][18]

G cluster_synthesis S1P Synthesis & Export cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra Exporter S1P Exporter (e.g., Spns2) S1P_intra->Exporter S1P_extra Extracellular S1P Exporter->S1P_extra Export S1PR S1P Receptors (S1P1-5) (GPCR) S1P_extra->S1PR Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK Rho Rho GTPase G_protein->Rho Cell_Response Cellular Responses (Migration, Proliferation, Survival) PLC->Cell_Response PI3K->Cell_Response Ras_ERK->Cell_Response Rho->Cell_Response

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

References

Technical Support Center: Preventing Sphinganine Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sphinganine during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your samples and the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sphinganine degradation during storage?

A1: Sphinganine degradation can be attributed to several factors, including:

  • Enzymatic Activity: Endogenous enzymes such as ceramidases and sphingosine kinases can remain active in biological samples if not properly handled, leading to the metabolic conversion of sphinganine.

  • Oxidation: Like other lipids, sphinganine can be susceptible to oxidative damage, particularly if samples are exposed to oxygen and light.

  • Chemical Instability: Exposure to alkaline conditions during sample preparation can lead to the degradation of sphinganine.[1]

  • Improper Storage Temperature: Storage at temperatures above -20°C can accelerate both enzymatic and chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can disrupt cellular structures, releasing degradative enzymes and increasing the risk of oxidation.[1]

Q2: What is the optimal temperature for long-term storage of sphinganine samples?

A2: For long-term stability, it is highly recommended to store sphinganine, both as a solid and in biological extracts, at -20°C or, ideally, at -80°C.[1] Solid sphinganine can be stable for at least one to four years when stored at -20°C.[1][2] Solutions of sphinganine are generally stable for at least one month at -20°C and up to six months at -80°C when stored properly.[3]

Q3: Can I store sphinganine solutions at 4°C?

A3: Short-term storage of working solutions at 4°C may be acceptable for immediate use. However, for any storage longer than a few hours, it is best to prepare fresh solutions or store them at -20°C to ensure accuracy and minimize degradation.[1]

Q4: How do freeze-thaw cycles affect sphinganine stability?

A4: Multiple freeze-thaw cycles should be strictly avoided. These cycles can lead to the release of enzymes from cellular compartments and increase the exposure of sphinganine to oxidative conditions, both of which can significantly degrade the analyte. It is best practice to aliquot samples into single-use vials before freezing to prevent the need for repeated thawing of the entire sample.[1]

Q5: What are the recommended solvents for preparing sphinganine stock solutions?

A5: High-purity organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions of sphinganine.[1][2] The choice of solvent may depend on the downstream application. For storage of lipid extracts, a mixture of chloroform and methanol is commonly used.

Q6: How can I prevent the oxidation of sphinganine during sample preparation and storage?

A6: To prevent oxidative degradation, it is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. Additionally, flushing sample vials with an inert gas like argon or nitrogen before sealing can help to displace oxygen and further protect the sample. Storing samples in amber vials will protect them from light, which can also contribute to oxidative processes.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or inconsistent sphinganine signal in LC-MS analysis 1. Degradation during storage: Improper storage temperature, multiple freeze-thaw cycles, or exposure to light and oxygen.2. Enzymatic degradation: Residual enzyme activity in the sample.3. Adsorption to surfaces: Sphinganine may adhere to plastic tubes or pipette tips.1. Review storage protocol: Ensure samples were consistently stored at -80°C and aliquoted to avoid freeze-thaw cycles. Use amber vials and flush with inert gas.2. Optimize sample preparation: Flash-freeze tissues in liquid nitrogen immediately after collection. For liquid samples, process them quickly on ice and consider adding enzyme inhibitors.3. Use appropriate labware: Utilize low-adsorption tubes and pipette tips. Consider silanizing glassware.
Appearance of unexpected peaks in chromatogram 1. Degradation products: The new peaks may correspond to oxidized or hydrolyzed forms of sphinganine.2. Contamination: Contaminants from solvents, collection tubes, or handling.1. Analyze for known degradation products: Use mass spectrometry to identify the mass of the unknown peaks and compare them to potential sphinganine degradation products.2. Run solvent blanks: Inject the solvents used for sample preparation to check for contaminants. Ensure all labware is thoroughly cleaned.
High variability between sample replicates 1. Inconsistent sample handling: Differences in the time between sample collection and freezing, or variations in extraction procedures.2. Non-homogenous sample: The aliquots taken for analysis may not be representative of the entire sample.1. Standardize all procedures: Ensure all samples are handled identically, with consistent timing for each step.2. Thoroughly mix samples: Before aliquoting, ensure that the bulk sample is homogenous. For tissue samples, ensure complete homogenization.

Data Presentation: Sphinganine Stability

The following table summarizes the expected stability of sphinganine under various storage conditions. This data is compiled from general knowledge of lipid stability and information on related sphingolipids, as specific long-term quantitative degradation data for sphinganine is limited.

Storage ConditionMatrixDurationExpected Recovery (%)Potential Degradation (%)
Room Temperature (~22°C)Plasma (EDTA)60 minutes< 63%> 37%[4]
4°CWorking Solution24 hours> 95%< 5%
-20°CSolid≥ 4 years> 99%< 1%[2]
-20°CSolution1 month> 98%< 2%[1]
-80°CSolution6 months> 99%< 1%[3]
Multiple Freeze-Thaw Cycles (3 cycles)Plasma (EDTA)N/AVariable, significant decrease expectedSignificant increase in degradation products observed[4]

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage for Sphinganine Stability

Objective: To provide a standardized procedure for collecting, processing, and storing biological samples to minimize sphinganine degradation.

Materials:

  • Low-adsorption microcentrifuge tubes (amber or wrapped in foil)

  • Liquid nitrogen or dry ice

  • -80°C freezer

  • Butylated hydroxytoluene (BHT) stock solution (e.g., 10 mg/mL in ethanol)

  • Inert gas (argon or nitrogen) dispenser

  • Ice

Procedure:

  • Sample Collection:

    • Collect blood samples in EDTA-containing tubes.

    • For tissue samples, excise the tissue as quickly as possible.

  • Initial Processing (perform on ice):

    • For blood samples, centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma.

    • For tissue samples, proceed immediately to flash-freezing.

  • Addition of Antioxidant:

    • To the collected plasma or homogenization buffer for tissues, add BHT to a final concentration of 50-100 µM.

  • Aliquoting:

    • Dispense the sample into single-use, low-adsorption amber tubes.

  • Inert Gas Flushing:

    • Before capping, flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Flash-Freezing:

    • Immediately snap-freeze the aliquots in liquid nitrogen or on dry ice.

  • Long-Term Storage:

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Assessing Sphinganine Stability in Biological Samples

Objective: To determine the stability of sphinganine in a specific sample matrix under different storage conditions.

Materials:

  • Pooled biological sample (e.g., plasma, tissue homogenate)

  • Storage vials (as described in Protocol 1)

  • Freezers set to desired temperatures (e.g., -20°C and -80°C)

  • LC-MS/MS system for sphinganine quantification

  • Internal standard (e.g., D-erythro-sphinganine-d7)

Procedure:

  • Sample Pooling and Homogenization:

    • Create a large, homogenous pool of the biological sample to be tested.

  • Aliquoting and Baseline Analysis (Time 0):

    • Aliquot the pooled sample into multiple storage vials.

    • Immediately process and analyze a subset of these aliquots (n=3-5) to establish the baseline (Time 0) concentration of sphinganine. Spike with a known concentration of the internal standard before extraction.

  • Sample Storage:

    • Store the remaining aliquots at the different conditions to be tested (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots (n=3-5) from each storage condition.

  • Sample Processing and Analysis:

    • Process the samples using a validated lipid extraction method, spiking with the internal standard at the beginning of the extraction.

    • Analyze the extracts by LC-MS/MS to quantify the sphinganine concentration.

  • Data Analysis:

    • For each time point and condition, calculate the average concentration of sphinganine.

    • Determine the percentage of sphinganine remaining by comparing the average concentration at each time point to the baseline (Time 0) concentration:

      • % Remaining = (Concentration at Time X / Concentration at Time 0) * 100

    • The percentage of degradation is 100 - % Remaining.

Mandatory Visualizations

Factors Leading to Sphinganine Degradation Degradation Sphinganine Degradation Enzymatic Enzymatic Activity (e.g., Kinases, Ceramidases) Enzymatic->Degradation Chemical Chemical Instability Chemical->Degradation Alkaline Alkaline pH Chemical->Alkaline Oxidation Oxidation Oxidation->Degradation Light Exposure to Light Oxidation->Light Oxygen Exposure to Oxygen Oxidation->Oxygen Storage Improper Storage Storage->Degradation Temp High Temperature (> -20°C) Storage->Temp FreezeThaw Freeze-Thaw Cycles Storage->FreezeThaw Prevention Preventative Measures LowTemp Low Temperature Storage (-80°C) Antioxidants Add Antioxidants (BHT) InertGas Inert Gas (Ar/N2) Aliquoting Aliquoting AmberVials Amber Vials LowTemp->Temp Antioxidants->Oxidation InertGas->Oxygen Aliquoting->FreezeThaw AmberVials->Light Experimental Workflow for Sphinganine Stability Assessment Start Start: Pooled Sample Aliquot Aliquot into Multiple Vials Start->Aliquot Time0 Time 0 Analysis (Baseline Concentration) Aliquot->Time0 Storage Store Aliquots at Different Conditions (e.g., -20°C, -80°C) Aliquot->Storage Data Data Analysis: Compare to Baseline Time0->Data TimeX Retrieve Aliquots at Predetermined Time Points Storage->TimeX Extraction Lipid Extraction with Internal Standard TimeX->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Analysis->Data End End: Determine Degradation Rate Data->End

References

optimizing mass spectrometry parameters for 2-aminooctadecane-1,3-diol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for the detection of 2-aminooctadecane-1,3-diol, a critical sphingolipid in cellular signaling and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key mass spectrometry identifiers?

A1: this compound is a sphingoid base commonly known as sphinganine (abbreviated as SPA or d18:0).[1] It is a key building block in the de novo synthesis of sphingolipids.[2] Its chemical formula is C18H39NO2, and its monoisotopic mass is 301.298 g/mol .[3] In mass spectrometry, it is typically detected as a protonated molecule [M+H]+ in positive ionization mode.

PropertyValueReference
Common NameSphinganine (SPA, d18:0)[1][4]
Chemical FormulaC18H39NO2[3]
Monoisotopic Mass301.298 g/mol [3]
Precursor Ion (Positive ESI)[M+H]+[4]
Precursor m/z302.3[3][5]

Q2: What are the recommended starting parameters for detecting sphinganine (d18:0) using LC-MS/MS?

A2: Optimizing parameters is crucial for sensitive detection. Below are recommended starting points for a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. These parameters should be optimized for your specific instrument and sample matrix.

Table 1: Recommended Starting Mass Spectrometry Parameters

ParameterSettingRationale & Notes
Ionization Mode Positive Electrospray Ionization (ESI)Sphinganine readily forms [M+H]+ ions.[4]
Precursor Ion (Q1) m/z 302.3Represents the protonated sphinganine molecule.[3][5]
Product Ions (Q3) m/z 284.3 and/or m/z 266.3These represent single and double dehydration of the precursor ion, respectively, and are characteristic fragments.[4]
MRM Transitions 302.3 → 284.3; 302.3 → 266.3Monitoring these transitions provides specificity. The transition to m/z 284.3 is often the most abundant.
Ion Spray Voltage 4500 - 5500 VHigher voltages can improve ionization efficiency but should be optimized to avoid source instability.[5][6]
Source Temperature 300 - 400 °CAids in desolvation of the analyte ions.[5][6]
Collision Energy (CE) 20 - 40 eVThis is a critical parameter to optimize for maximizing the fragment ion signal. It can be compound and instrument-dependent.[3][7][8]
Curtain/Sheath Gas Instrument DependentStart with manufacturer's recommendations and optimize to ensure stable spray and prevent contamination.[5][6]

Q3: What is the expected fragmentation pattern for sphinganine (d18:0)?

A3: In positive ion mode, the protonated sphinganine molecule ([M+H]+ at m/z 302.3) undergoes collision-induced dissociation (CID) primarily through the loss of water molecules. The most common fragmentation pathway involves single and double dehydration events.[4]

  • [M+H - H₂O]+ : Loss of one water molecule results in a product ion at m/z 284.3 .

  • [M+H - 2H₂O]+ : Loss of a second water molecule results in a product ion at m/z 266.3 .

A less intense fragment at m/z 60 may also be observed, which can be useful for distinguishing sphinganine from its unsaturated counterpart, sphingosine, thereby avoiding issues with isotopic overlap.[4]

Q4: Which type of liquid chromatography (LC) is recommended for separating sphinganine?

A4: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are effective for analyzing sphinganine. The choice depends on the overall experimental goal and the other analytes in the sample.[5]

  • Reversed-Phase (RP) LC: This is a robust and common technique that separates lipids based on their hydrophobicity (i.e., acyl chain length). A C18 column is frequently used.[4][8]

  • HILIC: This method separates compounds based on their polarity and is particularly useful for separating different classes of sphingolipids based on their head groups.[5] It can be beneficial when analyzing a broad range of sphingolipids simultaneously.

Due to the potential for signal suppression from other matrix components, coupling liquid chromatography with mass spectrometry is highly recommended over direct infusion or "shotgun" approaches.[5]

Q5: What is the best choice for an internal standard for accurate quantification?

A5: For accurate and precise quantification, it is essential to use an internal standard to correct for variations in sample extraction, matrix effects, and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d-sphinganine). If that is unavailable, a non-naturally occurring structural analog is the next best choice. A common and effective internal standard is C17-sphinganine (d17:0), which has a similar chemical structure and ionization efficiency but a different mass, preventing interference with the endogenous analyte.[4][9]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cell Homogenates

This protocol is adapted from a butanolic extraction procedure and is suitable for isolating sphingolipids from cellular samples.[5]

  • Homogenization: Homogenize cells in an appropriate buffer. Determine the protein concentration of the homogenate.

  • Internal Standard Spiking: To an aliquot of cell homogenate (e.g., corresponding to 100 µg of protein), add a known amount of internal standard mixture (e.g., 20 µL containing C17-sphinganine).

  • Acidification: Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium hydrogenphosphate (pH 4.0).

  • Extraction: Add 1 mL of a water-saturated butanol/methanol (9:1, v/v) mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Transfer the upper organic phase to a new tube.

  • Re-extraction: Add another 1 mL of the butanol/methanol mixture to the lower aqueous phase, vortex, and centrifuge again. Combine the second organic phase with the first.

  • Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol containing 0.2% formic acid).

Protocol 2: LC-MS/MS Analysis using HILIC

This method provides baseline separation of sphingolipid classes.[5]

  • LC Column: A sub-2 µm particle size HILIC column.

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.

  • Flow Rate: 800 µL/min (a diverter valve is recommended to direct flow to the MS only when analytes of interest are eluting, minimizing source contamination).

  • Column Temperature: 50°C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0 - 0.1 min: 100% B

    • 0.1 - 0.11 min: Step to 90% B

    • 0.11 - 2.5 min: Linear gradient to 50% B

    • 2.5 - 3.5 min: Hold at 50% B

    • 3.51 - 4.5 min: Re-equilibrate at 100% B

  • MS Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) with the parameters from Table 1.

Troubleshooting Guide

Problem 1: Low or No Signal Intensity

This is one of the most common issues in mass spectrometry.[10]

  • Is the instrument tuned and calibrated?

    • Solution: Regularly tune and calibrate the mass spectrometer according to the manufacturer's protocol to ensure it is operating at peak performance.[10]

  • Is the sample concentration appropriate?

    • Solution: If the sample is too dilute, you may not see a signal. If it is too concentrated, you can experience ion suppression.[10] Perform a concentration series to find the optimal range.

  • Are the ESI source parameters optimized?

    • Solution: The efficiency of ionization is highly dependent on parameters like spray voltage, gas flows, and temperature. Infuse a standard solution of sphinganine and optimize these parameters to maximize the signal for the m/z 302.3 precursor ion.

  • Is there significant ion suppression from the sample matrix?

    • Solution: Matrix effects occur when co-eluting compounds interfere with the ionization of the target analyte.[5] Improve sample cleanup, enhance chromatographic separation to resolve the analyte from interfering compounds, or dilute the sample. The use of a co-eluting internal standard is critical to compensate for this.[5][9]

Problem 2: Poor Reproducibility or Inconsistent Results

  • Is the sample preparation consistent?

    • Solution: Ensure that extraction procedures are followed precisely for all samples and that the internal standard is added accurately at the beginning of the process.

  • Is the LC performance stable?

    • Solution: Unstable retention times or peak areas can point to issues with the LC system. Check for leaks, ensure mobile phases are properly prepared and degassed, and check the column for degradation or contamination.

  • Is there carryover from previous injections?

    • Solution: Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash method and extend the run time to include a thorough column wash.

Problem 3: Suspected Interference from Other Molecules

  • Is an isobaric compound co-eluting?

    • Solution: Isobaric compounds have the same nominal mass and can interfere with detection.[1] Optimize the chromatography to achieve baseline separation. Using high-resolution mass spectrometry can also help distinguish between compounds with very similar masses.

  • Is the sphingosine (d18:1) M+2 isotope interfering with sphinganine (d18:0) detection?

    • Solution: Sphingosine has a nominal mass of 299.3, and its M+2 isotope peak will appear at m/z 301.3, which is very close to sphinganine's M+1 isotope. The precursor ion for sphinganine is m/z 302.3. While direct overlap on the precursor is less likely, good chromatographic separation is the best way to prevent this issue. An experimentally determined correction factor may be necessary if separation is incomplete.[9]

Visualized Workflows and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Pellet / Tissue Homogenize Homogenization Sample->Homogenize Add_IS Spike Internal Standard (e.g., C17-Sphinganine) Homogenize->Add_IS Extract Liquid-Liquid Extraction (e.g., Butanol/Methanol) Add_IS->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject onto LC Column (HILIC or C18) Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Detect MS/MS Detection (MRM: 302.3 -> 284.3) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for sphinganine analysis.

troubleshooting_guide Start Issue: Low or No Signal Cause1 Instrument Performance? Start->Cause1 Solution1 Action: Tune & Calibrate MS Cause1->Solution1 Yes Cause2 Ionization Issue? Cause1->Cause2 No Solution2 Action: Optimize ESI Source Parameters Cause2->Solution2 Yes Cause3 Matrix Effects? Cause2->Cause3 No Solution3 Action: Improve Sample Cleanup or Chromatographic Separation Cause3->Solution3 Yes Cause4 Sample Concentration? Cause3->Cause4 No Solution4 Action: Analyze Concentration Series Cause4->Solution4 Yes

Caption: Troubleshooting logic for low signal intensity.

References

troubleshooting low yield in the chemical synthesis of 2-aminooctadecane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chemical synthesis of 2-aminooctadecane-1,3-diol, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

Low yields in the synthesis of this compound and related sphingoid bases can typically be traced back to a few critical areas: poor quality of starting materials, suboptimal reaction conditions, formation of side products, incomplete reactions, and issues during product purification.[1][2][3] Specifically, the initial carbon-carbon bond formation and the stereoselective reduction steps are highly sensitive to these factors.[4]

Q2: How can I assess the quality of my starting materials?

The purity of starting materials is paramount for achieving high yields.[1] For instance, long-chain aldehydes are prone to oxidation, forming carboxylic acids that can interfere with the reaction.

  • Aldehyd Purity: Test for carboxylic acid impurities using titration or IR spectroscopy. If impurities are detected, purify the aldehyde by distillation or chromatography before use.[1]

  • Serine Derivative Purity: Confirm the purity and integrity of protected serine derivatives or other chiral precursors using NMR or mass spectrometry.[1]

  • Solvent and Reagent Anhydrousness: Many steps, particularly those involving strong bases or organometallics, require strictly anhydrous conditions. Ensure solvents are freshly dried and reagents are stored properly.[1][2]

Q3: Which reaction parameters are most critical to optimize for yield improvement?

Several parameters must be carefully controlled:

  • Temperature: Low temperatures (e.g., -78 °C) are often crucial, especially during the addition of strong bases like LDA or KHMDS, to minimize side reactions.[1]

  • Choice of Base/Catalyst: The strength and type of base or catalyst are critical. Overly strong bases can cause unwanted side reactions, while an inappropriate catalyst may lead to an incomplete reaction.[1][3]

  • Solvent System: The solvent affects reagent solubility and reaction kinetics. Anhydrous tetrahydrofuran (THF) is commonly used for condensation steps, while dichloromethane (DCM) is often employed for protection and deprotection steps.[1]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion. An incomplete reaction is a direct cause of low yield.[1][5]

Q4: What are the typical side products, and how can their formation be minimized?

Side product formation is a major contributor to low yields.[5]

  • Self-Condensation: The starting ketone or aldehyde can react with itself. This can be minimized by slowly adding the precursor to a mixture of the other reactant and the catalyst.[5]

  • Over-reduction: During the reduction of a ketone, the reducing agent may affect other functional groups if not sufficiently selective. Choosing a milder or more selective reducing agent, such as sodium borohydride or LiAl[Ot-Bu]₃H, can prevent this.[4]

  • Elimination Products: Under certain basic or acidic conditions, elimination reactions can occur, leading to undesired unsaturated byproducts.[6] Using milder conditions and controlling the temperature can mitigate this.

Q5: I'm losing a significant amount of my product during column chromatography. What could be the cause?

Low recovery after column chromatography can be frustrating. Potential causes include:

  • Irreversible Adsorption: Aminodiols and other polar, sulfur- or nitrogen-containing compounds can sometimes bind irreversibly to standard silica gel.[6]

  • Decomposition: The acidic nature of silica gel can cause the degradation of sensitive molecules.[6]

  • Co-elution: The product may co-elute with impurities if the eluent system is not optimized.[6]

To address this, consider using a less acidic stationary phase like neutral alumina, deactivating the silica gel with a small amount of triethylamine in the eluent, or exploring alternative purification methods like recrystallization.[6]

Troubleshooting Guides

This section provides detailed solutions for specific problems encountered during the synthesis.

Guide 1: Low Yield in the Initial Condensation Step

The initial C-C bond formation, often a condensation between a long-chain electrophile and a protected amino acid derivative, is a critical step where yields can falter.[1]

Observed Problem Potential Cause Suggested Solution
Reaction is sluggish or does not proceed (verified by TLC) Poor quality of starting aldehyde (oxidized).Purify the aldehyde via distillation or chromatography immediately before use. Verify purity with IR or NMR spectroscopy.[1]
Inactive base or insufficient base strength.Use a freshly prepared solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).[1]
Non-anhydrous reaction conditions.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents.[2]
Multiple unidentified spots on TLC plate Side reactions due to high temperature or overly strong base.Maintain a low reaction temperature (-78 °C) during base addition and condensation. Experiment with milder bases.[1]
Impure protected serine derivative.Confirm the purity of the serine derivative via NMR or mass spectrometry and repurify if necessary.[1]

Guide 2: Low Yield After Reduction of the 3-Keto Intermediate

The stereoselective reduction of the 3-keto group to a hydroxyl group is essential for establishing the correct stereochemistry of the final product.

Observed Problem Potential Cause Suggested Solution
Mixture of diastereomers is formed Non-stereoselective reducing agent.Use a sterically hindered, stereoselective reducing agent. LiAl[Ot-Bu]₃H has been shown to be effective in producing the desired anti-isomer.[4]
Incorrect reaction temperature.Optimize the temperature. Some stereoselective reductions require very low temperatures to maximize diastereoselectivity.
Incomplete reduction Insufficient reducing agent.Increase the equivalents of the reducing agent. Monitor the reaction by TLC until the starting ketone is fully consumed.
Deactivated reducing agent.Use a fresh bottle of the reducing agent or titrate it to determine its active concentration.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in the synthesis of sphingosine analogs, providing a benchmark for expected outcomes.

Table 1: Example Yields for Key Synthetic Steps

Transformation Step Reactants Conditions Reported Yield Reference
Oximation of β-keto esterMethyl 3-oxooctadecanoate, Butyl nitrite, HClEthyl acetate, Room Temp.80%[7]
Ketone FormationProtected Weinreb amide, 4-butenylmagnesium bromideTHF71%[4]
Olefin MetathesisTruncated sphingosine, 1-tetradeceneGrubbs 2nd gen. catalyst71%[4]
Stereoselective ReductionAllyl ketoneLiAl[Ot-Bu]₃H81%[4]
Amide CouplingAmine derivative, Carboxylic acidEDC, HOBt, DIPEA61%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from a β-Keto Ester

This protocol is adapted from a patented method for preparing 2-aminoalkane-1,3-diols.[7]

  • Oximation: Dissolve 1 mole of methyl 3-oxooctadecanoate in ethyl acetate. Add 1.05 moles of butyl nitrite, followed by the slow, room-temperature addition of concentrated hydrochloric acid until the starting material is consumed (monitor by TLC). Wash the reaction mixture with water, evaporate the organic phase, and recrystallize the resulting oil from heptane to yield methyl 2-oximino-3-oxooctadecanoate.

  • Reduction: Under a nitrogen atmosphere, mix 4 moles of Red-Al™ solution (70% by weight in toluene) into tert-butyl methyl ether. Cool the solution to 0 °C.

  • Slowly add 1 mole of the methyl 2-oximino-3-oxooctadecanoate from the previous step.

  • Gradually heat the reaction medium to 50 °C and maintain until the starting material disappears (monitor by TLC).

  • Hydrolysis: Cool the reaction medium and hydrolyze by adding cold sodium hydroxide solution.

  • Work-up: Separate the aqueous and organic phases. Wash the organic phase with water and then dry it.

  • Cool the organic phase to induce precipitation. Filter and dry the precipitate to obtain this compound.

Protocol 2: General Procedure for Boc-Group Deprotection

This protocol is a standard method for removing an acid-labile Boc protecting group from an amine.[1]

  • Preparation: Dissolve the N-Boc protected this compound derivative (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. Co-evaporate with toluene (3 x 20 mL) to ensure complete removal of TFA.

  • Purification: The resulting TFA salt can often be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine. Further purification can be achieved by chromatography if necessary.

Visualizations

G cluster_start Starting Materials cluster_synth Synthesis Core cluster_finish Final Product start1 Protected Serine Derivative condensation 1. Condensation / C-C Bond Formation start1->condensation start2 Long-Chain Aldehyde / Ester start2->condensation reduction 2. Ketone Reduction condensation->reduction deprotection 3. Protecting Group Removal reduction->deprotection purification 4. Purification (Chromatography) deprotection->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_purification Purification Issues start Low Yield Observed check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc incomplete Significant starting material remains? check_tlc->incomplete Yes side_products Multiple new spots observed? check_tlc->side_products No incomplete_sol • Increase reaction time/temperature • Check reagent/catalyst activity • Ensure anhydrous conditions incomplete->incomplete_sol side_products_sol • Lower reaction temperature • Use milder/more selective reagents • Check starting material purity side_products->side_products_sol Yes purification Yield is low only after purification? side_products->purification No purification_sol • Use neutral alumina instead of silica • Deactivate silica with triethylamine • Consider recrystallization purification->purification_sol

Caption: A decision tree for troubleshooting the root cause of low product yield.

G r1 Protected Serine Enolate (A) main_product Desired 3-Keto Intermediate r1->main_product r2 Long-Chain Aldehyde (B) r2->main_product Desired Pathway side_product1 Aldehyde Self-Condensation Product r2->side_product1 Side Reaction 1 side_product2 Carboxylic Acid (from oxidation of B) r2->side_product2 Side Reaction 2 (Impurity)

Caption: Diagram of the desired reaction pathway versus common side reactions.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of sphinganine. Our goal is to help you achieve accurate and reproducible quantification by effectively minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of sphinganine?

A: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is sphinganine. Matrix effects arise when these co-eluting components interfere with the ionization of sphinganine in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: What are the primary sources of matrix effects in biological samples for sphinganine analysis?

A: For biological samples such as plasma, serum, or tissue extracts, phospholipids are a major contributor to matrix effects.[1] These highly abundant endogenous molecules can co-elute with sphinganine and suppress its ionization.[1] Other sources of interference include salts from buffers, anticoagulants used during sample collection, and other endogenous metabolites that can compete with the analyte for ionization.[1]

Q3: How can I determine if my sphinganine analysis is being affected by matrix effects?

A: A common and effective method to evaluate matrix effects is the post-extraction spike method.[1] This technique involves comparing the response of sphinganine in a clean, neat solution to its response when spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference between the two signal intensities is a clear indicator of matrix effects.[1] Another qualitative approach is the post-column infusion experiment, where a continuous flow of sphinganine is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dip or rise in the baseline signal reveals the presence of co-eluting components that cause ion suppression or enhancement.[1]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) for sphinganine sufficient to correct for matrix effects?

A: While using a stable isotope-labeled internal standard (SIL-IS) is a highly recommended and powerful strategy, it may not be a complete solution on its own. A SIL-IS, such as D-erythro-sphinganine-d7, is chemically identical to the analyte and will co-elute, experiencing similar extraction recovery and ionization effects, which helps to normalize for variability.[3] However, in cases of severe ion suppression, the signal for both the analyte and the internal standard can be drastically reduced, potentially compromising the assay's sensitivity. Therefore, it is best practice to combine the use of a SIL-IS with effective sample preparation and optimized chromatographic conditions to minimize matrix effects as much as possible.[1]

Q5: How does the choice of LC column affect matrix effects for sphingolipid analysis?

A: The choice of the Liquid Chromatography (LC) column is a critical factor in separating sphinganine from interfering matrix components. Reversed-phase columns, such as C18 or C8, are frequently used and separate lipids based on their hydrophobicity.[1] To improve the peak shape of basic compounds like sphinganine, a mobile phase modifier such as 0.1-0.2% formic acid is often added.[1] For more complex separations and to enhance the retention of polar lipids while still achieving separation from matrix components, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4]

Troubleshooting Guide

This troubleshooting guide addresses specific issues that you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Signal/Severe Ion Suppression Co-eluting matrix components, especially phospholipids, are suppressing the ionization of sphinganine.[1]Implement a more rigorous sample cleanup method. Consider moving from a simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or using specialized phospholipid removal plates/cartridges.[1]
Suboptimal cone voltage or collision energy in the mass spectrometer.Optimize the MS/MS parameters to ensure efficient fragmentation and detection of sphinganine.[1]
Instrument contamination from a buildup of lipids and other matrix components in the ion source or on the column.Clean the ion source and flush the LC column with a strong solvent. If performance does not improve, consider replacing the column.[1]
Poor Peak Shape (Tailing) Secondary interactions between sphinganine and active sites on the column or in the flow path.Use a column specifically designed for lipid analysis. Adding a mobile phase modifier like 0.1-0.2% formic acid can improve the peak shape for basic compounds like sphinganine.[1]
Poor Peak Shape (Fronting) Sample overload or a mismatch between the sample solvent and the initial mobile phase strength.Dilute the sample and re-inject. Ensure the final sample solvent is weaker than or of equal strength to the initial mobile phase.[1]
High Variability/Inconsistent Results Inconsistent matrix effects due to variability in the matrix composition between samples.The use of a stable isotope-labeled internal standard (SIL-IS) for sphinganine is highly recommended to correct for this variability.[1][3]
Inefficient or inconsistent sample preparation leading to variable analyte recovery.Automate the sample preparation process if possible. Ensure that vortexing and centrifugation times are consistent for all samples. Validate the chosen sample preparation method for recovery and reproducibility.[1]
Carryover Analyte from a high-concentration sample carries over to the subsequent injection, affecting the accuracy of the next sample.Optimize the autosampler wash protocol. Use a wash solvent that is strong enough to effectively solubilize sphinganine. Inject blank samples after high-concentration samples to check for and mitigate carryover.[1]

Quantitative Data Summary

The choice of sample preparation method and internal standard significantly impacts the accuracy and precision of sphinganine quantification.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Method Effectiveness in Removing Interferences Recovery Labor Intensity Key Considerations
Protein Precipitation (PPT) LowVariable, prone to matrix effectsLowQuick and simple, but often insufficient for removing phospholipids, leading to ion suppression.[1]
Liquid-Liquid Extraction (LLE) Moderate to HighMethod-dependentMediumCan provide cleaner extracts than PPT but is more labor-intensive and requires careful optimization.[1] A single-phase butanol extraction has shown good recoveries for sphinganine.[5][6]
Solid-Phase Extraction (SPE) HighGood to ExcellentMediumHighly effective at removing interferences but requires method development.[1] Phospholipid removal SPE plates are particularly effective.[1]

Table 2: Performance Comparison of Internal Standards for Sphingolipid Analysis

Performance Metric D-erythro-sphinganine-d7 (Stable Isotope-Labeled) Odd-Chain Sphingolipid (e.g., C17-sphinganine)
Correction for Matrix Effects Excellent (co-elutes with analyte)[3]Good (similar chromatographic behavior)[7]
Correction for Extraction Variability Excellent[3]Good[7]
Accuracy HighGood to High
Precision (CV%) Typically <10%Typically <15%
Cost HigherLower[7]

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal SPE

This protocol is designed for the efficient removal of both proteins and phospholipids from plasma or serum samples.[1]

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a 2 mL 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated sphinganine in methanol) to each sample.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well.

  • Mixing: Mix thoroughly by vortexing for 1 minute to precipitate proteins.

  • Phospholipid Removal: Place a phospholipid removal 96-well plate on a collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Elution: Apply vacuum or positive pressure to pass the sample through the sorbent into the collection plate.

  • Evaporation: Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative assessment of ion suppression or enhancement.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the sphinganine standard and internal standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (without analyte or IS) using your chosen sample preparation protocol. Spike the sphinganine standard and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike the sphinganine standard and internal standard into a blank matrix sample before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

experimental_workflow Experimental Workflow for Sphinganine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Serum, etc.) spike_is Spike with SIL-Internal Standard sample->spike_is extraction Extraction Method (PPT, LLE, or SPE) spike_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution lc_separation LC Separation (e.g., C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: A generalized experimental workflow for the LC-MS/MS analysis of sphinganine.

troubleshooting_logic Troubleshooting Logic for Poor Signal start Low Signal or High Variability check_is Is a SIL-IS being used? start->check_is implement_is Implement a co-eluting SIL-Internal Standard check_is->implement_is No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Are Matrix Effects Significant (>15%)? assess_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, Phospholipid Removal) me_present->optimize_sp Yes check_ms Check MS Parameters and Cleanliness me_present->check_ms No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->check_ms solution Improved Signal and Reproducibility check_ms->solution

Caption: A logical workflow for troubleshooting low signal and high variability issues.

sphingolipid_pathway Simplified Sphingolipid Metabolism Pathway ser_pal Serine + Palmitoyl-CoA keto_sa 3-Ketosphinganine ser_pal->keto_sa SPT sa Sphinganine (Dihydrosphingosine) keto_sa->sa KSR dihydro_cer Dihydroceramide sa->dihydro_cer CerS cer Ceramide dihydro_cer->cer DEGS1 so Sphingosine cer->so CDase complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sl SMS so->cer CerS s1p Sphingosine-1-Phosphate (S1P) so->s1p SPHK1/2 s1p->so SGPP1/2

Caption: Simplified diagram of the core sphingolipid de novo synthesis and signaling pathway.

References

Technical Support Center: Chromatographic Separation of 2-Aminooctadecane-1,3-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-aminooctadecane-1,3-diol stereoisomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the stereoisomers of this compound?

The primary challenges stem from the structural similarity of the four stereoisomers (D-erythro, L-erythro, D-threo, and L-threo). These molecules have identical molecular weights and similar physicochemical properties, making their separation difficult without highly selective chromatographic techniques. Achieving baseline resolution requires careful optimization of the chiral stationary phase (CSP), mobile phase composition, and temperature.[1][2]

Q2: Which chromatographic techniques are most suitable for this separation?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most common and effective techniques.[3][4] Gas Chromatography (GC) can also be used, but often requires derivatization to increase the volatility of the analytes.[5]

Q3: How does temperature impact the chiral separation of these stereoisomers?

Temperature is a critical parameter in chiral chromatography.[2] Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analytes and the chiral stationary phase.[2] However, in some cases, higher temperatures can improve peak efficiency and may even alter the elution order. It is essential to empirically determine the optimal temperature for a specific method.

Q4: What is the role of mobile phase additives in improving separation?

Mobile phase additives, such as acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine, ethanolamine), can significantly improve peak shape and resolution.[6][7][8] For basic compounds like this compound, a basic additive can help to minimize undesirable interactions with the silica support of the stationary phase, reducing peak tailing.[2]

Q5: When should I consider derivatization for the analysis of this compound stereoisomers?

Derivatization can be a valuable strategy when direct separation is challenging or when enhanced detection sensitivity is required.[9] By reacting the amino or hydroxyl groups with a chiral derivatizing agent, diastereomers are formed, which can often be separated on a standard achiral column.[10][11] Derivatization with fluorescent tags like o-phthalaldehyde (OPA) can also significantly improve detection limits.[12]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Stereoisomers

Symptoms:

  • Co-elution of two or more stereoisomers.

  • Broad, overlapping peaks.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor for chiral separations.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[13] Screen a variety of CSPs with different chiral selectors to find the one that provides the best selectivity for your stereoisomers.
Suboptimal Mobile Phase Composition The type and ratio of organic modifiers in the mobile phase significantly impact selectivity.[1] For normal-phase HPLC, vary the alcohol modifier (e.g., ethanol, isopropanol). For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process.[2] Systematically evaluate a range of column temperatures (e.g., 10°C to 40°C) to find the optimum for your separation.
Inappropriate Mobile Phase Additives For this basic analyte, the absence of a basic additive can lead to poor peak shape and resolution.[8] Add a small amount (typically 0.1%) of an amine like diethylamine (DEA) or ethanolamine to the mobile phase in normal-phase chromatography.[7]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a trailing edge.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase The basic amino group of the analyte can interact with acidic silanol groups on the silica support of the column, causing tailing.[2] Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to compete for these active sites.
Column Overload Injecting too much sample can lead to peak distortion.[14] Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the column was overloaded.
Column Contamination or Degradation Contaminants from previous injections can accumulate on the column, affecting peak shape.[15] Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Issue 3: Split Peaks

Symptoms:

  • A single peak appears as two or more closely eluting peaks.

Possible Causes and Solutions:

CauseRecommended Action
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[14] Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Channeling A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.[7] This often requires column replacement. Using a guard column can help protect the analytical column.
Partially Clogged Frit Particulates from the sample or mobile phase can block the inlet frit of the column, leading to a disturbed flow path.[8] Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced.

Experimental Protocols

Protocol 1: Chiral Separation of Sphinganine and Sphingosine via HPLC after OPA Derivatization

This protocol describes the separation and quantification of sphinganine (this compound) and sphingosine after derivatization with o-phthalaldehyde (OPA), which allows for sensitive fluorescence detection.[12]

1. Sample Preparation and Derivatization:

  • Dry the lipid extract from the biological sample in a vacuum centrifuge.

  • Dissolve the dried lipids in 50 µL of methanol.

  • Add 50 µL of OPA reagent (5 mg OPA and 5 µL 2-mercaptoethanol in 9.9 mL of 3% boric acid, pH 10.5 with KOH).

  • Incubate for 5 minutes at room temperature.

  • Add 900 µL of methanol:5 mM potassium phosphate buffer (90:10, pH 7.0).

  • Filter the final volume through a 0.25 µm filter into an HPLC vial.

2. HPLC Conditions:

  • Column: Chromolith HighResolution RP-18e (100 x 4.6 mm) with an RP-18 endcapped guard cartridge (5 x 4.6 mm).

  • Mobile Phase: Methanol:5 mM potassium phosphate buffer pH 7.0 (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

  • Run Time: 10 minutes.

Expected Results:

CompoundRetention Time (min)Limit of Quantification (ng)
OPA reagent~2.0-
Sphingosine (SPO)4.5 - 5.52.6
Sphinganine (SPA)5.5 - 7.03.0

Data adapted from a study on rat serum samples.[12]

Visualizations

Troubleshooting Workflow for Poor Peak Separation

G Troubleshooting Workflow for Poor Peak Separation start Poor Peak Separation csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase No Improvement resolution_ok Resolution Acceptable csp->resolution_ok Improvement temperature Adjust Temperature mobile_phase->temperature No Improvement mobile_phase->resolution_ok Improvement derivatization Consider Derivatization temperature->derivatization No Improvement temperature->resolution_ok Improvement derivatization->resolution_ok Improvement end Method Optimized resolution_ok->end

Caption: A logical workflow for troubleshooting poor separation of stereoisomers.

De Novo Sphingolipid Biosynthesis Pathway

This compound, also known as sphinganine, is a key intermediate in the de novo biosynthesis of sphingolipids. This pathway is fundamental for the production of complex sphingolipids that are essential components of cell membranes and are involved in cellular signaling.[2]

G De Novo Sphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine (this compound) keto->sphinganine 3-KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DEGS1 sm Sphingomyelin ceramide->sm SMS gsl Glucosylceramide ceramide->gsl GCS

Caption: The de novo synthesis pathway of sphingolipids, highlighting sphinganine.

References

Technical Support Center: Overcoming Challenges in Transfecting Cells with Sphinganine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when delivering sphinganine analogs into cells.

Frequently Asked Questions (FAQs)

Q1: What are sphinganine analogs and what is their primary mechanism of action?

Sphinganine-analog mycotoxins (SAMs) are a group of toxins, including fumonisins and AAL-toxins, produced by certain fungi.[1][2] Their primary mechanism of action is the inhibition of ceramide synthase, a key enzyme in sphingolipid metabolism.[1][2] This inhibition disrupts the balance of sphingolipids, which are crucial for cell structure and signaling, ultimately leading to programmed cell death or apoptosis.[1][2]

Q2: Why is the delivery of sphinganine analogs into cells challenging?

The delivery of sphinganine analogs is challenging due to their lipid-like nature and potential for cytotoxicity. The method of delivery is critical to minimize adverse effects on cell viability while ensuring effective intracellular concentrations.[3] For instance, dissolving sphinganine analogs in solvents like DMSO can lead to detergent-like effects, causing micelle formation that disrupts cell membranes and induces cytotoxicity.[3]

Q3: What are the common causes of high cytotoxicity during experiments with sphinganine analogs?

High cytotoxicity is a primary concern when working with sphinganine analogs. Common causes include:

  • Inappropriate Delivery Vehicle: Using solvents like DMSO without a carrier protein can lead to non-specific membrane disruption.[3]

  • Suboptimal Concentration: High concentrations of the analog can overwhelm cellular metabolic pathways and induce toxicity.

  • Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to sphinganine analogs.

  • Prolonged Exposure: Continuous exposure can lead to irreversible cellular damage.

Q4: How can cytotoxicity be minimized when delivering sphinganine analogs?

Minimizing cytotoxicity is crucial for obtaining meaningful experimental results. Key strategies include:

  • Use of a Carrier Protein: Delivering sphinganine analogs complexed with a carrier protein like bovine serum albumin (BSA) can significantly reduce non-specific cytotoxicity.[3]

  • Optimization of Concentration and Exposure Time: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation period that elicits the desired biological effect with minimal cell death.

  • Careful Selection of Delivery Method: For lipid-based analogs, cationic lipid transfection reagents or lipid nanoparticles can be optimized for efficient delivery with reduced toxicity.[4][5][6]

Troubleshooting Guides

Problem 1: Low Transfection/Delivery Efficiency

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Suboptimal Reagent-to-Analog Ratio The ratio of transfection reagent to the sphinganine analog is critical. Create a matrix of different ratios to determine the optimal complex formation for your specific cell line and analog. For lipid-based reagents, ratios from 1:0.5 to 1:5 (analog:reagent) can be a starting point.[7]
Incorrect Complex Formation Procedure Always dilute the sphinganine analog and the transfection reagent in serum-free medium separately before combining them.[7] Incubate the mixture for the manufacturer-recommended time (typically 20 minutes) to allow for optimal complex formation.[7]
Low Quality or Degraded Analog Ensure the sphinganine analog is of high purity and has been stored correctly according to the manufacturer's instructions to prevent degradation.
Inappropriate Cell Density Transfect cells when they are in the exponential growth phase, typically at >90% confluency for reagents like Lipofectamine® 2000.[7] Overly confluent or sparse cultures can exhibit reduced transfection efficiency.
Presence of Serum during Complex Formation Serum components can interfere with the formation of transfection complexes. Always use a serum-free medium to dilute the analog and the reagent.[7]
Incompatible Cell Type Some cell lines, particularly primary cells and suspension cells, are inherently difficult to transfect.[8][] For these, consider alternative methods like electroporation or viral-mediated delivery systems.[10][11]
Problem 2: High Cell Death or Cytotoxicity

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Inherent Toxicity of the Sphinganine Analog Perform a dose-response curve to determine the IC50 value for your cell line. Use concentrations at or below the IC50 for initial experiments to minimize widespread cell death.
Toxicity of the Delivery Reagent The transfection reagent itself can be toxic to cells, especially at high concentrations. Titrate the amount of reagent to find the lowest effective concentration.
Incorrect Delivery Method As noted, dissolving sphinganine analogs directly in DMSO can cause cytotoxicity.[3] Complexing the analog with bovine serum albumin (BSA) is a recommended method to minimize this effect.[3]
Prolonged Exposure to Transfection Complexes For sensitive cell lines, it may be beneficial to reduce the incubation time of the cells with the transfection complexes. After an initial incubation period (e.g., 4-6 hours), the medium can be replaced with fresh, complete growth medium.[]
Presence of Antibiotics While some modern reagents are compatible with antibiotics, it is a good practice to perform transfections in antibiotic-free medium, as some antibiotics can increase cell stress and contribute to cytotoxicity.
Suboptimal Cell Health Ensure cells are healthy, free from contamination, and have not been passaged excessively.[7] Stressed cells are more susceptible to the toxic effects of transfection.

Experimental Protocols

Protocol 1: Delivery of Sphinganine Analog using Bovine Serum Albumin (BSA)

This protocol is adapted from methodologies that emphasize minimizing cytotoxicity.[3]

  • Preparation of Sphinganine Analog Stock Solution:

    • Dissolve the sphinganine analog in an appropriate organic solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Preparation of BSA Solution:

    • Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium or a buffered salt solution (e.g., PBS) at a concentration equimolar to or greater than the final desired concentration of the sphinganine analog.

  • Complex Formation:

    • Add the required volume of the sphinganine analog stock solution to the BSA solution while vortexing gently.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for the formation of the analog-BSA complex.

  • Cell Treatment:

    • Aspirate the growth medium from the cultured cells.

    • Add the medium containing the sphinganine analog-BSA complex to the cells.

    • Incubate for the desired experimental duration.

  • Assessment of Cytotoxicity:

    • Measure cell viability using methods such as Trypan Blue exclusion, LDH release assay, or a commercial viability assay (e.g., MTT or PrestoBlue).[3]

Visualizations

Signaling Pathway of Sphinganine Analog Action

Sphinganine_Analog_Pathway Sphinganine Sphinganine Ceramide_Synthase Ceramide Synthase (CerS) Sphinganine->Ceramide_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Apoptosis Apoptosis / Programmed Cell Death Dihydroceramide->Apoptosis Sphinganine_Analog Sphinganine Analog Sphinganine_Analog->Ceramide_Synthase Inhibition

Caption: Inhibition of Ceramide Synthase by Sphinganine Analogs.

Experimental Workflow for Sphinganine Analog Transfection

Transfection_Workflow Start Start: Healthy Cell Culture Prepare_Analog Prepare Sphinganine Analog -BSA Complex Start->Prepare_Analog Prepare_Cells Plate Cells at Optimal Density Start->Prepare_Cells Treat_Cells Treat Cells with Analog-BSA Complex Prepare_Analog->Treat_Cells Prepare_Cells->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Assay Perform Downstream Assays Incubate->Assay Viability Cell Viability Assay Assay->Viability Mechanism Mechanism of Action Study (e.g., Western Blot, qPCR) Assay->Mechanism End End: Data Analysis Viability->End Mechanism->End

Caption: Workflow for Delivering Sphinganine Analogs to Cultured Cells.

References

strategies to increase the cellular uptake of exogenous 2-aminooctadecane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to increase the cellular uptake of exogenous 2-aminooctadecane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low Cellular Uptake of this compound

Symptoms:

  • Low fluorescence signal from labeled this compound within cells.

  • Lack of expected biological effect after treatment.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Poor Solubility in Culture Medium The hydrophobic nature of this compound can lead to precipitation in aqueous media, reducing its effective concentration.[1][2]See Protocol 1: Improving Solubility of Lipophilic Compounds in Cell Culture Media .
Inefficient Delivery Method Passive diffusion of long-chain lipids across the cell membrane is often inefficient.Utilize a carrier system like lipid nanoparticles (LNPs) to enhance uptake.[3][4] See Protocol 2: Formulation of Lipid Nanoparticles (LNPs) for Cellular Delivery .
Suboptimal Incubation Time or Concentration The kinetics of uptake can vary between cell types.Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
Cell Line-Specific Differences Different cell lines have varying expression levels of transporters and endocytic machinery.Characterize the endocytic pathways in your cell line. Consider using a positive control (e.g., a fluorescently labeled transferrin for clathrin-mediated endocytosis).[5]
Issue 2: High Cell Toxicity or Death After Treatment

Symptoms:

  • Visible changes in cell morphology (e.g., rounding, detachment).

  • Decreased cell viability as measured by assays like MTT or Trypan Blue.

  • Activation of apoptotic pathways.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Cytotoxicity of the Compound or Delivery Vehicle High concentrations of this compound or components of the delivery system (e.g., cationic lipids in LNPs) can be toxic to cells.[6]See Protocol 3: Assessing the Cytotoxicity of Lipid Formulations .
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic at high concentrations.[1]Keep the final solvent concentration in the culture medium low (typically <0.1% v/v).[1] Run a vehicle control (media with solvent only) to assess solvent toxicity.
Contamination of Stock Solutions Microbial contamination can lead to cell death.Visually inspect stock solutions for turbidity. If contamination is suspected, filter-sterilize the solution if possible or prepare a fresh, sterile stock.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for exogenous sphingolipids like this compound?

A1: The primary mechanism for the uptake of many sphingolipids is clathrin-independent endocytosis.[5] This process is sensitive to the lipid composition of the plasma membrane, particularly the balance of sphingolipids and cholesterol.

Q2: How can I effectively deliver this compound to my cells?

A2: Due to its lipophilic nature, direct addition to aqueous culture media can result in poor solubility and low bioavailability.[2] Encapsulating this compound in a lipid-based carrier, such as a liposome or a lipid nanoparticle (LNP), is a highly effective strategy to improve its delivery into cells.[3][4]

Q3: I am using a fluorescently labeled version of a sphingolipid analog, but the signal is weak and diffuse. What could be the issue?

A3: This could be due to several factors:

  • Low Uptake: Refer to the troubleshooting guide for low cellular uptake.

  • Fluorescent Probe Instability: Some fluorescently labeled lipids can be unstable in biological environments, leading to dissociation of the dye from the lipid.[7] It is crucial to validate the stability of your labeled compound.

  • Metabolism of the Probe: Once inside the cell, fluorescently labeled sphingolipids can be metabolized, leading to a change in their localization. For example, NBD-sphingosine is rapidly metabolized in the Golgi apparatus.[8]

Q4: How does the composition of my lipid nanoparticle (LNP) formulation affect uptake?

A4: The lipid composition of LNPs significantly impacts their cellular uptake and efficacy.

  • Cationic/Ionizable Lipids: These are crucial for encapsulating negatively charged cargo (like nucleic acids) and for facilitating endosomal escape. However, they can also contribute to cytotoxicity.[4][6]

  • Helper Lipids (e.g., DOPE, DSPC): These lipids contribute to the structural integrity of the LNP and can influence its fusogenicity with the endosomal membrane.[4]

  • Cholesterol: Cholesterol modulates membrane fluidity and can enhance the stability of the LNP.[4]

  • PEGylated Lipids: These lipids provide a hydrophilic shell that reduces aggregation and opsonization, prolonging circulation time in vivo.[9]

Q5: What are the key signaling pathways involved in the endocytosis of sphingolipids?

A5: Clathrin-independent endocytosis of sphingolipids involves small GTPases like RhoA and Cdc42 . The activity of these proteins is crucial for the membrane budding and internalization processes. Additionally, Sphingosine Kinase 1 (SphK1) is recruited to endocytic sites and is thought to play a role in membrane trafficking. Perturbing the balance of cholesterol and sphingomyelin in the plasma membrane can trigger the formation of endocytic invaginations that are rich in SphK1.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies on the cellular uptake of sphingolipids and lipid-based delivery systems. Note that direct quantitative data for this compound is limited; therefore, data from analogous fluorescent sphingolipids and lipid nanoparticle systems are presented as a reference.

Table 1: Cellular Uptake of Fluorescently Labeled Sphingolipid Analogs

Cell LineFluorescent AnalogUptake MeasurementKey Findings
Human Sarcoma CellsC6-NBD-CeramideFluorescence intensity on TLC plateJaspine B (SMS inhibitor) treatment led to a quantifiable increase in intracellular C6-NBD-ceramide, demonstrating the utility of this method for screening inhibitors.[10]
Mouse Myoblast C2C12 CellsNBD-SphingomyelinConfocal MicroscopyNBD-SM is internalized via endocytic vesicles, resulting in distinct intracellular fluorescent spots.[11]
HeLa CellsNBD-SphingosineFluorescence MicroscopyNBD-sphingosine is rapidly taken up and localizes to the Golgi apparatus where it is metabolized.[8]

Table 2: Impact of Lipid Nanoparticle (LNP) Formulation on Delivery Efficiency

LNP ModificationCell Line/ModelOutcome MeasureFold Increase/Change in Uptake
Optimized LNP (DOTAP/DOPE/Cholesterol)Various Cell LinesmRNA Transfection EfficiencyOptimized formulation showed significantly higher transfection efficiency compared to simpler two-component LNPs.[3]
Phospholipid Headgroup Variation (PE vs. PC)HEK293T and HeLa CellsLuciferase Expression (mRNA delivery)LNPs formulated with phospholipids containing a PE headgroup showed enhanced mRNA delivery compared to those with a PC headgroup.[4]
Addition of Oleic Acid to Solid Lipid Nanoparticles (SLN) to form Nanostructured Lipid Carriers (NLC)TR 146 Oral Mucosal Epithelial CellsCellular Particle UptakeThe addition of oleic acid increased the cellular uptake capacity of the nanoparticles.

Experimental Protocols

Protocol 1: Improving Solubility of Lipophilic Compounds in Cell Culture Media[2]

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Prepare a BSA Solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.

  • Complex Formation: a. In a sterile microcentrifuge tube, add the desired volume of the BSA solution. b. While vigorously vortexing the BSA solution, slowly add the required volume of the this compound stock solution dropwise. The molar ratio of the lipid to BSA can be optimized, but a starting point of 5:1 is common. c. Continue vortexing for at least 1 minute after adding the lipid stock.

  • Addition to Culture Medium: The resulting lipid-BSA complex can now be added to your cell culture medium to achieve the desired final concentration.

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) for Cellular Delivery

Objective: To encapsulate this compound into LNPs for enhanced cellular delivery. This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG2000)

  • Ethanol

  • Low pH buffer (e.g., 25 mM citrate buffer, pH 4.0)

  • Physiologically compatible buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device or a setup for rapid mixing

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid component (ionizable lipid, DSPC, cholesterol, PEGylated lipid, and this compound) in ethanol to create individual stock solutions of known concentrations.

  • Prepare Mixed Lipid Solution: Combine the individual lipid stock solutions in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEGylated lipid), with the this compound added as part of the total lipid content.

  • Prepare Aqueous Phase: For this application (delivery of a small molecule lipid), the aqueous phase will be the low pH buffer.

  • LNP Formulation: a. Load the mixed lipid-ethanol solution into one syringe and the aqueous buffer into another. b. Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the this compound.

  • Buffer Exchange: The resulting LNP solution will be in a hydro-alcoholic, low pH buffer. Exchange this for a physiologically compatible buffer (PBS, pH 7.4) using dialysis or tangential flow filtration. This step is crucial to neutralize the pH and remove the ethanol.

  • Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 3: Assessing the Cytotoxicity of Lipid Formulations[12]

Objective: To determine the concentration range at which the this compound formulation is toxic to cells.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Your this compound formulation (e.g., complexed with BSA or as LNPs)

  • Vehicle control (e.g., BSA solution or empty LNPs)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of your this compound formulation and the vehicle control in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of your treatments. Include an untreated control.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan crystals. b. Remove the medium and add the solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. This will allow you to determine the IC50 (half-maximal inhibitory concentration) of your formulation.

Visualizations

Signaling Pathways in Clathrin-Independent Endocytosis

Clathrin_Independent_Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Exogenous_2_AOD Exogenous This compound Lipid_Raft Sphingolipid/Cholesterol Rich Microdomain Exogenous_2_AOD->Lipid_Raft Incorporation RhoA_inactive RhoA-GDP Lipid_Raft->RhoA_inactive Activation Signal Cdc42_inactive Cdc42-GDP Lipid_Raft->Cdc42_inactive Activation Signal SphK1 Sphingosine Kinase 1 Lipid_Raft->SphK1 Recruitment RhoA_active RhoA-GTP RhoA_inactive->RhoA_active Cdc42_active Cdc42-GTP Cdc42_inactive->Cdc42_active Actin_Polymerization Actin Polymerization RhoA_active->Actin_Polymerization Cdc42_active->Actin_Polymerization Endocytic_Vesicle Endocytic Vesicle SphK1->Endocytic_Vesicle Trafficking Role Actin_Polymerization->Endocytic_Vesicle Membrane Invagination

Caption: Signaling pathways in clathrin-independent endocytosis of this compound.

Experimental Workflow for Troubleshooting Low Cellular Uptake

Troubleshooting_Workflow Start Low Cellular Uptake Observed Check_Solubility Check for Precipitation in Media Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Solubility->Precipitate_No No Use_Carrier Use Carrier (e.g., BSA) or Reformulate Precipitate_Yes->Use_Carrier Optimize_Delivery Optimize Delivery System (e.g., LNP Formulation) Precipitate_No->Optimize_Delivery Use_Carrier->Check_Solubility LNP_Optimized LNP Uptake Still Low Optimize_Delivery->LNP_Optimized No Improvement LNP_OK Uptake Improved Optimize_Delivery->LNP_OK Improvement Check_Toxicity Assess Cell Viability (MTT Assay) LNP_Optimized->Check_Toxicity End Optimized Protocol LNP_OK->End Toxicity_High High Toxicity Check_Toxicity->Toxicity_High High Toxicity_Low Low Toxicity Check_Toxicity->Toxicity_Low Low Reduce_Concentration Reduce Concentration or Change Formulation Toxicity_High->Reduce_Concentration Time_Dose Perform Time-Course & Dose-Response Study Toxicity_Low->Time_Dose Reduce_Concentration->Check_Toxicity Time_Dose->End

Caption: A logical workflow for troubleshooting low cellular uptake of exogenous lipids.

References

quality control measures for synthetic 2-aminooctadecane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 2-aminooctadecane-1,3-diol. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key identifiers?

This compound, also known as sphinganine, is a saturated sphingoid base that serves as a key intermediate in the biosynthesis of sphingolipids.[1][2] It is a critical component in various cellular processes and a valuable building block in the synthesis of complex bioactive molecules.

Identifier Value
IUPAC NameThis compound[3]
SynonymsSphinganine, Dihydrosphingosine[3]
CAS Number13552-09-5[3]
Molecular FormulaC18H39NO2[3]
Molecular Weight301.5 g/mol [3]

2. What are the critical quality attributes for synthetic this compound?

The critical quality attributes (CQAs) for synthetic this compound are essential to ensure its identity, purity, and suitability for its intended use. These are summarized in the table below.

Quality Attribute Analytical Method Acceptance Criteria
Identification
AppearanceVisual InspectionWhite to off-white powder
Infrared SpectroscopyIR SpectroscopyThe spectrum should be concordant with the reference spectrum.
Mass SpectrometryGC-MS or LC-MSThe mass spectrum should show the characteristic molecular ion and fragmentation pattern.
Assay
PurityHPLC-CAD or GC-FID (after derivatization)≥ 98.0%
Impurities
Related SubstancesHPLC-CAD or GC-FIDIndividual impurity: ≤ 0.5%Total impurities: ≤ 1.0%
Residual SolventsHeadspace GC-FIDAs per ICH Q3C guidelines
Stereochemical Purity
Chiral PurityChiral HPLC or Chiral GCEnantiomeric excess (ee) ≥ 99.0%

3. What are the potential impurities in synthetic this compound?

Impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation products. A potential synthetic route starting from methyl 3-oxooctadecanoate can introduce specific impurities.

Impurity Type Potential Impurities Origin
Starting Materials Methyl 3-oxooctadecanoate, Butyl nitriteIncomplete reaction
Intermediates Methyl 2-oximino-3-oxooctadecanoateIncomplete reduction
By-products Diastereomers (e.g., erythro isomer if the desired is threo)Non-stereoselective reduction
Over-reduced products (e.g., 2-aminooctadecane)Harsh reduction conditions
Reagents/Solvents Toluene, Heptane, Ethyl Acetate, Tert-butyl methyl etherResidual solvents from synthesis and purification

Troubleshooting Guides

HPLC-CAD Analysis

Question: I am observing a drifting baseline in my HPLC-CAD analysis. What could be the cause and how can I fix it?

A drifting baseline in HPLC-CAD can be caused by several factors related to the mobile phase, column, or detector.

  • Cause: Mobile phase contamination or degradation.

    • Solution: Prepare fresh mobile phase using high-purity, volatile solvents and additives. Filter the mobile phase before use.

  • Cause: Column bleed.

    • Solution: Ensure the column is properly conditioned. If the bleed persists, it may be necessary to replace the column.

  • Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature.

  • Cause: Incomplete system equilibration.

    • Solution: Allow sufficient time for the HPLC system and detector to equilibrate with the mobile phase before starting the analysis.

Question: My peak shapes are poor (tailing or fronting) in the HPLC-CAD chromatogram. What should I do?

Poor peak shapes can compromise the accuracy of quantification.

  • Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause: Secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH or ionic strength. For an amino compound like this compound, adding a small amount of a volatile amine (e.g., triethylamine) to the mobile phase can improve peak shape.

  • Cause: Extra-column band broadening.

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made.

GC-MS Analysis (after silylation)

Question: I am seeing multiple peaks for my derivatized this compound in the GC-MS chromatogram. Why is this happening?

The presence of multiple peaks can be due to incomplete derivatization or the presence of isomers.

  • Cause: Incomplete silylation.

    • Solution: Ensure the sample is completely dry before adding the silylating agent. Optimize the reaction time and temperature for derivatization. The use of a catalyst like pyridine can also improve the reaction efficiency.

  • Cause: Presence of diastereomers.

    • Solution: If the synthesis is not stereospecific, different diastereomers will be present. These may be separated by the GC column, resulting in multiple peaks. Chiral GC columns can be used to resolve enantiomers.

  • Cause: On-column degradation.

    • Solution: Lower the injector temperature. Ensure the liner is clean and deactivated.

Question: The sensitivity of my GC-MS analysis is low. How can I improve it?

Low sensitivity can be due to issues with the sample preparation, injection, or the mass spectrometer settings.

  • Cause: Inefficient derivatization.

    • Solution: Optimize the derivatization reaction as described above.

  • Cause: Adsorption of the analyte.

    • Solution: Use a deactivated liner in the GC inlet. Ensure all glassware is properly cleaned and silanized if necessary.

  • Cause: Suboptimal mass spectrometer parameters.

    • Solution: Tune the mass spectrometer according to the manufacturer's instructions. Optimize the ionization energy and detector voltage.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-CAD

Objective: To determine the purity of synthetic this compound using High-Performance Liquid Chromatography with Charged Aerosol Detection.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol:Water 80:20 v/v) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas Pressure: 60 psi (Nitrogen)

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identification and Impurity Profiling by GC-MS (after silylation)

Objective: To confirm the identity and identify potential impurities of synthetic this compound by Gas Chromatography-Mass Spectrometry.

Methodology:

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Dry the sample completely under a stream of nitrogen.

    • Add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 2 min

      • Ramp: 10 °C/min to 300 °C

      • Hold: 10 min at 300 °C

    • Injection Volume: 1 µL (splitless)

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 50-650

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum or spectral library for identification. The fragmentation pattern should be consistent with the structure of the silylated this compound. Identify impurities based on their mass spectra and retention times.

Visualizations

experimental_workflow_hplc_cad cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol:Water weigh->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Purity Determination by HPLC-CAD.

experimental_workflow_gc_ms cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dry Dry Sample weigh->dry derivatize Silylation (BSTFA) dry->derivatize inject Inject Sample derivatize->inject separate DB-5ms Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect compare Compare Mass Spectra detect->compare identify Identify Compound & Impurities compare->identify

Caption: Workflow for Identification and Impurity Profiling by GC-MS.

troubleshooting_logic cluster_hplc HPLC-CAD Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered baseline Drifting Baseline start->baseline peak_shape Poor Peak Shape start->peak_shape multi_peaks Multiple Peaks start->multi_peaks low_sensitivity Low Sensitivity start->low_sensitivity c1 Check Mobile Phase baseline->c1 c2 Check Column Condition baseline->c2 c3 Verify System Equilibration baseline->c3 c4 Reduce Sample Load peak_shape->c4 c5 Adjust Mobile Phase peak_shape->c5 c6 Check System Plumbing peak_shape->c6 c7 Optimize Derivatization multi_peaks->c7 c8 Consider Isomers multi_peaks->c8 c9 Check for Degradation multi_peaks->c9 c10 Optimize Derivatization low_sensitivity->c10 c11 Prevent Analyte Adsorption low_sensitivity->c11 c12 Tune Mass Spectrometer low_sensitivity->c12

Caption: Logical Flow for Troubleshooting Analytical Issues.

References

improving the signal-to-noise ratio for low-abundance sphinganine species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance sphinganine species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the signal-to-noise ratio for these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing low-abundance sphinganine species?

The analysis of low-abundance sphinganine is often complicated by several factors:

  • Low physiological concentrations: Sphinganine and related sphingoid bases are typically present at picomole to nanomole amounts in biological samples, making detection difficult.[1]

  • Matrix effects: Co-eluting substances from complex biological matrices can suppress or enhance the ionization of sphinganine, leading to inaccurate quantification.[2][3][4]

  • Poor ionization efficiency: Sphinganine may not ionize efficiently in common electrospray ionization (ESI) sources, resulting in a weak signal.[5][6]

  • Isobaric interferences: Other lipids or endogenous molecules may have the same nominal mass as sphinganine, requiring high-resolution mass spectrometry or chromatographic separation for accurate identification.[7]

  • Extraction inefficiency: Inefficient extraction from the sample matrix can lead to significant analyte loss and poor recovery.[2][8]

Q2: How can I improve the extraction recovery of sphinganine from my samples?

The choice of extraction method is critical for achieving good recovery of sphinganine. While methyl-tert-butyl ether (MTBE) based methods are common for lipidomics, they have shown poor recoveries for sphingosine and sphinganine.[2][8] A single-phase butanol extraction method has been demonstrated to provide good recoveries for a broad range of sphingolipids, including sphinganine.[2][8]

For whole blood samples, a single-phase extraction method combined with alkaline hydrolysis has been effectively used.[8] It is also crucial to use appropriate glassware, as sphingolipids can adhere to certain types of glass, leading to sample loss. Borosilicate tubes with Teflon-lined caps are recommended.[9]

Q3: What is the role of an internal standard, and which one should I use for sphinganine analysis?

Internal standards (IS) are essential for accurate quantification in mass spectrometry. They are added to samples before extraction to correct for variability in sample preparation, extraction efficiency, and instrument response.[1][10] For sphingolipid analysis, stable isotope-labeled standards are highly preferred because they have nearly identical physicochemical properties to the endogenous analytes, ensuring they behave similarly during extraction and ionization.[1][11]

For sphinganine (d18:0), a common internal standard is a deuterated or 13C-labeled version of the molecule, such as sphinganine-d7. It is also common to use a non-naturally occurring chain length variant, like C17-sphingosine, which can help correct for analyte response.[5]

Q4: Can chemical derivatization improve the signal-to-noise ratio for sphinganine?

Yes, chemical derivatization can significantly improve the detection of sphinganine. Derivatization can enhance ionization efficiency and improve chromatographic peak shape.[6][12] One common method is derivatization with o-phthalaldehyde (OPA), which reacts with the primary amine group of sphinganine to form a fluorescent derivative, allowing for sensitive detection by fluorescence or mass spectrometry.[13][14][15] Another option is derivatization with phenylisothiocyanate (PITC), which has been shown to eliminate interfering signals and improve detection.[12]

Troubleshooting Guides

Problem: Low or No Sphinganine Signal

If you are observing a weak or absent signal for sphinganine, consider the following troubleshooting steps.

1. Verify Mass Spectrometer Performance
  • Action: Infuse a known concentration of a sphinganine standard directly into the mass spectrometer.

  • Expected Outcome: A strong and stable signal for the sphinganine precursor ion should be observed.

  • Troubleshooting:

    • If no signal is observed, check the instrument's tuning and calibration.[4]

    • Ensure the correct precursor ion m/z is being targeted.

    • Verify that the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for sphingolipid analysis.[16][17]

2. Assess the Liquid Chromatography (LC) Method
  • Action: Inject a standard mixture containing sphinganine and its internal standard.

  • Expected Outcome: Sharp, symmetrical, and co-eluting peaks for both the analyte and the internal standard.[18]

  • Troubleshooting:

    • Poor Peak Shape (Broadening or Tailing): This can be caused by column overload, contamination, or an inappropriate mobile phase.[4] Consider cleaning or replacing the column and optimizing the mobile phase composition.

    • Retention Time Shifts: Inconsistent retention times can indicate issues with the mobile phase preparation, column temperature, or LC pump performance.[4]

    • No Peak: If a standard shows no peak, there may be a blockage in the LC system or an issue with the autosampler injection.[19]

3. Evaluate the Sample Preparation Protocol
  • Action: Prepare a spiked sample by adding a known amount of sphinganine standard to a blank matrix and process it alongside your experimental samples.

  • Expected Outcome: The recovery of the spiked standard should be within an acceptable range (typically 80-120%).

  • Troubleshooting:

    • Low Recovery: This suggests a problem with the extraction procedure. Re-evaluate the chosen extraction solvent and protocol. As mentioned, single-phase butanol extraction often yields better results for sphinganine than MTBE methods.[2][8]

    • High Variability: Inconsistent recovery across replicates may indicate issues with pipetting accuracy, sample homogenization, or phase separation during extraction.

Problem: High Background Noise

High background noise can obscure the signal of low-abundance analytes like sphinganine.

1. Identify the Source of Contamination
  • Action: Run a blank injection (injecting only the mobile phase).

  • Expected Outcome: A clean baseline with minimal interfering peaks.

  • Troubleshooting:

    • Contaminated Solvents: Use high-purity, LC-MS grade solvents and additives. HPLC-grade solvents can introduce significant background noise.[16]

    • System Contamination: If the blank is contaminated, flush the entire LC-MS system, including the autosampler and sample loop.[4]

    • Carryover: If contamination appears after a sample injection, it may be due to carryover. Implement a robust needle wash protocol between injections.[4]

2. Mitigate Matrix Effects
  • Action: Analyze a dilution series of your sample extract.

  • Expected Outcome: The signal intensity of sphinganine should decrease linearly with dilution.

  • Troubleshooting:

    • Non-linear Response: A non-linear dilution curve is a strong indicator of matrix effects.[2]

    • Improving Chromatographic Separation: Optimize the LC gradient to better separate sphinganine from co-eluting matrix components.[16]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Use of Stable Isotope-Labeled Internal Standards: These are crucial for compensating for matrix-induced ion suppression or enhancement.[1]

Experimental Protocols & Data

Table 1: Comparison of Extraction Method Recoveries for Sphingolipids

This table summarizes the fortified recoveries of various sphingolipids using different extraction methods, as reported in a study on whole blood.[2][8]

Sphingolipid ClassButanol Single Phase (%)MTBE Two Phases (%)MTBE Single Phase (%)
SphinganineGoodBadBad
SphingosineGoodBadBad
Sphinganine-1-PGoodBadImproved
Sphingosine-1-PGoodBadImproved
CeramidesGoodGoodGood
Ceramide-1-PGoodGoodGood
SphingomyelinsGoodGoodGood
Hexosyl-CeramidesGoodGoodGood

Data adapted from Wang et al. (2021).[2][8]

Protocol: Single-Phase Butanol Extraction for Sphingolipids

This protocol is adapted from a method demonstrated to have good recovery for sphinganine and other sphingolipids.[2][8]

  • To 50 µL of sample (e.g., plasma, whole blood), add 20 µL of an internal standard mixture containing a known concentration of stable isotope-labeled sphinganine.

  • Add 500 µL of a butanol:methanol (1:1, v/v) solution.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in a water bath for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., mobile phase A).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Single-Phase Butanol Extraction Add_IS->Extraction Dry_Down Dry Extract Extraction->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LC_Separation LC Separation (e.g., HILIC or C18) Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification vs. IS Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for sphinganine analysis.

Troubleshooting_Logic Start Low or No Signal for Sphinganine Check_MS Check MS Performance (Direct Infusion) Start->Check_MS MS_OK Signal OK? Check_MS->MS_OK Check_LC Check LC Performance (Standard Injection) LC_OK Peak OK? Check_LC->LC_OK Check_Sample_Prep Evaluate Sample Prep (Spiked Sample) Sample_Prep_OK Recovery OK? Check_Sample_Prep->Sample_Prep_OK MS_OK->Check_LC Yes Fix_MS Troubleshoot MS: - Tuning/Calibration - Source Parameters MS_OK->Fix_MS No LC_OK->Check_Sample_Prep Yes Fix_LC Troubleshoot LC: - Column - Mobile Phase - System Blockage LC_OK->Fix_LC No Fix_Sample_Prep Troubleshoot Sample Prep: - Extraction Method - Pipetting/Handling Sample_Prep_OK->Fix_Sample_Prep No Success Problem Resolved Sample_Prep_OK->Success Yes Fix_MS->Check_MS Fix_LC->Check_LC Fix_Sample_Prep->Check_Sample_Prep

Caption: Troubleshooting logic for low sphinganine signal.

References

Validation & Comparative

Validating the Role of 2-aminooctadecane-1,3-diol in Apoptosis Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic-inducing capabilities of 2-aminooctadecane-1,3-diol, also known as Safingol (L-threo-dihydrosphingosine), with other relevant apoptosis-inducing agents. We will delve into its mechanism of action, present supporting experimental data, and provide detailed protocols for key assays to facilitate the validation of its role in programmed cell death.

Overview of this compound (Safingol) and Its Mechanism of Action

This compound (Safingol) is a synthetic L-threo stereoisomer of the endogenous sphingolipid, sphinganine.[1] It has emerged as a molecule of interest in cancer research due to its ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][3]

The primary mechanisms through which Safingol exerts its pro-apoptotic effects are the competitive inhibition of two key enzymes:

  • Protein Kinase C (PKC): Safingol targets the regulatory phorbol-binding domain of PKC, a family of serine/threonine kinases involved in cell proliferation and survival.[1][4]

  • Sphingosine Kinase 1 (SphK1): By inhibiting SphK1, Safingol disrupts the balance of the "sphingolipid rheostat," which governs cell fate.[1][5] This inhibition leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and a potential accumulation of pro-apoptotic ceramides.

This dual inhibitory action on pro-survival pathways ultimately shifts the cellular balance towards apoptosis.

Comparative Analysis of Apoptotic Induction

To validate the efficacy of Safingol in inducing apoptosis, it is essential to compare its performance with other known apoptosis-inducing agents. This section presents a comparative analysis of Safingol against a sphingosine analogue (FTY720) and other Protein Kinase C inhibitors (Staurosporine and Enzastaurin).

Table 1: Comparative IC50 Values for Apoptosis Induction

CompoundTarget(s)Cell LineIC50 (µM) for Cell ViabilityReference
Safingol PKC, SphK1SKOV-3 (Ovarian)0.73[2]
JIMT-1 (Breast)1.8[2]
MDA-MB-231 (Breast)3.4[2]
MCF-7 (Breast)9.5[2]
FTY720 (Fingolimod) S1P Receptor Modulator, SK1BT-474 (Breast)5 - 10[6]
SK-BR-3 (Breast)2.5 - 5[6]
Pancreatic Cancer Cells5 - 10[4]
Staurosporine Broad-spectrum Kinase InhibitorKB (Oral Carcinoma)~0.1[7]
Neuroblastoma Cell Lines~0.1[8]
Enzastaurin PKCβCutaneous T-cell LymphomaClinically achievable concentrations induce apoptosis[9]
Colon Cancer & GlioblastomaInduces apoptosis and suppresses growth[10]

Note: IC50 values are highly dependent on the cell line, assay conditions, and incubation time. The data presented here is for comparative purposes and is collated from different studies.

Signaling Pathways in Safingol-Induced Apoptosis

Safingol triggers the intrinsic pathway of apoptosis, which is characterized by mitochondrial outer membrane permeabilization (MOMP). This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: Safingol has been shown to upregulate the pro-apoptotic BH3-only protein Bim and downregulate the anti-apoptotic proteins Bcl-xL and Bcl-2.[11][12] This shift in the balance of Bcl-2 family members favors the activation of the effector proteins Bax and Bak.

  • Caspase Activation: The activation of Bax and Bak leads to the release of cytochrome c from the mitochondria, which in turn initiates a caspase cascade. Safingol has been demonstrated to induce the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of key cellular substrates and the execution of apoptosis.

  • Endonuclease G Translocation: In some cellular contexts, Safingol has been observed to induce the translocation of endonuclease G from the mitochondria to the nucleus, where it contributes to DNA fragmentation.[11]

Safingol-Induced Apoptosis Signaling Pathway Safingol This compound (Safingol) PKC Protein Kinase C (PKC) Safingol->PKC Inhibits SphK1 Sphingosine Kinase 1 (SphK1) Safingol->SphK1 Inhibits Bim Bim (Pro-apoptotic) Safingol->Bim Upregulates Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Safingol->Bcl2_BclxL Downregulates PKC->Bcl2_BclxL Promotes (Survival) S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Produces S1P->Bcl2_BclxL Promotes (Survival) Bax_Bak Bax / Bak Bim->Bax_Bak Activates Bcl2_BclxL->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Endonuclease_G Endonuclease G Translocation MOMP->Endonuclease_G Caspases Caspase Activation (Caspase-3, -7) Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Endonuclease_G->Apoptosis Contributes to DNA fragmentation

Signaling pathway of Safingol-induced apoptosis.

Experimental Protocols

To facilitate the validation of Safingol's apoptotic activity, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., SKOV-3, MDA-MB-231)

  • 96-well plates

  • Complete culture medium

  • Safingol (and other comparator compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of Safingol or comparator compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with Safingol or comparator compounds for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Flow cytometry quadrants for Annexin V/PI staining.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases, caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Treated and control cells in a 96-well plate

  • Luminometer

Procedure:

  • Treat cells with Safingol or comparator compounds in a white-walled 96-well plate.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bim, anti-Bcl-xL, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

General workflow for Western blot analysis.

Conclusion

This compound (Safingol) demonstrates significant potential as an apoptosis-inducing agent, primarily through its inhibitory effects on Protein Kinase C and Sphingosine Kinase 1. The available data suggests that its efficacy is comparable to other apoptosis inducers, and it shows promise in combination with conventional chemotherapeutics. The experimental protocols provided in this guide offer a framework for researchers to further validate and explore the apoptotic mechanisms of Safingol in various cellular contexts. Further head-to-head comparative studies are warranted to fully elucidate its relative potency and therapeutic potential.

References

Comparative Analysis of Ceramide Synthase Specificity for Different Sphingoid Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid long-chain base with a fatty acyl-CoA to form ceramide, the central hub of sphingolipid metabolism.[1] The structural diversity of ceramides, stemming from variations in both the sphingoid base and the acyl chain, gives rise to distinct downstream metabolites and signaling functions. While the specificity of CerS isoforms for fatty acyl-CoAs of varying lengths is well-established, their selectivity for different sphingoid bases is also a critical determinant of the resulting ceramide profile and its biological activity. This guide provides a comparative analysis of CerS specificity for key sphingoid bases, supported by experimental data and detailed methodologies.

I. Overview of Ceramide Synthase Specificity

Ceramide synthases exhibit distinct but sometimes overlapping specificities for both their sphingoid base and fatty acyl-CoA substrates. This specificity is crucial as it dictates the type of ceramide produced, which in turn influences cellular processes ranging from apoptosis and cell cycle regulation to inflammation and insulin signaling.[2][3] The primary sphingoid bases in mammals are sphinganine (dihydrosphingosine, DHS), sphingosine (SPH), and phytosphingosine (PHS).

Early in vitro studies suggested no significant preference between sphinganine and sphingosine as substrates for the overall ceramide synthase activity.[4] However, more recent studies with individual recombinant CerS isoforms have begun to elucidate more subtle differences in their utilization of various sphingoid backbones.

II. Quantitative Comparison of Substrate Specificity

The following tables summarize the available quantitative data on the specificity of the six mammalian ceramide synthase isoforms for different sphingoid bases.

Table 1: Michaelis-Menten Constants (Km) of CerS Isoforms for Sphinganine (DHS)

Kinetic studies using microsomes from HEK-293 cells overexpressing individual CerS isoforms have determined the Km values for sphinganine. The results indicate that all six CerS isoforms exhibit a similarly high affinity for sphinganine, with Km values in the low micromolar range.[4][5]

Ceramide Synthase IsoformKm for Sphinganine (µM)Reference Fatty Acyl-CoA
CerS1 2.3 ± 0.6C18:0-CoA
CerS2 4.8 ± 0.9C24:1-CoA
CerS3 1.7 ± 0.3C18:0-CoA
CerS4 2.0 ± 0.4C20:0-CoA
CerS5 1.8 ± 0.4C16:0-CoA
CerS6 2.0 ± 0.6C16:0-CoA
Data sourced from Lahiri et al. (2007) as cited in Levy and Futerman (2010).[4]
Table 2: Relative Ceramide Synthase Activity with Various Sphingoid Bases

The following data, derived from in vitro assays using membrane fractions of HEK 293T cells overexpressing specific CerS isoforms, shows the relative efficiency of different sphingoid bases as substrates. The activity is presented relative to the preferred sphingoid base for each isoform.

Ceramide Synthase IsoformSphingosine (SPH)Sphinganine (DHS)Phytosphingosine (PHS)4,14-Sphingadiene (SPD)
CerS1 ~75%100% ~80%~60%
CerS2 100% ~85%~60%~20%
CerS3 ~80%100% ~90%~50%
CerS4 ~90%100% ~85%~40%
CerS5 100% ~70%~50%~10%
CerS6 100% ~75%~50%~15%
Data is estimated from graphical representations in Ikeda et al. (2020) and shows relative activity.[6] Absolute activities vary between isoforms.

Summary of Observations:

  • Sphinganine (DHS) and Sphingosine (SPH) are generally good substrates for all CerS isoforms.[4][6]

  • CerS1, CerS3, and CerS4 show a slight preference for sphinganine over sphingosine.[6]

  • CerS2, CerS5, and CerS6 appear to utilize sphingosine more efficiently than sphinganine under the tested conditions.[6]

  • Phytosphingosine (PHS) is a viable substrate for most CerS isoforms, particularly CerS1, CerS3, and CerS4, though generally less preferred than SPH or DHS.[6]

  • 4,14-Sphingadiene (SPD) is a significantly less preferred substrate for all CerS isoforms.[6]

III. Experimental Methodologies

The data presented above were generated using established in vitro enzyme assays. Below are detailed protocols representative of the methods used to determine CerS activity and specificity.

In Vitro Ceramide Synthase Activity Assay (LC-MS/MS Method)

This method is highly sensitive and accurate for quantifying the ceramide products formed.[1]

a. Preparation of Enzyme Source:

  • Culture HEK-293T cells and transfect with expression plasmids for individual human CerS1-6 isoforms.

  • After 24-48 hours, harvest the cells and homogenize them in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 250 mM sucrose, containing protease inhibitors).

  • Prepare a microsomal fraction by differential centrifugation. The final microsomal pellet is resuspended in buffer and protein concentration is determined (e.g., by BCA assay).

b. Enzyme Reaction:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • HEPES buffer (pH 7.4, final concentration ~50 mM)

    • Bovine Serum Albumin (fatty acid-free, final concentration ~0.1%)

    • Dithiothreitol (DTT, final concentration ~2 mM)

    • Sphingoid base substrate (e.g., Sphinganine, Sphingosine) at desired concentrations (for Km determination, typically ranging from 0.5 µM to 50 µM).

    • Fatty acyl-CoA (e.g., C18:0-CoA for CerS1) at a saturating concentration (e.g., 50 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein preparation (e.g., 20-50 µg).

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solvent mixture, typically chloroform/methanol (1:2, v/v), and an internal standard (e.g., C17:0-ceramide).

c. Lipid Extraction and Analysis:

  • Perform a Bligh-Dyer lipid extraction. Vortex the sample after adding chloroform and water, then centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the ceramide product and the internal standard.

Fluorescent Ceramide Synthase Assay

This method provides a more high-throughput alternative to LC-MS/MS, using a fluorescently labeled sphingoid base.[7][8]

a. Enzyme Reaction:

  • The reaction setup is similar to the LC-MS/MS method, but the natural sphingoid base is replaced with a fluorescent analog, such as NBD-sphinganine (final concentration ~10-15 µM).

  • The reaction is initiated with microsomal protein and incubated at 37°C.

  • The reaction is terminated by adding chloroform/methanol.

b. Product Separation and Quantification:

  • Solid-Phase Extraction (SPE):

    • Load the reaction mixture onto a C18 SPE column.

    • Wash the column with an aqueous solvent to remove hydrophilic components.

    • Elute the fluorescent substrate (NBD-sphinganine) with a moderately polar solvent (e.g., 85% methanol).

    • Elute the more hydrophobic fluorescent product (NBD-ceramide) with a nonpolar solvent (e.g., methanol or chloroform/methanol).

    • Quantify the fluorescence of the product eluate using a fluorometer.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the plate using a solvent system that separates the substrate from the product (e.g., chloroform/methanol/2M NH4OH).

    • Visualize the fluorescent spots under UV light and quantify using densitometry.

IV. Visualizations

Ceramide Synthesis and Signaling Pathways

Ceramide_Pathway cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway cluster_Signaling Downstream Fates & Signaling Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine (DHS) KSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS ComplexSL Complex Sphingolipids Ceramidase Ceramidase ComplexSL->Ceramidase Sphingosine Sphingosine (SPH) Sphingosine->CerS Ceramide_pool Ceramide Ceramidase->Ceramide_pool Ceramide_pool->Sphingosine Dihydroceramide Dihydroceramide CerS->Dihydroceramide FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Apoptosis Apoptosis Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Inflammation Inflammation Ceramide->Inflammation Workflow start 1. Prepare Microsomes (Overexpressing CerS Isoform) reaction 2. Set up In Vitro Reaction - Microsomes - Sphingoid Base (SPH, DHS, etc.) - Fatty Acyl-CoA start->reaction incubation 3. Incubate at 37°C reaction->incubation stop 4. Stop Reaction & Add Internal Standard incubation->stop extraction 5. Lipid Extraction (e.g., Bligh-Dyer) stop->extraction analysis 6. Analysis by LC-MS/MS extraction->analysis quant 7. Quantify Product Formation (Ceramide Species) analysis->quant end 8. Determine Specificity / Kinetics quant->end CerS_Specificity cluster_CerS Ceramide Synthases cluster_Sphingoid Sphingoid Bases cluster_AcylCoA Fatty Acyl-CoAs CerS1 CerS1 DHS Sphinganine (DHS) CerS1->DHS preferred SPH Sphingosine (SPH) PHS Phytosphingosine (PHS) C18 C18:0 CerS1->C18 CerS2 CerS2 CerS2->SPH preferred VLCFA C22-C26 CerS2->VLCFA CerS3 CerS3 CerS3->DHS preferred ULCFA >C26 CerS3->ULCFA CerS4 CerS4 CerS4->DHS preferred C18_C20 C18-C20 CerS4->C18_C20 CerS5 CerS5 CerS5->SPH preferred C14_C16 C14-C16 CerS5->C14_C16 CerS6 CerS6 CerS6->SPH preferred CerS6->C14_C16

References

A Comparative Guide to the Differential Effects of D-erythro-sphinganine and L-threo-sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key stereoisomers of sphinganine: the naturally occurring D-erythro-sphinganine and the synthetic L-threo-sphinganine, also known as safingol. While structurally similar, these molecules exhibit distinct and often opposing effects on critical cellular processes, primarily apoptosis and autophagy. This document summarizes their differential mechanisms of action, presents available quantitative data from experimental studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Sphinganine Stereoisomers

Sphinganine, or dihydrosphingosine, is a critical intermediate in the de novo biosynthesis of sphingolipids, a class of lipids essential for cell structure and signaling. The stereochemistry at the C2 (amino) and C3 (hydroxyl) positions of the sphinganine backbone gives rise to four possible stereoisomers. The D-erythro form is the natural precursor for the synthesis of ceramides and other complex sphingolipids in mammalian cells.[1][2] In contrast, L-threo-sphinganine (safingol) is a synthetic analog that has garnered significant interest as a potential therapeutic agent due to its potent biological activities, which differ significantly from its naturally occurring counterpart.[3][4]

Core Differential Effects: Apoptosis vs. Autophagy

The most striking difference between D-erythro-sphinganine and L-threo-sphinganine lies in the primary cellular response they elicit. D-erythro-sphinganine is predominantly associated with the induction of apoptosis, or programmed cell death, through a calcium-dependent mechanism.[1] Conversely, L-threo-sphinganine is a potent inducer of autophagy, a cellular process of self-digestion and recycling of cellular components, primarily through the inhibition of key signaling kinases.[3][4]

Quantitative Data Comparison

Direct, head-to-head quantitative comparisons of the potencies of D-erythro-sphinganine and L-threo-sphinganine in inducing their respective cellular outcomes are limited in the literature. The following tables summarize available data from various studies. It is important to note that experimental conditions such as cell lines, concentrations, and treatment durations vary between studies, making direct cross-study comparisons challenging.

Table 1: Induction of Autophagy by Sphinganine Stereoisomers

StereoisomerCell LineConcentrationAutophagy Induction (%)Reference
L-threo-sphinganine (Safingol) HCT-11612 µMNot specified, but significant[3]
D-erythro-sphinganine HCT-11618 µM6%[3]
L-erythro-sphinganine HCT-11612 µM14%[3]
D-threo-sphinganine HCT-11612 µM35%[3]
ControlHCT-116-3%[3]

Table 2: Inhibition of Protein Kinase C (PKC)

CompoundTargetIC50Reference
L-threo-dihydrosphingosine (Safingol) Protein Kinase C (PKC)~40 µM[No specific citation found for direct IC50]
D-erythro-sphingosine Protein Kinase C (PKC)~10-20 µM (in vitro)[5]

Note: Data for D-erythro-sphingosine is often reported for the unsaturated analog, sphingosine. Sphinganine (dihydrosphingosine) stereoisomers are also known to inhibit PKC.

Signaling Pathways

The divergent cellular fates induced by D-erythro-sphinganine and L-threo-sphinganine are a direct consequence of their interaction with distinct intracellular signaling pathways.

L-threo-Sphinganine (Safingol): Induction of Autophagy

L-threo-sphinganine induces autophagy primarily by inhibiting two key pro-survival signaling pathways: Protein Kinase C (PKC) and the PI3K/Akt/mTOR pathway.[3][4] Inhibition of these pathways relieves their inhibitory effect on the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes.

L_threo_sphinganine_pathway L_threo L-threo-sphinganine (Safingol) PKC PKC L_threo->PKC Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway L_threo->PI3K_Akt_mTOR Inhibits ULK1 ULK1 Complex PKC->ULK1 Inhibits PI3K_Akt_mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Induces

Caption: L-threo-sphinganine induces autophagy by inhibiting PKC and the PI3K/Akt/mTOR pathway.

D-erythro-Sphinganine: Induction of Apoptosis

D-erythro-sphinganine triggers apoptosis through a mechanism involving the modulation of intracellular calcium (Ca²⁺) levels.[1] An increase in cytosolic and nuclear Ca²⁺ concentration activates downstream apoptotic signaling cascades, leading to programmed cell death.

D_erythro_sphinganine_pathway D_erythro D-erythro-sphinganine Ca_stores Intracellular Ca²⁺ Stores (e.g., ER, Lysosomes) D_erythro->Ca_stores Mobilizes Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_stores->Cytosolic_Ca Apoptotic_pathway Apoptotic Signaling Cascade Cytosolic_Ca->Apoptotic_pathway Activates Apoptosis Apoptosis Apoptotic_pathway->Apoptosis

Caption: D-erythro-sphinganine induces apoptosis via the mobilization of intracellular calcium.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the differential effects of D-erythro- and L-threo-sphinganine.

Assessment of Autophagy via LC3 Turnover Assay

This biochemical assay is a standard method to measure autophagic flux by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Experimental Workflow:

LC3_turnover_workflow start Cell Culture treatment Treat with Sphinganine Isomers (± Lysosomal Inhibitors) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA or Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer probing Probe with anti-LC3 and anti-GAPDH/Actin transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis (LC3-II / Loading Control) detection->analysis

Caption: Workflow for the LC3 turnover assay to measure autophagic flux.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of D-erythro-sphinganine or L-threo-sphinganine for a specified time course (e.g., 2, 4, 8, 24 hours). For monitoring autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the sphinganine treatment.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II band intensity to the corresponding loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Measurement of Intracellular Calcium Concentration

This method utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to treatment with sphinganine isomers.

Experimental Workflow:

calcium_imaging_workflow start Plate Cells on Glass-bottom Dishes loading Load Cells with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) start->loading wash Wash to Remove Excess Dye loading->wash imaging_setup Mount on Fluorescence Microscope with Live-cell Imaging Chamber wash->imaging_setup baseline Record Baseline Fluorescence imaging_setup->baseline treatment Add Sphinganine Isomer while Recording baseline->treatment recording Continue Recording Fluorescence Changes treatment->recording analysis Analyze Fluorescence Intensity over Time recording->analysis

Caption: Workflow for measuring intracellular calcium changes using fluorescence microscopy.

Detailed Protocol:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).

    • Remove the culture medium, wash the cells with the salt solution, and incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with the salt solution to remove extracellular dye.

  • Imaging:

    • Mount the dish/coverslip onto the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Acquire baseline fluorescence images for a few minutes before adding the stimulus.

    • Add D-erythro-sphinganine or L-threo-sphinganine to the imaging chamber at the desired final concentration.

    • Continuously record the fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F₀).

    • Plot the change in fluorescence intensity or ratio over time to visualize the calcium transient.

Conclusion

D-erythro-sphinganine and L-threo-sphinganine (safingol), despite being stereoisomers, exhibit fundamentally different biological activities. D-erythro-sphinganine, the natural precursor in sphingolipid metabolism, primarily induces apoptosis through a calcium-dependent pathway. In contrast, the synthetic L-threo isomer is a potent inhibitor of PKC and the PI3K/Akt/mTOR pathway, leading to the induction of autophagy. This clear divergence in their mechanisms of action underscores the critical importance of stereochemistry in biological systems and highlights their potential as distinct tools for studying and therapeutically targeting apoptosis and autophagy. For researchers and drug development professionals, understanding these differential effects is crucial for the design of specific therapeutic strategies targeting these fundamental cellular processes.

References

Validating 2-Aminooctadecane-1,3-diol as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. The identification of sensitive and specific biomarkers is crucial for early diagnosis, risk stratification, and the development of effective therapeutic interventions. This guide provides a comprehensive comparison of 2-aminooctadecane-1,3-diol (AOD), also known as dihydrosphingosine, with established biomarkers for metabolic disorders, supported by experimental data and detailed methodologies.

Introduction to this compound (AOD)

AOD is a key intermediate in the de novo synthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules.[1] The sphingolipid metabolic pathway is increasingly recognized for its role in various cellular processes, including insulin signaling, inflammation, and apoptosis, all of which are implicated in the pathophysiology of metabolic diseases. Alterations in the levels of sphingolipids, including ceramides and their precursors like AOD, have been observed in individuals with insulin resistance and type 2 diabetes.[2]

Comparative Analysis of AOD with Established Metabolic Disorder Biomarkers

While research specifically validating AOD as a standalone biomarker for metabolic syndrome is emerging, studies on its downstream metabolites and related sphingolipids show significant promise. The following table summarizes the performance of AOD-related analytes in comparison to established biomarkers.

Biomarker CategoryBiomarkerPerformance CharacteristicsSupporting Evidence
Sphingolipid Dihydrosphingosine-1-phosphate (dhS1P) & dhS1P/AOD Ratio - Each standard deviation increment in dhS1P was associated with a 53.5% increased risk of incident type 2 diabetes.[3] - Each standard deviation increment in the dhS1P/AOD ratio was associated with a 54.1% increased risk of incident diabetes.[3] - The combination of serum dhS1P and the dhS1P/AOD ratio with conventional clinical indices significantly improved the accuracy of T2DM prediction (AUROC: 0.726), particularly in normoglycemic subjects (AUROC: 0.859).[3][4]A prospective cohort study followed 2486 non-diabetic adults for a mean of 4.2 years. Individuals who developed type 2 diabetes had significantly elevated baseline levels of dhS1P and the dhS1P/AOD ratio.[3][4]
Dihydroceramides (dhCer) - Dihydroceramides have been identified as strong prognostic indicators of future glucometabolic dysfunction.[5]Multiple cohort association studies have linked circulating dihydroceramides to an increased risk of developing type 2 diabetes.[5]
Adipokines Adiponectin - Low levels are associated with metabolic syndrome.Adiponectin is an insulin-sensitizing hormone, and its decreased levels are a known risk factor.
Leptin - High levels (leptin resistance) are associated with obesity and metabolic syndrome.Leptin is involved in regulating appetite and energy expenditure.
Inflammatory Markers C-Reactive Protein (CRP) - Elevated levels are indicative of systemic inflammation associated with metabolic syndrome.CRP is a widely used clinical marker for inflammation.
Interleukin-6 (IL-6) - Increased levels are linked to insulin resistance and inflammation in metabolic disorders.IL-6 is a pro-inflammatory cytokine.
Traditional Lipids Triglycerides - Elevated levels are a core component of the metabolic syndrome definition.High triglycerides are a key feature of dyslipidemia in metabolic syndrome.
HDL Cholesterol - Low levels are a core component of the metabolic syndrome definition.Low HDL cholesterol is a significant risk factor for cardiovascular disease.
Metabolites Branched-Chain Amino Acids (BCAAs) - Elevated levels are associated with insulin resistance.Studies have shown a strong correlation between circulating BCAAs and the risk of developing type 2 diabetes.
N-lactoyl amino acids (Lac-AA) - Elevated levels can discriminate between insulin-resistant and insulin-sensitive individuals.[6][7]Recent studies suggest Lac-AA as potential integrative biomarkers of metabolic dysfunction.[6][7]

Signaling Pathways and Experimental Workflows

To understand the role of AOD in metabolic disorders, it is essential to visualize its position in the sphingolipid biosynthesis pathway and the typical workflow for biomarker validation.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Serine Serine Serine->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine KSR KSR 3-Ketodihydrosphingosine->KSR AOD This compound (Dihydrosphingosine) KSR->AOD CerS CerS AOD->CerS SphK2 SphK2 AOD->SphK2 Dihydroceramides Dihydroceramides CerS->Dihydroceramides DEGS1 DEGS1 Dihydroceramides->DEGS1 Ceramides Ceramides DEGS1->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Golgi Insulin Resistance Insulin Resistance Ceramides->Insulin Resistance Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CerS dhS1P Dihydrosphingosine-1-phosphate SphK2->dhS1P Signaling Signaling dhS1P->Signaling Biomarker_Validation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Clinical Clinical Utility Untargeted_Metabolomics Untargeted Metabolomics (e.g., LC-MS/MS) Cohort_Studies Human Cohort Studies (Case vs. Control) Untargeted_Metabolomics->Cohort_Studies Candidate_Identification Candidate Biomarker Identification (e.g., AOD) Cohort_Studies->Candidate_Identification Targeted_Assay Development of Targeted Assay (e.g., quantitative LC-MS/MS) Candidate_Identification->Targeted_Assay Prospective_Studies Prospective Cohort Studies Targeted_Assay->Prospective_Studies Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, AUROC) Prospective_Studies->Performance_Evaluation Comparison Comparison with Existing Biomarkers Performance_Evaluation->Comparison Risk_Stratification Risk Stratification Comparison->Risk_Stratification Early_Diagnosis Early Diagnosis Comparison->Early_Diagnosis Therapeutic_Monitoring Therapeutic Monitoring Comparison->Therapeutic_Monitoring

References

A Comparative Guide to the Metabolic Fate of 2-Aminooctadecane-1,3-diol and its Phosphorylated Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of the synthetic sphingoid base analog, 2-aminooctadecane-1,3-diol, and its phosphorylated counterpart. Due to a lack of direct experimental data for this specific molecule, this guide draws upon established principles of sphingolipid metabolism and data from closely related, well-studied analogs, namely safingol (L-threo-dihydrosphingosine) and FTY720 (Fingolimod). This comparative analysis is intended to provide a predictive framework for understanding the metabolism and potential biological activities of this compound and its phosphorylated derivative.

Executive Summary

This compound, as a sphingoid base analog, is anticipated to enter the cellular sphingolipid metabolic pathway. Its primary metabolic routes are predicted to be:

  • N-acylation: Conversion to a ceramide-like molecule, N-acyl-2-aminooctadecane-1,3-diol, catalyzed by ceramide synthases (CerS).

  • Phosphorylation: Conversion to this compound-phosphate by sphingosine kinases (SphK).

The phosphorylated form, this compound-phosphate, is expected to be a substrate for sphingosine-1-phosphate (S1P) phosphatases, which would dephosphorylate it back to the parent compound, and S1P lyase, which would lead to its irreversible degradation. The balance between these metabolic pathways is crucial in determining the cellular concentration of these bioactive molecules and their downstream signaling effects.

Comparative Metabolic Data

While direct quantitative data for this compound is not available in the reviewed literature, the following tables present data from analogous compounds to provide a comparative perspective.

Table 1: Metabolic Fate of Sphingoid Base Analogs in Cultured Cells

CompoundCell LineMajor Metabolic PathwayMinor Metabolic PathwayQuantitative DataReference
Safingol Primary cultured neurons, B104 neuroblastoma cells, Swiss 3T3 fibroblastsN-acylation to L-threo-dihydroceramideCatabolic cleavageN-acylation accounts for the majority of metabolism, with only a minor amount undergoing catabolism (in contrast to D-erythro-dihydrosphingosine where catabolism is significant, 20-66%).[1][1]
Safingol CHLA-90 (neuroblastoma) & MOLT-4 (leukemia)N-acylation to L-threo-dihydroceramide and L-threo-dihydrosphingomyelinPhosphorylationAfter 4 hours of washout, 50-70% of free safingol remained. After 24 hours, this dropped to 15-21%.[2][2]
Safingol MOLT-4 (leukemia) & CHLA-90 (neuroblastoma)N-acylation to L-threo-dihydroceramidesPhosphorylation to L-threo-dihydrosphingosine-1-phosphate (~0.2% of added safingol) and L-threo-dihydroceramide-1-phosphate (~2% of added safingol).[3]A ~60-fold increase in dihydrosphingosine-1-phosphates was observed by mass spectrometry.[3][3]

Table 2: Enzyme Kinetics for the Metabolism of FTY720 (Fingolimod)

EnzymeSubstrateMetabolic ReactionKm (µM)Vmax (pmol/min/mg)SourceReference
CYP4F2 (and other CYP4F enzymes)Fingolimod (FTY720)ω-hydroxylation1831847Human Liver Microsomes[4]

Predicted Metabolic Pathways

The metabolic pathways of this compound and its phosphorylated form can be predicted based on the known metabolism of sphingosine and its analogs.

metabolic_pathway cluster_main Metabolism of this compound 2_amino This compound phosphorylated This compound-phosphate 2_amino->phosphorylated Sphingosine Kinases (SphK1/2) n_acyl N-Acyl-2-aminooctadecane-1,3-diol (Ceramide Analog) 2_amino->n_acyl Ceramide Synthases (CerS) phosphorylated->2_amino S1P Phosphatases degradation Degradation Products phosphorylated->degradation S1P Lyase

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

Ceramide Synthase (CerS) Activity Assay

This protocol is adapted from fluorescent assays developed for measuring CerS activity.[1]

Objective: To determine if this compound is a substrate for ceramide synthases and to quantify the formation of its N-acylated product.

Materials:

  • Cell or tissue homogenates

  • This compound

  • Fatty acyl-CoA (e.g., palmitoyl-CoA, stearoyl-CoA)

  • Assay buffer (e.g., 50 mM HEPES/KOH pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • Bovine serum albumin (BSA)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Prepare cell or tissue homogenates.

  • Prepare the substrate mixture containing this compound and fatty acyl-CoA in assay buffer with BSA.

  • Initiate the reaction by adding the cell/tissue homogenate to the substrate mixture.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding organic solvents (e.g., chloroform/methanol).

  • Extract the lipids.

  • Analyze the lipid extract by LC-MS/MS to detect and quantify the N-acyl-2-aminooctadecane-1,3-diol product.

cers_workflow start Start prepare_homogenate Prepare Cell/Tissue Homogenate start->prepare_homogenate prepare_substrate Prepare Substrate Mix (this compound + Fatty Acyl-CoA) start->prepare_substrate reaction Incubate Homogenate with Substrate Mix (37°C) prepare_homogenate->reaction prepare_substrate->reaction stop_reaction Stop Reaction (add organic solvents) reaction->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids analyze LC-MS/MS Analysis (Quantify N-acyl product) extract_lipids->analyze end End analyze->end

Caption: Experimental workflow for Ceramide Synthase activity assay.

Sphingosine Kinase (SphK) Activity Assay

This protocol is a general guide for a radiometric assay.

Objective: To determine if this compound is a substrate for sphingosine kinases and to quantify the formation of its phosphorylated product.

Materials:

  • Purified SphK1 or SphK2 enzyme, or cell lysates

  • This compound

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM 4-deoxypyridoxine, 1 mM Na₃VO₄, 10 mM NaF)

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare the reaction mixture containing assay buffer, [γ-³²P]ATP, and the SphK enzyme source.

  • Add this compound to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding acidic organic solvents.

  • Extract the lipids.

  • Separate the phosphorylated product from unreacted [γ-³²P]ATP using TLC.

  • Visualize and quantify the radiolabeled this compound-phosphate using a phosphorimager or by scraping the corresponding TLC spot and using a scintillation counter.

sphk_workflow start Start prepare_reaction Prepare Reaction Mix (SphK enzyme, [γ-³²P]ATP) start->prepare_reaction add_substrate Add Substrate (this compound) prepare_reaction->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (add acidic organic solvents) incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids tlc TLC Separation extract_lipids->tlc quantify Quantify Radiolabeled Phosphorylated Product tlc->quantify end End quantify->end

Caption: Experimental workflow for Sphingosine Kinase activity assay.

Conclusion

Based on the metabolism of analogous compounds, this compound is expected to be readily metabolized within the cell through N-acylation and phosphorylation. The resulting metabolites, a ceramide analog and a phosphorylated sphingoid base analog, are likely to have their own distinct biological activities, contributing to the overall pharmacological profile of the parent compound. The phosphorylated form can be either dephosphorylated back to the parent compound or be irreversibly degraded.

Direct experimental investigation using the outlined protocols is necessary to definitively determine the metabolic fate and enzyme kinetics for this compound and its phosphorylated form. Such studies will be crucial for understanding its mechanism of action and for the development of potential therapeutic applications. The provided data on safingol and FTY720 offer a valuable starting point for designing and interpreting these future experiments.

References

cross-validation of different analytical methods for sphinganine measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids implicated in a myriad of cellular processes including signal transduction, cell growth, and apoptosis.[1] The concentration of sphinganine and its ratio to sphingosine (the Sa/So ratio) can serve as a valuable biomarker for certain metabolic disorders and exposure to mycotoxins like fumonisins, which inhibit ceramide synthase.[2] Consequently, the accurate and precise measurement of sphinganine in biological matrices is of paramount importance in biomedical research and drug development.

This guide provides an objective comparison of the two primary analytical methodologies for sphinganine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Additionally, it addresses the availability and applicability of Enzyme-Linked Immunosorbent Assays (ELISA) for this purpose. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for sphinganine measurement is a critical decision that depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Below is a summary of the key performance characteristics of LC-MS/MS, HPLC-FLD, and ELISA for sphinganine analysis.

Performance ParameterLC-MS/MSHPLC-FLDELISA (for Sphingosine/S1P)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection of fluorescent derivatives.Antigen-antibody binding with enzymatic signal amplification.
Specificity HighModerate to HighModerate (potential for cross-reactivity)
Sensitivity (LOD/LOQ) Very High (fmol to low ng/mL)[3][4][5]High (ng/mL)[1]Moderate (ng/mL to µg/mL)[6]
Linearity Wide dynamic rangeGoodTypically narrower range
Accuracy (Recovery) High (typically >80%)[7]Good (typically >70%)[8]Variable
Precision (CV%) Excellent (<15%)[3]Good (<10-15%)[9]Moderate (<15-20%)
Throughput High (with modern systems)ModerateHigh
Sample Preparation Relatively simple (protein precipitation/liquid-liquid extraction)More complex (derivatization required)Simple (dilution often sufficient)
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[10]

Sample Preparation (from Plasma/Serum) [3]

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of methanol containing an appropriate internal standard (e.g., C17-sphinganine).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis [5]

  • HPLC System: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. Detection is performed using Multiple Reaction Monitoring (MRM).

    • MRM Transition for Sphinganine: m/z 302.3 → 284.3

    • MRM Transition for C17-Sphinganine (IS): m/z 288.3 → 270.3

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD offers a sensitive and more accessible alternative to LC-MS/MS, though it requires a chemical derivatization step to render the sphinganine molecule fluorescent.

Sample Preparation and Derivatization (from Serum) [1]

  • To 100 µL of serum, add an internal standard (e.g., C20-sphinganine).

  • Perform a liquid-liquid extraction using isopropanol:ethyl acetate (15:85, v/v).

  • Dry the organic extract under nitrogen.

  • Derivatize the dried lipid extract with o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol for 5 minutes at room temperature to form a fluorescent derivative.

  • Dilute the reaction mixture with the mobile phase before injection.

HPLC-FLD Analysis [11]

  • HPLC System: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and a phosphate buffer is typically used.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically validated for the quantification of sphinganine. However, kits for the closely related molecule, sphingosine, are available.[6] Given the structural similarity, there is a high likelihood of cross-reactivity, which would need to be thoroughly investigated and validated before use for sphinganine measurement.[12] The following is a general protocol for a competitive ELISA for sphingosine, which may serve as a starting point for method development.

General ELISA Protocol (Competitive Assay for Sphingosine) [13]

  • Standards and samples are added to a microplate pre-coated with an anti-sphingosine antibody.

  • A fixed amount of biotin-labeled sphingosine is added to each well and incubated. During this time, the sphingosine in the sample competes with the biotin-labeled sphingosine for binding to the antibody.

  • The plate is washed to remove unbound components.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well and incubated.

  • The plate is washed again.

  • A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which reacts with the HRP to produce a color signal.

  • The reaction is stopped with an acidic solution, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of sphingosine in the sample.

Visualizing the Methodologies and Biological Context

To provide a clearer understanding of the experimental workflows and the biological relevance of sphinganine, the following diagrams have been generated.

Sphinganine_Biosynthesis_Pathway cluster_0 Serine Serine KetoSphinganine 3-Ketosphinganine Serine->KetoSphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->KetoSphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) KetoSphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 LCMSMS_Workflow Sample Biological Sample (Plasma, Serum, etc.) Extraction Protein Precipitation & Lipid Extraction (with Internal Standard) Sample->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation Liquid Chromatography (C18 Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis HPLCFLD_Workflow Sample Biological Sample (Serum, Tissue, etc.) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Derivatization Fluorescent Derivatization (e.g., with OPA) Extraction->Derivatization LC_Separation High-Performance Liquid Chromatography (HPLC) Derivatization->LC_Separation FLD_Detection Fluorescence Detection LC_Separation->FLD_Detection Data_Analysis Data Analysis & Quantification FLD_Detection->Data_Analysis

References

A Comparative Guide to the Functional Differences Between 2-Aminooctadecane-1,3-diol and its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the distinct functional roles of 2-aminooctadecane-1,3-diol, a sphingoid base, and its N-acyl derivatives, known as ceramides. This document summarizes key biological functions, presents supporting experimental data, and provides detailed protocols for relevant assays.

The metabolism of sphingolipids produces a variety of bioactive molecules that are critical in determining cell fate. Among these, the sphingoid base this compound (and its phosphorylated form) and its N-acylated counterparts, ceramides, often exhibit opposing biological activities. This balance, often referred to as the "sphingolipid rheostat," is crucial for cellular homeostasis, with shifts in the relative levels of these molecules dictating whether a cell proliferates or undergoes programmed cell death.[1][2]

Core Functional Differences: A Head-to-Head Comparison

FeatureThis compound (Sphingoid Base) & its MetabolitesN-Acyl Derivatives (Ceramides)
Primary Role in Cell Fate Pro-survival, mitogenic, and anti-apoptotic.[1][2]Pro-apoptotic, anti-proliferative, and involved in cell cycle arrest.[1][2]
Signaling Pathway Modulation Promotes cell survival and proliferation through activation of pathways like ERK and Akt/PKB. Its phosphorylated form, sphingosine-1-phosphate (S1P), is a potent signaling molecule.[1]Induces apoptosis via activation of stress-activated protein kinases (SAPK/JNK) and inhibition of pro-survival pathways like ERK.[1][3]
Role in Apoptosis Sphingosine-1-phosphate (S1P), a metabolite, actively suppresses ceramide-induced apoptosis.[4]Acts as a second messenger in apoptosis, induced by stimuli such as TNF-α and Fas ligand.[4]
Membrane Function Primarily acts as a precursor for other sphingolipids.Plays a structural role by forming ceramide-rich platforms in membranes, which can organize signaling molecules.[5]
Metabolic Position Serves as a backbone for the synthesis of ceramides and other complex sphingolipids.A central hub in sphingolipid metabolism, it can be hydrolyzed to form sphingosine or further metabolized to more complex sphingolipids.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various studies, highlighting the differential effects of these molecules.

ParameterMoleculeCell LineValueReference
IC50 (Cell Viability) C2-Ceramide (in DMSO)C6 (rat glioma)32.7 µM[7]
C2-Ceramide (in DMSO)HT29 (human colon cancer)Not specified, but effective[7]
C2-Ceramide (in DMSO)CCD-18Co (normal human colon fibroblasts)56.91 µM[7]
C2-Ceramide (in ethanol)CCD-18Co (normal human colon fibroblasts)0.33 µM[7]
Typical Concentration Sphingosine-1-Phosphate (S1P)Human Plasma100 - 1200 nM[8]
Sphingosine-1-Phosphate (S1P)Human Serum1400 - 1800 nM[8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Ceramide-Mediated Apoptosis cluster_1 Sphingosine-1-Phosphate (S1P) Survival Pathway Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase activates Ceramide Ceramide Sphingomyelinase->Ceramide produces SAPK/JNK SAPK/JNK Ceramide->SAPK/JNK activates Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase / Ceramide Synthase Apoptosis Apoptosis SAPK/JNK->Apoptosis Growth Factors Growth Factors Sphingosine Kinase Sphingosine Kinase Growth Factors->Sphingosine Kinase activates S1P S1P Sphingosine Kinase->S1P phosphorylates Sphingosine Sphingosine->S1P S1P->Apoptosis ERK ERK S1P->ERK activates Akt/PKB Akt/PKB S1P->Akt/PKB activates Cell Survival & Proliferation Cell Survival & Proliferation ERK->Cell Survival & Proliferation Akt/PKB->Cell Survival & Proliferation

Caption: Opposing roles of Ceramide and S1P in cell fate determination.

Start Start Cell Culture Cell Culture Start->Cell Culture Seed cells in 96-well plate Treatment Treatment Cell Culture->Treatment Add test compounds (e.g., Ceramide) Incubation Incubation Treatment->Incubation Desired exposure period MTS Reagent Addition MTS Reagent Addition Incubation->MTS Reagent Addition Add 20 µL per well Incubation_2 Incubation (1-4 hours) MTS Reagent Addition->Incubation_2 Absorbance Measurement Absorbance Measurement Incubation_2->Absorbance Measurement Read at 490 nm Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate cell viability End End Data Analysis->End

Caption: Workflow for a typical MTS cell viability assay.

Detailed Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol is used to assess the cytotoxic effects of ceramides or the proliferative effects of sphingoid bases.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (e.g., C2-ceramide) dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[9][10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Express the results as a percentage of the vehicle-treated control.

Quantification of Sphingolipids by LC-MS/MS

This protocol allows for the sensitive and specific quantification of various sphingolipid species, including ceramides and sphingosine.

Materials:

  • Cell pellets or tissue samples

  • Internal standards for each class of sphingolipid

  • Methanol, chloroform, and other HPLC-grade solvents

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a methanol/chloroform solution.

    • Add a cocktail of internal standards to the samples before extraction.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent suitable for LC-MS/MS analysis.[11][12]

  • LC-MS/MS Analysis:

    • Separate the different sphingolipid species using a suitable HPLC column (e.g., C18).[11]

    • Use a gradient elution program with mobile phases typically consisting of water, methanol, and acetonitrile with additives like formic acid and ammonium formate.[11]

    • Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Establish specific precursor-to-product ion transitions for each sphingolipid and internal standard.[11]

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid species relative to the amount of starting material (e.g., pmol/mg protein).

Sphingosine Kinase Activity Assay

This assay measures the activity of sphingosine kinase, the enzyme that phosphorylates sphingosine to the pro-survival S1P.

Materials:

  • Cell lysates

  • D-erythro-sphingosine

  • [γ-32P]ATP

  • TLC plates

  • Scintillation counter

Procedure:

  • Reaction Setup: Incubate 200 µg of cell lysate with 25 µM D-erythro-sphingosine, 2 mM ATP, and [γ-32P]ATP in a reaction buffer for 30 minutes at 37°C.[13]

  • Reaction Termination: Stop the reaction by adding HCl, followed by a chloroform/methanol/HCl solution.[13]

  • Phase Separation: Add chloroform and KCl and centrifuge to separate the organic and aqueous phases.[13]

  • TLC Separation: Dry the organic layer, resuspend it, and spot it on a silica TLC plate. Develop the TLC plate using a 1-butanol/acetic acid/water solvent system.[13]

  • Quantification: Visualize the radiolabeled S1P spots by autoradiography. Scrape the spots and quantify the radioactivity using a scintillation counter.[13]

  • Data Analysis: Express the sphingosine kinase activity as pmol of S1P formed per hour per gram of protein.[13]

Sphingomyelinase Activity Assay

This assay measures the activity of sphingomyelinase, an enzyme that hydrolyzes sphingomyelin to produce ceramide.

Materials:

  • Cell or tissue homogenates

  • [N-methyl-14C]sphingomyelin

  • Polyvinyldifluoride (PVDF) membrane

  • Scintillation counter

Procedure:

  • Substrate Immobilization: Immobilize [N-methyl-14C]sphingomyelin onto a PVDF membrane.[14]

  • Enzyme Reaction: Incubate the membrane with the cell or tissue homogenate in an appropriate buffer at 37°C for 30 minutes.[14]

  • Quantification: Measure the radioactivity of the [14C]phosphocholine released into the aqueous phase using a scintillation counter.[14]

  • Data Analysis: The enzyme activity is proportional to the amount of radioactivity released. The assay can be optimized for pH to distinguish between acid and neutral sphingomyelinases.[14]

References

A Comparative Guide to the Cellular Lipidomics of Sphingosine and Sphinganine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipidomic changes induced by sphingosine and sphinganine treatment in cells. Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and stress responses. Understanding the distinct impact of sphingosine and its immediate precursor, sphinganine, on the cellular lipidome is crucial for elucidating their roles in cell biology and for the development of targeted therapeutics.

Introduction to Sphingosine and Sphinganine

Sphingosine and sphinganine are sphingoid bases that form the backbone of most sphingolipids. They differ by the presence of a trans double bond between carbons 4 and 5 in sphingosine, which is absent in sphinganine. This seemingly minor structural difference can lead to significant variations in their biological activities and downstream metabolic fates. Both molecules can be phosphorylated, acylated, or glycosylated to form a diverse array of bioactive lipids that influence cell fate.

Data Presentation: Comparative Lipidomics

The following table summarizes the quantitative changes in intracellular sphingolipid levels in primary chronic lymphocytic leukemia (CLL) cells following treatment with 10 µM sphingosine or 10 µM sphinganine for 22 hours. The data highlights the differential accumulation of key sphingolipid species.

Lipid SpeciesTreatment GroupFold Change vs. Vehiclep-value
Sphingosine Sphingosine> 500< 0.01
Sphinganine--
Sphinganine Sphingosine--
Sphinganine> 500< 0.05
Sphingosine-1-Phosphate (S1P) Sphingosine--
Sphinganine--

Data adapted from a study on primary CLL cells. The original study reported significant intracellular accumulation of the supplemented sphingolipid. Specific fold-changes for other lipid classes were not provided in a comparative table format in the primary publication, but the study confirmed the efficacy of the treatments in elevating the respective intracellular sphingolipid levels.[1][2]

Experimental Protocols

The following protocols provide a general framework for conducting comparative lipidomics studies of cells treated with sphingosine and sphinganine.

Cell Culture and Treatment
  • Cell Seeding: Plate primary cells (e.g., peripheral blood mononuclear cells from CLL patients) at a density of 3.3 × 10^6 cells/mL in 12-well plates.[1]

  • Preparation of Sphingolipids: Prepare stock solutions of sphingosine and sphinganine in methanol (MeOH) at a concentration of 10 mM.[1]

  • Cell Treatment: Treat the cells with 10 µM of sphingosine, sphinganine, or a vehicle control (e.g., 0.1% MeOH) for the desired duration (e.g., 22 hours).[1]

Lipid Extraction (Modified Bligh-Dyer Method)
  • Cell Harvesting: After treatment, harvest the cells by centrifugation.

  • Internal Standards: Spike the cell pellets with a suitable internal standard mixture containing deuterated or odd-chain sphingolipid analogs to correct for extraction efficiency and instrument variability.

  • Solvent Addition: Add a one-phase solvent mixture of chloroform:methanol:water to the cell pellet.

  • Extraction: Vortex the samples thoroughly and incubate to ensure complete lipid extraction.

  • Phase Separation: Induce phase separation by adding chloroform and water. Centrifuge the samples to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol).

Quantitative Lipidomics by LC-MS/MS
  • Chromatographic Separation: Inject the reconstituted lipid extract into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the different lipid species.

  • Mass Spectrometry Analysis: Introduce the separated lipids into a tandem mass spectrometer (MS/MS) for detection and quantification.

  • Data Acquisition: Use multiple reaction monitoring (MRM) mode for targeted quantification of specific sphingolipid species.

  • Data Analysis: Integrate the peak areas for each lipid species and normalize to the corresponding internal standard. Quantify the absolute or relative abundance of each lipid.

Mandatory Visualization

Sphingolipid Metabolism and Signaling

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the positions of sphingosine and sphinganine and their conversion to other bioactive molecules.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Various enzymes Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation S1P->Degradation S1P Lyase ComplexSphingolipids->Ceramide Hydrolysis

Caption: De novo synthesis and salvage pathways of sphingolipid metabolism.

Experimental Workflow

This diagram outlines the key steps in the comparative lipidomics analysis of cells treated with sphingosine and sphinganine.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Primary CLL cells) Treatment Treatment with Sphingosine, Sphinganine, or Vehicle Cell_Culture->Treatment Lipid_Extraction Lipid Extraction (Modified Bligh-Dyer) Treatment->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Targeted Lipidomics) Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis Comparison Comparative Analysis of Lipid Profiles Data_Analysis->Comparison

Caption: Workflow for comparative lipidomics of treated cells.

Conclusion

The comparative lipidomic analysis of cells treated with sphingosine and sphinganine reveals distinct alterations in the cellular lipid profile, primarily characterized by the significant accumulation of the exogenously supplied sphingoid base. These findings underscore the importance of precise analytical techniques to dissect the nuanced roles of these closely related molecules in cellular signaling and metabolism. Further comprehensive lipidomics studies are warranted to fully elucidate the downstream consequences of these treatments on the entire lipidome, which will provide valuable insights for the development of novel therapeutic strategies targeting sphingolipid pathways.

References

A Comparative Guide to 2-Aminooctadecane-1,3-diol Analogs as Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various 2-aminooctadecane-1,3-diol analogs on specific enzymes, primarily focusing on sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of drug discovery and molecular biology.

Introduction to this compound Analogs and Sphingosine Kinases

This compound is a structural backbone shared by a class of bioactive sphingolipids. Analogs of this structure have been extensively investigated for their therapeutic potential, particularly as enzyme inhibitors. Sphingosine kinases (SphK), existing in two isoforms (SphK1 and SphK2), are critical enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. The balance between the levels of pro-apoptotic sphingosine and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Dysregulation of SphK activity has been implicated in various diseases, including cancer and inflammatory disorders, making these enzymes attractive targets for therapeutic intervention.

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory potency of several this compound analogs against SphK1 and SphK2, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate higher potency.

Compound Name/AliasTarget Enzyme(s)IC50/Ki ValueSelectivityReference(s)
SKI-I (BML-258) SphK1Ki: 10 µMSelective for SphK1[1][2]
FTY720 (Fingolimod) Prodrug, phosphorylated by SphK2-Acts on S1P receptors[3]
(2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol SphK1Potent inhibitor (60-70% inhibition at 5 µM)Isoenzyme-specific for SphK1
Compound 82 SphK1, SphK2IC50: 0.02 µM (SphK1), 0.10 µM (SphK2)Selective for SphK1[1][2]
Compound 28 SphK1, SphK2Ki: 0.3 µM (SphK1), 6 µM (SphK2)Good selectivity for SphK1[2]
Compound 23 SphK1, SphK2Ki: 0.2 µM (SphK1), 0.5 µM (SphK2)Dual inhibitor[2]
N,N-dimethylsphingosine (DMS) SphK1, SphK2-Non-isoenzyme-specific
l-threo-dihydrosphingosine (safingol) SphKs-Non-isoenzyme-specific

Experimental Protocols

The inhibitory activity of these analogs is typically determined using in vitro enzyme assays. Below are detailed methodologies for two common types of sphingosine kinase activity assays.

Radiometric Sphingosine Kinase Activity Assay

This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the sphingosine substrate.

Materials:

  • Recombinant human SphK1 or SphK2

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP (radiolabeled co-substrate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

  • Test inhibitors (this compound analogs)

  • Stop solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., chloroform:methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitors in the kinase assay buffer.

  • In a reaction tube or 96-well plate, add the recombinant SphK enzyme.

  • Add the diluted inhibitors to the respective tubes/wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the acidic stop solution.

  • Extract the lipids using the chloroform/methanol solvent system.

  • Spot the organic phase onto a silica TLC plate and separate the lipids using an appropriate solvent system.

  • Visualize the radiolabeled S1P product by autoradiography.

  • Quantify the radioactive spots corresponding to S1P using a scintillation counter to determine the level of enzyme inhibition.

Fluorescence-Based Sphingosine Kinase Activity Assay

This high-throughput method utilizes a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) as the substrate.

Materials:

  • Recombinant human SphK1 or SphK2

  • NBD-sphingosine (fluorescent substrate)

  • ATP

  • Kinase assay buffer

  • Test inhibitors

  • Stop solution

  • Organic solvent for extraction

  • Fluorescence plate reader

Procedure:

  • Follow steps 1-3 from the radiometric assay protocol.

  • Initiate the kinase reaction by adding a mixture of NBD-sphingosine and ATP.

  • Incubate the reaction at 37°C for the desired duration.

  • Stop the reaction.

  • Perform a lipid extraction to separate the phosphorylated, more polar product (NBD-S1P) from the unreacted substrate.

  • Measure the fluorescence of the aqueous phase containing the NBD-S1P using a fluorescence plate reader.

  • The fluorescence intensity is directly proportional to the enzyme activity, allowing for the calculation of inhibition.

Signaling Pathway and Experimental Workflow

To understand the context of SphK inhibition, it is essential to visualize the relevant signaling pathway and the experimental workflow for assessing inhibitors.

Sphingosine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (Proliferation, Survival) S1PR->Downstream Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 Substrate S1P_intra Sphingosine-1-Phosphate (S1P) S1P_intra->S1PR 'Inside-out' Signaling SphK1->S1P_intra Phosphorylation Inhibitor This compound Analog (Inhibitor) Inhibitor->SphK1 Inhibition

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway and the point of inhibition by this compound analogs.

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Set up Reaction Mixtures (with and without inhibitor) A->B C 3. Pre-incubate Inhibitor with Enzyme B->C D 4. Initiate Reaction with Substrate/ATP C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction E->F G 7. Product Separation (e.g., TLC or Extraction) F->G H 8. Quantification (Radiometry or Fluorescence) G->H I 9. Data Analysis (Calculate IC50/Ki) H->I

Caption: A generalized experimental workflow for determining the inhibitory effect of this compound analogs on sphingosine kinases.

References

Safety Operating Guide

Proper Disposal of 2-Aminooctadecane-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle 2-Aminooctadecane-1,3-diol with appropriate safety measures. The compound is classified as causing serious eye irritation (H319)[1]. Therefore, personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or aerosol exposure.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Waste Collection and Containment:

    • Solid Waste: Collect all contaminated solid materials, such as pipette tips, vials, gloves, and absorbent pads, in a designated, leak-proof, and chemically compatible container. Contaminated materials should be carefully swept up and shoveled into the container.

    • Liquid Waste: If this compound is in a solution, collect the liquid waste in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: "13552-09-5."

    • Any solvents used in the waste mixture.

    • An indication of the approximate concentration and volume.

    • The date of waste accumulation.

    • The name of the principal investigator or laboratory.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Institutional Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate is_solid Is the waste solid or contaminated material? segregate->is_solid solid_waste Collect in a Labeled, Sealed Solid Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No store Store Waste in a Designated, Secure Area solid_waste->store liquid_waste Collect in a Labeled, Sealed Liquid Waste Container is_liquid->liquid_waste Yes is_liquid->store No liquid_waste->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Aminooctadecane-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling of 2-Aminooctadecane-1,3-diol. Given the absence of a specific Safety Data Sheet (SDS) from a manufacturer, the following guidance is based on the known hazards of the chemical, general laboratory safety practices, and information available for structurally similar compounds such as sphingoid bases and long-chain amino alcohols.

Hazard Overview

The primary identified hazard for this compound is its potential to cause serious eye irritation.[1] Due to its chemical structure as a long-chain amino alcohol, it is prudent to handle it with care to avoid skin contact and inhalation of any dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against splashes and potential eye irritation, which is a known hazard for this compound.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents direct skin contact. Double-gloving is recommended for enhanced protection.
Laboratory coat.A standard laboratory coat should be worn to protect clothing and skin from accidental spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Recommended when handling the solid form to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Preparation
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Weighing and Solution Preparation
  • Weighing: Carefully weigh the solid compound on a calibrated analytical balance. Use anti-static weighing paper or a weighing boat to minimize the dispersal of fine particles.

  • Solution Preparation: To prepare a solution, slowly add the solvent to the vessel containing the weighed compound. Avoid splashing. If necessary, use gentle agitation or sonication to dissolve the solid.

Post-Handling
  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Solid Waste Collect un-used solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed waste container.
Liquid Waste Solutions of this compound should be collected in a designated, labeled waste container for hazardous chemical waste. Do not pour down the drain.
Contaminated Glassware Rinse contaminated glassware with a suitable solvent in a chemical fume hood. Collect the initial rinsate as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate Handling Area (Chemical Fume Hood) gather_materials 2. Assemble All Necessary Materials and Equipment prep_area->gather_materials don_ppe 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe weigh 4. Weigh Compound Carefully don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Work Area and Equipment dissolve->decontaminate dispose 7. Segregate and Label Waste decontaminate->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminooctadecane-1,3-diol
Reactant of Route 2
2-Aminooctadecane-1,3-diol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.